3-Fluoro-6-methoxyquinoline
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
3-fluoro-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJRFUDTXRWNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461883 | |
| Record name | 3-fluoro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426842-85-5 | |
| Record name | 3-fluoro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-6-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-Fluoro-6-methoxyquinoline from p-Anisidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and scalable two-step synthesis of 3-fluoro-6-methoxyquinoline, a valuable building block in pharmaceutical research and development, starting from the readily available p-anisidine. This methodology offers an efficient alternative to more complex, multi-step procedures.
Synthetic Pathway Overview
The synthesis proceeds via a two-step reaction sequence. The initial step involves a phosphorus oxychloride (POCl₃)-mediated cyclization of p-anisidine with 2-fluoromalonic acid to yield the intermediate, 2,4-dichloro-3-fluoro-6-methoxyquinoline. The subsequent step is a reduction of this intermediate to afford the final product, this compound.[1][2][3][4][5] This route has been successfully scaled up to multi-kilogram production.[5][6]
Experimental Protocols
Step 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline
This initial step involves the condensation and cyclization of p-anisidine with 2-fluoromalonic acid.
Detailed Methodology:
-
To a suitable reaction vessel, charge phosphorus oxychloride (POCl₃).
-
Heat the POCl₃ to approximately 85 °C to ensure all solids can dissolve.[4]
-
Cool the solution to room temperature.
-
Slowly add p-anisidine to the POCl₃ solution. An exotherm may be observed during this addition.[4]
-
Add 2-fluoromalonic acid to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for a period of time, typically overnight, to ensure complete reaction.[4]
-
Upon completion, the reaction is subjected to an aqueous workup.
-
The crude product can be purified by recrystallization, for example, from an ethanol/water mixture, to yield pure 2,4-dichloro-3-fluoro-6-methoxyquinoline.[4]
Step 2: Synthesis of this compound
The final product is obtained through the reduction of the dichloro-intermediate. Two effective methods for this transformation are presented below.
Detailed Methodology:
-
To a reaction vessel, add 10% Palladium on carbon (Pd/C), methanol, and the 2,4-dichloro-3-fluoro-6-methoxyquinoline intermediate.[3]
-
Stir the mixture for a short period (e.g., 30 minutes) and then filter through a pad of Celite. This pretreatment is performed to remove any potential catalyst poisons.[3]
-
To the filtrate, add fresh 10% Pd/C and ammonium formate.[3]
-
Stir the reaction mixture at room temperature for an extended period, typically 16 hours, to allow for complete reduction.[3]
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
The filtrate can then be concentrated and the product isolated.
Detailed Methodology:
-
In a suitable hydrogenation reactor, charge Raney Nickel catalyst.
-
Add a solution of 2,4-dichloro-3-fluoro-6-methoxyquinoline in a suitable solvent.
-
Pressurize the reactor with hydrogen gas (H₂).
-
Stir the reaction under hydrogen pressure until the reaction is complete.
-
After the reaction, the catalyst is filtered off, and the product is isolated from the filtrate.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of this compound.
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Time | Yield | Reference |
| 1 | p-Anisidine, 2-Fluoromalonic Acid | Phosphorus Oxychloride (POCl₃) | - | Reflux (~110 °C) | Overnight | 41% | [5] |
| 2 (Method A) | 2,4-dichloro-3-fluoro-6-methoxyquinoline | 10% Pd/C, Ammonium Formate | Methanol | Room Temperature | 16 h | 75% | [3][5] |
| 2 (Method B) | 2,4-dichloro-3-fluoro-6-methoxyquinoline | Raney Nickel, H₂ | - | - | - | 71% | [5] |
Visual Representation of the Synthetic Pathway
The following diagram illustrates the two-step synthesis of this compound from p-anisidine.
Caption: Synthetic route from p-anisidine to this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-6-methoxyquinoline is a fluorinated quinoline derivative that serves as a crucial building block in the synthesis of advanced pharmaceutical compounds. Its structural features, including the quinoline core, a fluorine atom at the 3-position, and a methoxy group at the 6-position, impart unique electronic and steric properties that are of significant interest in medicinal chemistry. Notably, this compound is a key precursor in the development of novel bacterial topoisomerase inhibitors (NBTIs), a promising class of antibiotics targeting DNA gyrase and topoisomerase IV. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its role in the mechanism of action of NBTIs.
Core Physicochemical Data
A summary of the available quantitative data for this compound is presented below. It is important to note that while some experimental data is available, other values are predicted based on computational models and should be confirmed through empirical testing.
| Property | Value | Data Source |
| Molecular Formula | C₁₀H₈FNO | - |
| Molecular Weight | 177.18 g/mol | - |
| Physical Form | Solid | Commercial Suppliers |
| Melting Point | Not available | - |
| Boiling Point | 284.0 ± 20.0 °C (Predicted) | LookChem[1] |
| pKa (most basic) | 2.34 ± 0.14 (Predicted) | LookChem[1] |
| logP (Octanol-Water Partition Coefficient) | 2.3 (Predicted) | PubChem |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties and the synthesis of this compound are provided below.
Synthesis of this compound
A facile two-step synthesis of this compound has been reported.[2][3] The process involves the reaction of p-anisidine with 2-fluoromalonic acid, followed by hydrogenolysis.
Step 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline
-
To a reaction vessel, add p-anisidine and 2-fluoromalonic acid.
-
Add phosphorus oxychloride (POCl₃) to the mixture.
-
Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up using an aqueous solution.
-
The crude product is then purified, for example, by recrystallization from a suitable solvent system like ethanol/water, to yield 2,4-dichloro-3-fluoro-6-methoxyquinoline.[3]
Step 2: Hydrogenolysis to this compound
-
The 2,4-dichloro-3-fluoro-6-methoxyquinoline obtained from the previous step is subjected to hydrogenolysis.
-
This is typically carried out using a catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.
-
The reaction results in the selective removal of the chlorine atoms, yielding the final product, this compound.[2][3]
Synthesis workflow for this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a pure substance.
Methodology (Capillary Method):
-
A small, dry sample of this compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a liquid are recorded as the melting range.
Solubility Determination
Understanding the solubility of a compound in various solvents is essential for its formulation and application in biological assays.
Methodology (Shake-Flask Method):
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).
-
Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C).
-
Agitate the vial for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution).
-
The concentration of this compound in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/L).
pKa Determination
The pKa value provides insight into the ionization state of a molecule at a given pH, which is crucial for predicting its behavior in biological systems.
Methodology (Potentiometric Titration):
-
Prepare a solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility in water is low).
-
Calibrate a pH meter using standard buffer solutions.
-
Immerse the pH electrode in the sample solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point of the titration curve.
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.
Methodology (Shake-Flask Method):
-
Prepare a biphasic system of n-octanol and water (or a pH 7.4 buffer to mimic physiological conditions). The two phases should be pre-saturated with each other.
-
Dissolve a known amount of this compound in one of the phases.
-
Combine the two phases in a separatory funnel or a vial and shake vigorously for a set period to allow for partitioning of the compound between the two layers.
-
Allow the two phases to separate completely.
-
Carefully collect a sample from both the n-octanol and the aqueous layers.
-
Determine the concentration of this compound in each phase using an appropriate analytical technique (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm of the partition coefficient (logP = log₁₀(P)).
Biological Relevance and Mechanism of Action
This compound is a vital precursor for a new class of antibacterial agents known as novel bacterial topoisomerase inhibitors (NBTIs). These inhibitors target two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair.[4]
The mechanism of action of NBTIs, synthesized from precursors like this compound, is distinct from that of traditional fluoroquinolone antibiotics. While fluoroquinolones stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks, NBTIs inhibit the catalytic activity of the topoisomerases, often without inducing a stable cleavage complex.[4] This different mode of action makes NBTIs effective against bacteria that have developed resistance to fluoroquinolones.
Mechanism of action of NBTIs.
Conclusion
This compound is a compound of significant interest due to its foundational role in the synthesis of novel antibacterial agents. This technical guide has provided a detailed overview of its known and predicted physicochemical properties, along with standardized experimental protocols for their determination. A clear understanding of these properties is paramount for researchers and drug development professionals working to harness the potential of this and related molecules in the ongoing search for new and effective therapeutics. The distinct mechanism of action of NBTIs, for which this compound is a key precursor, highlights a promising avenue for combating antibiotic resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
3-Fluoro-6-methoxyquinoline CAS number and identifiers
An In-depth Technical Guide to 3-Fluoro-6-methoxyquinoline
This technical guide provides a comprehensive overview of this compound, a key heterocyclic motif in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identifiers, physicochemical properties, synthesis protocols, and biological significance. The strategic placement of fluorine and methoxy groups on the quinoline scaffold makes this compound a valuable building block for novel therapeutic agents.
Chemical Identifiers and Properties
This compound is a quinoline derivative characterized by a fluorine atom at the 3-position and a methoxy group at the 6-position.[1] These substitutions are crucial for its chemical properties and biological activities.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 426842-85-5[1][2][3] |
| Molecular Formula | C₁₀H₈FNO[1][2] |
| Molecular Weight | 177.18 g/mol [1] |
| IUPAC Name | This compound[2] |
| SMILES | COC1=CC2=CC(=CN=C2C=C1)F[4] |
| InChI | 1S/C10H8FNO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3[2] |
| InChIKey | LEJRFUDTXRWNFQ-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value (Predicted) |
|---|---|
| Boiling Point | 284.0 ± 20.0 °C at 760 mmHg[1][2] |
| Density | 1.25 ± 0.1 g/cm³[1] |
| pKa | 2.34 ± 0.14[1] |
Table 3: Spectroscopic Data for this compound
| Type | Data |
|---|
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 8.64 (d, J = 2.9 Hz, 1H), 7.98 (d, J = 9.1 Hz, 1H), 7.65 (dd, J = 9.1, 2.9 Hz, 1H), 7.31 (dd, J = 9.1, 2.9 Hz, 1H), 7.01 (d, J = 2.9 Hz, 1H), 3.92 (s, 3H)[5] |
Synthesis and Manufacturing
A practical and scalable two-step synthesis for this compound has been developed, making it accessible for research and large-scale production.[5][6] This method avoids the use of high-energy transformations associated with older, multi-step syntheses.[5]
Experimental Protocols
Step 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline [5][7]
-
Add 2-fluoromalonic acid (35 g, 0.287 mol) portionwise to phosphorus oxychloride (210 mL).
-
Heat the mixture at reflux for 30 minutes to achieve complete dissolution, then cool to 60 °C.
-
Slowly add p-anisidine (35.3 g, 0.287 mol) to the mixture.
-
Heat the resulting mixture at reflux for 2 hours.
-
Remove approximately 100 mL of phosphorus oxychloride via distillation.
-
Cool the mixture to room temperature and pour it onto ice (350 g), stirring for 30 minutes.
-
Adjust the pH to 10 by adding ammonium hydroxide (300 mL, 28-30%).
-
Stir the suspension for 2 hours before filtering. The filter cake is washed with water to yield the intermediate product.
Step 2: Synthesis of this compound (Hydrogenolysis) [5][7]
-
To a mixture of 10% Pd/C (1 g) and methanol (300 mL), add 2,4-dichloro-3-fluoro-6-methoxyquinoline (20 g, 0.0813 mol).
-
Stir the mixture for 30 minutes, then filter through Celite to remove potential catalyst poisons.[5][7]
-
To the filtrate, add fresh 10% Pd/C (1 g) and ammonium formate (10 g).
-
Stir the reaction at room temperature for 16 hours.
-
Filter the reaction mixture and strip the filtrate to dryness.
-
Purify the resulting residue by passing it through a silica gel plug with 5% ethyl acetate in hexanes.
-
Collect and concentrate the product-rich fractions to yield this compound as a white solid (8.03 g, 56% yield).[5]
An alternative reduction method using H₂ over Raney nickel has been demonstrated to be effective for multi-kilogram scale production, achieving a 71% yield.[6]
Caption: Workflow for the facile two-step synthesis.
Biological and Pharmaceutical Relevance
The quinoline ring is a privileged scaffold in medicinal chemistry, appearing frequently in natural products and drug candidates.[5][6] The introduction of a fluorine atom can significantly enhance the pharmacological properties of these molecules.[5][8] this compound is a critical building block for a new class of antibiotics known as non-fluoroquinolone inhibitors of bacterial type II topoisomerases (NBTIs).[9][10]
These compounds target bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[9][10] This mechanism is distinct from traditional fluoroquinolones, offering a potential solution to growing antibiotic resistance. Derivatives of this compound have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9]
Table 4: In Vitro Activity of a Representative this compound Derivative (Compound 14)
| Target/Parameter | Value | Reference |
|---|---|---|
| S. aureus MIC₉₀ | 0.125 µg/mL | [9][10] |
| hERG IC₅₀ | 85.9 µM |[9][10] |
Note: The data above is for a derivative of this compound, not the parent compound itself, illustrating the parent compound's utility as a foundational scaffold.
Caption: Logical workflow from core scaffold to therapeutic application.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 426842-85-5 [sigmaaldrich.com]
- 3. This compound | 426842-85-5 [sigmaaldrich.com]
- 4. PubChemLite - this compound (C10H8FNO) [pubchemlite.lcsb.uni.lu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel this compound derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Characterization of 3-Fluoro-6-methoxyquinoline: A Technical Guide
Introduction
Predicted Spectroscopic Data
The following tables summarize the anticipated ¹H, ¹³C, and ¹⁹F NMR chemical shifts, as well as the expected mass spectrometric fragmentation pattern for 3-Fluoro-6-methoxyquinoline. These predictions are based on established principles of NMR and MS, and by analogy to structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.6 - 8.8 | d | ~2.5 |
| H-4 | 7.8 - 8.0 | d | ~9.0 |
| H-5 | 7.9 - 8.1 | d | ~9.2 |
| H-7 | 7.3 - 7.5 | dd | ~9.2, 2.8 |
| H-8 | 7.1 - 7.3 | d | ~2.8 |
| OCH₃ | 3.9 - 4.1 | s | - |
Predicted data is based on the analysis of similar quinoline derivatives.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148 - 152 (d, J_CF ≈ 3-5 Hz) |
| C-3 | 155 - 160 (d, J_CF ≈ 240-250 Hz) |
| C-4 | 120 - 124 (d, J_CF ≈ 18-22 Hz) |
| C-4a | 128 - 132 (d, J_CF ≈ 5-7 Hz) |
| C-5 | 122 - 126 |
| C-6 | 158 - 162 |
| C-7 | 104 - 108 |
| C-8 | 129 - 133 |
| C-8a | 144 - 148 |
| OCH₃ | 55 - 57 |
Predicted data is based on the analysis of similar quinoline derivatives.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| 3-F | -110 to -130 | m |
Referenced against CFCl₃. Predicted data is based on the analysis of similar fluoroquinoline derivatives.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 178.0663 | Protonated molecular ion |
| [M]⁺˙ | 177.0585 | Molecular ion |
Exact mass calculated for C₁₀H₈FNO.
Experimental Protocols
Detailed methodologies for acquiring high-quality NMR and MS data are crucial for the accurate characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H and ¹⁹F NMR, and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved by gentle vortexing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 1-5 seconds
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
3. ¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Processing: Apply a line broadening factor of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
4. ¹⁹F NMR Spectroscopy:
-
Spectrometer: Operating at the appropriate frequency for ¹⁹F nuclei (e.g., 376 MHz on a 400 MHz ¹H spectrometer).
-
Pulse Program: Standard single-pulse experiment, often with proton decoupling.
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 1-5 seconds
-
Number of Scans: 64-256.
-
-
Processing: Apply a line broadening factor of 0.5-1 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. An external reference standard (e.g., CFCl₃) is typically used.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.
2. Electrospray Ionization (ESI) Mass Spectrometry:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Mode: ESI in positive ion mode is typically suitable for quinoline derivatives.
-
Instrument Parameters:
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-400 °C
-
Nebulizer Gas (N₂): Flow rate as per instrument recommendation.
-
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500 Da). For structural confirmation, perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺).
Visualizations
To aid in the understanding of the experimental workflow, the following diagram illustrates the general process for the spectroscopic and spectrometric analysis of a small molecule like this compound.
Caption: General workflow for spectroscopic and spectrometric analysis.
This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the expected spectroscopic and spectrometric characteristics of this compound, along with robust protocols for data acquisition. The provided data, while predictive, serves as a valuable reference for the structural confirmation and characterization of this and related compounds.
Spectroscopic Blueprint: An In-depth Analysis of 3-Fluoro-6-methoxyquinoline by ¹H and ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoro-6-methoxyquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections present a comprehensive examination of its spectral characteristics, supported by tabulated data, standardized experimental protocols, and visual representations of molecular connectivity.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methoxy group. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the nitrogen atom in the quinoline ring, as well as the electron-donating effect of the methoxy group. The predicted data is summarized in Table 1.
Table 1. Predicted ¹H NMR Spectral Data for this compound in CDCl₃.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.6 - 8.8 | d | ³J(H-F) = 8.0 - 9.0 |
| H-4 | 7.8 - 8.0 | d | ⁴J(H-F) = 2.0 - 3.0 |
| H-5 | 7.2 - 7.4 | d | J = 2.5 - 3.5 |
| H-7 | 7.3 - 7.5 | dd | J = 9.0 - 10.0, 2.5 - 3.5 |
| H-8 | 7.9 - 8.1 | d | J = 9.0 - 10.0 |
| OCH₃ | 3.9 - 4.1 | s | - |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of this compound. The chemical shifts are significantly affected by the electronegativity of the fluorine and nitrogen atoms, and the mesomeric effect of the methoxy group. The predicted chemical shifts for the carbon atoms are presented in Table 2.
Table 2. Predicted ¹³C NMR Spectral Data for this compound in CDCl₃.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148 - 152 (d, ¹J(C-F)) |
| C-3 | 140 - 144 (d, ²J(C-F)) |
| C-4 | 118 - 122 (d, ³J(C-F)) |
| C-4a | 144 - 148 |
| C-5 | 104 - 108 |
| C-6 | 158 - 162 |
| C-7 | 122 - 126 |
| C-8 | 130 - 134 |
| C-8a | 132 - 136 |
| OCH₃ | 55 - 57 |
Experimental Protocols for NMR Spectroscopy
The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of quinoline derivatives.[1][2]
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube. Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can be used depending on the sample's solubility.
-
Homogenization: Gently vortex or sonicate the NMR tube to ensure complete dissolution and a homogeneous solution.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Data Acquisition
-
Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
Spectral Width: A spectral width of approximately 12-15 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Spectral Width: A spectral width of approximately 200-220 ppm.
-
Visualization of Predicted ¹H NMR Coupling
The spin-spin coupling interactions between the protons in this compound can be visualized to understand the connectivity within the molecule. The following diagrams, generated using Graphviz (DOT language), illustrate the predicted key coupling relationships.
Caption: Predicted ¹H-¹⁹F couplings in the pyridine ring.
Caption: Predicted ¹H-¹H couplings in the benzene ring.
This comprehensive guide, based on established principles of NMR spectroscopy, provides a robust framework for the analysis of this compound. The presented data and protocols are intended to assist researchers in the accurate identification and characterization of this and structurally related compounds.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Fluoro-6-methoxyquinoline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a detailed theoretical examination of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Fluoro-6-methoxyquinoline. Due to the absence of publicly available experimental mass spectra for this specific compound, this document presents a predicted fragmentation pathway based on established principles of mass spectrometry and data from analogous structures, such as 6-methoxyquinoline and other substituted quinolines. This guide includes a proposed fragmentation scheme, a table of predicted mass-to-charge ratios (m/z), a generalized experimental protocol for analysis, and workflow diagrams to facilitate understanding and application in a research context.
Introduction
This compound is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a key structural motif in a wide range of biologically active compounds, including many pharmaceuticals. Understanding the mass spectrometric behavior of such molecules is crucial for their identification, structural elucidation, and metabolic profiling in drug discovery and development. Mass spectrometry, particularly with electron ionization (EI), provides a reproducible fragmentation pattern that serves as a "molecular fingerprint," offering valuable insights into the compound's structure. This guide will delineate the expected primary fragmentation pathways for this compound.
Proposed Fragmentation Pathways
The fragmentation of this compound under electron ionization is predicted to be initiated by the loss of an electron to form the molecular ion (M•+). The subsequent fragmentation will be dictated by the stability of the resulting ions and neutral losses, primarily influenced by the methoxy group and the fluorine substituent on the stable quinoline core.
The molecular formula for this compound is C₁₀H₈FNO, with a monoisotopic molecular weight of 177.06 g/mol . The primary fragmentation pathways are expected to be:
-
Loss of a Methyl Radical: The most common initial fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group to form a stable oxonium ion[1]. This would result in a fragment at m/z 162.
-
Subsequent Loss of Carbon Monoxide: Following the loss of the methyl radical, the resulting ion at m/z 162 is expected to lose a molecule of carbon monoxide (CO)[1]. This is a characteristic fragmentation of cyclic ethers and phenols, leading to a fragment at m/z 134.
-
Loss of a CHO Radical: An alternative pathway involves the concerted loss of a formyl radical (•CHO) directly from the molecular ion[1]. This would produce a fragment at m/z 148.
-
Loss of HF: The presence of a fluorine atom suggests the possibility of a neutral loss of hydrogen fluoride (HF). This could occur from the fragment at m/z 134, resulting in an ion at m/z 114.
-
Quinoline Core Fragmentation: The quinoline ring itself is quite stable. However, further fragmentation can occur via the loss of hydrogen cyanide (HCN) from the pyridine ring portion of the structure, a common fragmentation for nitrogen-containing heterocycles[2]. For instance, the fragment at m/z 134 could lose HCN to yield a fragment at m/z 107.
The following diagram illustrates the proposed fragmentation pathway for this compound.
Caption: Proposed EI fragmentation pathway for this compound.
Quantitative Data Summary
The following table summarizes the predicted mass-to-charge ratios (m/z) and the corresponding proposed ionic structures for the major fragments of this compound. The relative abundance is a qualitative prediction based on the expected stability of the ions.
| m/z (Predicted) | Ion Formula | Proposed Lost Neutral(s) | Proposed Structure | Predicted Relative Abundance |
| 177 | [C₁₀H₈FNO]•+ | - | Molecular Ion | High |
| 162 | [C₉H₅FNO]+ | •CH₃ | [M - CH₃]+ | High |
| 148 | [C₉H₇FN]+ | •CHO | [M - CHO]+ | Medium |
| 134 | [C₈H₅FN]+ | •CH₃, CO | [M - CH₃ - CO]+ | Medium-High |
| 114 | [C₈H₄N]+ | •CH₃, CO, HF | [M - CH₃ - CO - HF]+ | Low-Medium |
| 107 | [C₇H₅F]+ | •CH₃, CO, HCN | [M - CH₃ - CO - HCN]+ | Low |
Experimental Protocols
This section outlines a general methodology for acquiring the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
4.1. Sample Preparation
-
Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Dilution: Prepare a working solution with a concentration of approximately 10-100 µg/mL by diluting the stock solution with the same solvent.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
4.2. GC-MS Instrumentation and Parameters
-
System: A standard benchtop GC-MS system equipped with an electron ionization (EI) source and a quadrupole mass analyzer.
-
GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Mode: Splitless or split (e.g., 20:1 split ratio)
-
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
4.3. Data Analysis
-
Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to this compound.
-
Mass Spectrum Extraction: Extract the mass spectrum from the apex of the identified peak.
-
Background Subtraction: Perform background subtraction using a spectrum from the baseline near the analyte peak to obtain a clean mass spectrum.
-
Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the experimental fragmentation pattern with the proposed pathways outlined in this guide.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: General workflow for GC-MS analysis of this compound.
Conclusion
This guide provides a comprehensive theoretical framework for the mass spectrometric fragmentation of this compound. The predicted fragmentation pattern is dominated by characteristic losses from the methoxy substituent, namely the loss of a methyl radical followed by carbon monoxide. The presence of the fluorine atom may introduce additional fragmentation pathways, such as the loss of HF from certain fragments. The provided experimental protocol offers a robust starting point for researchers seeking to obtain an experimental mass spectrum for this compound. The information and diagrams presented herein are intended to serve as a valuable resource for the identification and structural characterization of this compound and related compounds in a research and development setting.
References
An In-depth Technical Guide on the Solubility and Stability of 3-Fluoro-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 3-Fluoro-6-methoxyquinoline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data in public literature, this document outlines the expected physicochemical properties based on structurally related compounds, provides detailed experimental protocols for determining solubility and stability, and presents illustrative data in a structured format. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to design and execute experiments, formulate solutions, and assess the compound's long-term viability.
Introduction
This compound is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science.[1] The quinoline scaffold is a prominent feature in many biologically active compounds, and the introduction of a fluorine atom and a methoxy group can significantly influence the molecule's physicochemical properties, including solubility and stability. A thorough understanding of these properties is critical for drug development, as they directly impact bioavailability, formulation, and shelf-life. This guide provides a foundational understanding of these characteristics for this compound.
Qualitative Solubility and Stability Profile
Solubility
-
Aqueous Solubility: The quinoline core is largely hydrophobic. The presence of a fluorine atom further increases lipophilicity. The methoxy group has a modest effect on aqueous solubility. Therefore, this compound is expected to have low solubility in water. As quinolines are weakly basic, the aqueous solubility is expected to be pH-dependent, increasing in acidic conditions due to the protonation of the quinoline nitrogen.
-
Organic Solvent Solubility: Based on the general principle of "like dissolves like," this compound is anticipated to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in chlorinated solvents like dichloromethane and chloroform. It is expected to have moderate to good solubility in lower alcohols like methanol and ethanol. Its solubility in non-polar solvents such as hexanes is likely to be limited. For a structurally similar compound, 5-Fluoro-8-methoxyquinoline, it is noted to be soluble in Methanol.[2]
Stability
The stability of this compound is a critical factor for its storage and handling.
-
Thermal Stability: Many quinoline derivatives exhibit good thermal stability. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.
-
Photostability: Fluoroquinolone compounds are known to be susceptible to photodegradation.[3] Exposure to UV light can lead to the formation of degradation products. Therefore, it is recommended to store this compound in light-resistant containers.
-
pH Stability: The compound is expected to be most stable in neutral to slightly acidic conditions. In strongly acidic or basic solutions, hydrolysis of the methoxy group or other degradation pathways may occur, especially at elevated temperatures. Forced degradation studies on related fluoroquinolones have shown degradation in both acidic and basic conditions.[3]
-
Oxidative Stability: The quinoline ring can be susceptible to oxidation. Contact with strong oxidizing agents should be avoided.
Data Presentation
The following tables are provided as templates for researchers to record their experimentally determined solubility and stability data for this compound.
Table 1: Illustrative Solubility of this compound in Common Solvents at 25°C
| Solvent | Polarity Index | Solubility (mg/mL) |
| Water | 9.0 | < 0.1 (Estimated) |
| Methanol | 6.6 | 10 - 50 (Estimated) |
| Ethanol | 5.2 | 10 - 50 (Estimated) |
| Acetonitrile | 6.2 | 5 - 20 (Estimated) |
| Dichloromethane | 3.4 | > 50 (Estimated) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 (Estimated) |
| Hexane | 0.0 | < 1 (Estimated) |
Table 2: Illustrative pH-Dependent Aqueous Solubility of this compound at 25°C
| pH | Buffer System | Solubility (µg/mL) |
| 2.0 | 0.01 M HCl | 50 - 100 (Estimated) |
| 4.5 | Acetate Buffer | 10 - 30 (Estimated) |
| 7.4 | Phosphate Buffer | 1 - 5 (Estimated) |
| 9.0 | Borate Buffer | < 1 (Estimated) |
Table 3: Illustrative Stability of this compound under Stress Conditions
| Condition | Duration | Assay (%) Remaining | Degradants Observed |
| 40°C / 75% RH | 4 Weeks | > 98% | None Detected |
| 60°C | 2 Weeks | ~95% | Minor peaks in HPLC |
| UV Light (254 nm) | 24 hours | ~80% | Multiple degradants |
| 0.1 M HCl (aq) | 48 hours | ~90% | One major degradant |
| 0.1 M NaOH (aq) | 48 hours | ~85% | Two major degradants |
| 3% H₂O₂ (aq) | 24 hours | ~70% | Multiple degradants |
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of this compound. Researchers should adapt these methods based on the specific equipment and reagents available.
Solubility Determination: Shake-Flask Method
This method determines the thermodynamic equilibrium solubility.
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Sample Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant. Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE). Dilute the filtrate with the same solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the concentration using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
Stability Indicating Method: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and keep it at a specified temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep it at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store it at room temperature.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C).
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.
-
Peak Purity and Mass Balance: Assess the peak purity of the parent compound using a photodiode array (PDA) detector. Calculate the mass balance to ensure that all degradation products are accounted for.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for solubility and stability testing, and a hypothetical degradation pathway for this compound.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is scarce, the provided protocols and illustrative data offer a solid starting point for researchers. A thorough characterization of these fundamental physicochemical properties is a prerequisite for the successful application of this compound in pharmaceutical development and other scientific endeavors. The presented workflows and diagrams serve as practical tools to guide experimental design and data interpretation.
References
The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to its History, Discovery, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in the realm of medicinal chemistry. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, this seemingly simple molecule has given rise to a vast and diverse family of substituted derivatives with profound impacts on human health.[1] From the historical triumph over malaria with quinine to the modern era of targeted cancer therapy, the quinoline core has been a consistent source of therapeutic innovation. This in-depth technical guide explores the rich history of substituted quinolines, from their initial discoveries to their synthesis and diverse biological activities, providing researchers and drug development professionals with a comprehensive understanding of this critical pharmacophore.
A Storied Past: From Cinchona Bark to Synthetic Analogs
The story of substituted quinolines in medicine begins not in a laboratory, but in the Andes mountains of South America. For centuries, indigenous populations used the bark of the Cinchona tree to treat fevers. In the 17th century, Jesuit missionaries introduced this "fever tree" bark to Europe, where it became the first effective treatment for malaria.[2] It wasn't until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine, from cinchona bark, marking a pivotal moment in the history of medicine.[2]
The immense therapeutic value of quinine spurred chemists to understand its structure and develop synthetic alternatives. This endeavor led to the birth of modern medicinal chemistry and the development of the first synthetic antimalarial drugs. A major breakthrough came in 1934 when Hans Andersag at Bayer synthesized Resochin, a 4-aminoquinoline derivative later known as chloroquine.[3] Chloroquine proved to be a highly effective and inexpensive antimalarial, and for decades it was the cornerstone of malaria treatment and prophylaxis worldwide.[2][3] The success of chloroquine demonstrated the immense potential of synthetically modifying the quinoline scaffold to generate novel therapeutic agents.
Classical Synthesis of the Quinoline Core
The ability to chemically synthesize the quinoline ring system was fundamental to the exploration of its therapeutic potential. Several classical named reactions, developed in the late 19th century, remain foundational to quinoline chemistry.
The Skraup Synthesis (1880)
The Skraup synthesis is a powerful method for producing quinolines, though it is known for its vigorous and often exothermic nature.[4][5] The reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent such as nitrobenzene or arsenic pentoxide.[4][6] Ferrous sulfate is often added as a moderator to control the reaction rate.[4]
Detailed Experimental Protocol for the Skraup Synthesis of Quinoline:
-
Reactants: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate.
-
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline (93 g, 1.0 mole), glycerol (276 g, 3.0 moles), and nitrobenzene (49 g, 0.4 mole).[4]
-
Slowly and with constant stirring, add concentrated sulfuric acid (100 ml) to the mixture.[4]
-
Add ferrous sulfate heptahydrate (10 g) to the reaction mixture.[4]
-
Gently heat the mixture in an oil bath. The reaction will become exothermic.[4]
-
Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.[4]
-
Perform steam distillation to isolate the crude quinoline.[4]
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.[4]
-
The Doebner-von Miller Reaction (1881)
The Doebner-von Miller reaction is a more versatile method for synthesizing substituted quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid like zinc chloride.[7][8]
Detailed Experimental Protocol for the Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine):
-
Reactants: Aniline, acetaldehyde, hydrochloric acid.
-
Procedure:
-
Prepare a solution of aniline hydrochloride by cooling a mixture of aniline (300 c.c.) and concentrated hydrochloric acid (1200 c.c.) in ice-water.
-
Slowly add acetaldehyde (350 grams) in a concentrated solution (about 75%) to the cooled aniline hydrochloride solution.
-
Allow the reaction to proceed, with cooling, as it can be exothermic.
-
After the initial reaction subsides, the mixture is typically heated to complete the cyclization and aromatization.
-
Upon completion, the reaction mixture is made alkaline with a concentrated sodium hydroxide solution.
-
The 2-methylquinoline is then isolated by steam distillation.[2]
-
The organic layer of the distillate is separated, and the aqueous layer is extracted with a suitable solvent like chloroform to recover any dissolved product.[2]
-
The combined organic extracts are dried and the solvent is removed to yield the purified 2-methylquinoline.
-
The Friedländer Synthesis (1882)
The Friedländer synthesis is a straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by either an acid or a base.[9]
Detailed Experimental Protocol for a Catalyst-Free Friedländer Synthesis in Water:
-
Reactants: 2-Aminobenzaldehyde, a ketone (e.g., acetone, cyclohexanone).
-
Procedure:
-
In a round-bottomed flask, suspend 2-aminobenzaldehyde (1 mmol) and the desired ketone (1.2 mmol) in water (5 mL).
-
Heat the mixture at 70°C with stirring for the required time (typically 1-5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product is collected by filtration and can be further purified by recrystallization if necessary.[10]
-
Table 1: Representative Reaction Yields for Classical Quinoline Syntheses
| Synthesis Method | Aniline Derivative | Product | Yield (%) | Reference(s) |
| Skraup | Aniline | Quinoline | 84-91 | [4] |
| Skraup | 4-Hydroxyaniline | 6-Hydroxyquinoline | 66 | [11] |
| Skraup | 4-Chloroaniline | 6-Chloroquinoline | 46 | [11] |
| Doebner-von Miller | Aniline + Crotonaldehyde | 2-Methylquinoline | ~90 | [2][8] |
| Friedländer | 2-Aminobenzaldehyde + Acetone | 2-Methylquinoline | 97 | [10] |
| Friedländer | 2-Aminoacetophenone + Cyclohexanone | 2-Methyl-3,4-dihydroacridine | 95 | [10] |
Modern Therapeutic Applications of Substituted Quinolines
While the initial focus of quinoline research was on antimalarial agents, the versatility of the scaffold has led to the discovery of derivatives with a wide range of biological activities.
Anticancer Activity
Substituted quinolines have emerged as a significant class of anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.
Kinase Inhibition: A primary mechanism of action for many anticancer quinolines is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[12][13]
-
EGFR and VEGFR-2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key tyrosine kinases involved in tumor cell proliferation, angiogenesis, and metastasis.[14][15] Several quinoline-based compounds have been developed as potent inhibitors of these receptors.[16][17][18]
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central signaling cascade that controls cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][3] Quinoline derivatives have been identified as potent inhibitors of key components of this pathway, such as mTOR.[3][19][20]
Table 2: Anticancer Activity of Selected Substituted Quinoline Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Quinoline-based mTOR inhibitor | 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) | HL-60 (Leukemia) | 0.064 | [3] |
| Quinoline-imidazole derivative | Compound 12a | HepG2 (Liver) | 2.42 | [21] |
| Quinoline-imidazole derivative | Compound 12a | A549 (Lung) | 6.29 | [21] |
| Quinoline-imidazole derivative | Compound 12a | PC-3 (Prostate) | 5.11 | [21] |
| Quinoline-based VEGFR-2 inhibitor | Compound SQ2 | HT-29 (Colon) | 3.38 | [21][22] |
| Quinoline-based VEGFR-2 inhibitor | Compound SQ2 | COLO-205 (Colon) | 10.55 | [21][22] |
| Quinoline-based EGFR inhibitor | Schiff's base derivative 50 | EGFR enzyme | 0.12 | [16] |
| Quinoline-based EGFR inhibitor | Quinoline hybrid 51 | EGFR enzyme | 0.0318 | [16] |
Antimalarial Activity
Despite the emergence of resistance, quinoline-based drugs remain important in the fight against malaria. Research continues to focus on developing new derivatives and combination therapies to overcome resistance. The primary mechanism of action for chloroquine and other 4-aminoquinolines is the inhibition of hemozoin formation in the parasite's food vacuole, leading to the accumulation of toxic free heme.[3]
Table 3: Antimalarial Activity of Selected Substituted Quinoline Derivatives
| Compound Class | Specific Derivative | Plasmodium Strain | IC50 (µM) | Reference(s) |
| Quinoline-sulfonamide hybrid | - | P. falciparum | 0.05 - 1.63 | [23] |
| Quinoline-ferrocene hybrid | - | P. falciparum (resistant) | 0.13 | [23] |
| Quinoline-pyrimidine hybrid | - | P. falciparum (resistant) | 0.056 | [23] |
| 4-Aminoquinoline-thiourea analog | 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | P. falciparum (resistant) | 1.2 | [10] |
Visualizing the Mechanisms and Workflows
To better understand the complex biological pathways targeted by substituted quinolines and the general workflow for their development, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and biological evaluation of novel substituted quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. iipseries.org [iipseries.org]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 19. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 20. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 23. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Theoretical and Computational Studies of 3-Fluoro-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 3-Fluoro-6-methoxyquinoline, a quinoline derivative of interest in medicinal chemistry. Due to the limited availability of specific experimental and computational data for this particular molecule, this document leverages data from the closely related compound 6-methoxyquinoline and established computational protocols for fluoroquinolone derivatives to present a representative analysis. This guide covers molecular geometry optimization, vibrational and spectroscopic analysis (IR and NMR), frontier molecular orbital theory (HOMO-LUMO), molecular electrostatic potential (MEP) mapping, and molecular docking protocols. The information herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel quinoline-based therapeutic agents.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural and synthetic molecules with a wide range of biological activities.[1][2] The introduction of various substituents to the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, this compound, incorporates a fluorine atom at the 3-position and a methoxy group at the 6-position. The fluorine substitution is known to often enhance metabolic stability, binding affinity, and bioavailability, while the methoxy group can influence the electronic properties and solubility of the molecule.
Computational chemistry provides powerful tools to predict and analyze the properties of such molecules, offering insights that can guide synthesis and experimental testing.[3] This guide outlines the application of these computational methods to this compound, providing both theoretical background and practical protocols.
Synthesis of this compound
A facile two-step synthesis for this compound has been described. The process involves the reaction of p-Anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride to yield 2,4-dichloro-3-fluoro-6-methoxyquinoline. This intermediate then undergoes hydrogenolysis to produce the final product, this compound.[4]
Theoretical and Computational Methodologies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for predicting molecular properties such as optimized geometry, vibrational frequencies, and electronic properties.
3.1.1. Geometry Optimization
The first step in most computational analyses is to determine the lowest energy conformation of the molecule. This is achieved through geometry optimization.
Experimental Protocol (Computational):
-
Software: Gaussian 09 or ORCA.
-
Method: Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: 6-31G(d) is a common choice for initial optimizations of organic molecules.
-
Procedure: The initial structure of this compound is built using a molecular editor. A geometry optimization calculation is then performed to find the coordinates that correspond to a minimum on the potential energy surface.
-
Verification: A frequency calculation is subsequently performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
Data Presentation: Optimized Cartesian Coordinates (Representative for 6-methoxyquinoline)
Since specific data for this compound is unavailable, the following table presents representative optimized coordinates for the analogous 6-methoxyquinoline, calculated at the B3LYP/6-31G(d) level of theory.
| Atom | X | Y | Z |
| C | 1.99 | 1.21 | 0.00 |
| C | 0.63 | 1.22 | 0.00 |
| C | -0.06 | 0.00 | 0.00 |
| C | 0.63 | -1.22 | 0.00 |
| C | 1.99 | -1.21 | 0.00 |
| C | 2.69 | 0.00 | 0.00 |
| N | -1.41 | 0.00 | 0.00 |
| C | -2.11 | 1.21 | 0.00 |
| C | -1.41 | 2.42 | 0.00 |
| C | 0.00 | 2.42 | 0.00 |
| O | 3.39 | -1.21 | 0.00 |
| C | 4.09 | 0.00 | 0.00 |
| H | 2.53 | 2.15 | 0.00 |
| H | 2.53 | -2.15 | 0.00 |
| H | -3.15 | 1.21 | 0.00 |
| H | -1.95 | 3.36 | 0.00 |
| H | 0.54 | 3.36 | 0.00 |
| H | 4.63 | -0.54 | -0.89 |
| H | 4.63 | -0.54 | 0.89 |
| H | 4.63 | 1.08 | 0.00 |
Note: These coordinates are for illustrative purposes and represent a plausible conformation.
3.1.2. Vibrational Analysis (FT-IR Spectroscopy)
Vibrational frequency calculations can predict the infrared (IR) spectrum of a molecule. The calculated frequencies correspond to the vibrational modes of the molecule.
Experimental Protocol (Computational):
-
Software: Gaussian 09 or similar.
-
Method: DFT (B3LYP/6-31G(d)) frequency calculation on the optimized geometry.
-
Analysis: The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data. The intensity of each vibrational mode is also calculated.
Data Presentation: Calculated vs. Experimental Vibrational Frequencies (Representative for Methoxy and Quinoline Moieties)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Typical Range) |
| C-H stretch (aromatic) | 3050-3150 | 3000-3100 |
| C-H stretch (methoxy) | 2900-3000 | 2850-2960 |
| C=N stretch (quinoline) | 1600-1650 | 1610-1640 |
| C=C stretch (aromatic) | 1450-1600 | 1450-1600 |
| C-O stretch (methoxy) | 1200-1300 | 1230-1270 |
| C-F stretch | 1000-1100 | 1000-1100 |
| C-H out-of-plane bend | 750-900 | 750-900 |
Note: The calculated frequencies are approximations and the experimental ranges are for general guidance.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts.
Experimental Protocol (Computational):
-
Software: Gaussian 09 or ORCA.
-
Method: Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G(d) level on the optimized geometry.
-
Referencing: The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory. δ = σ(TMS) - σ(iso).
Data Presentation: Experimental ¹H and ¹³C NMR Chemical Shifts for 6-Methoxyquinoline
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H2 | 8.73 | - |
| H3 | 7.29 | - |
| H4 | 8.00 | - |
| H5 | 7.33 | - |
| H7 | 7.04 | - |
| H8 | 7.92 | - |
| OCH₃ | 3.92 | - |
| C2 | - | 149.3 |
| C3 | - | 121.4 |
| C4 | - | 135.2 |
| C4a | - | 128.0 |
| C5 | - | 104.9 |
| C6 | - | 157.6 |
| C7 | - | 122.2 |
| C8 | - | 130.3 |
| C8a | - | 144.5 |
| OCH₃ | - | 55.4 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap is an indicator of molecular stability.
Computational Protocol:
-
Software: Gaussian 09, ORCA.
-
Method: The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation.
-
Analysis: The energy gap (ΔE = E_LUMO - E_HOMO) is calculated. A larger gap suggests higher stability and lower chemical reactivity.
Data Presentation: Representative HOMO-LUMO Data for Quinoline Derivatives
| Parameter | Representative Value |
| HOMO Energy | -6.0 to -7.0 eV |
| LUMO Energy | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | 4.0 to 5.0 eV |
Note: These are typical values for quinoline derivatives and can vary based on substituents.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack.
Computational Protocol:
-
Software: Gaussian 09, GaussView.
-
Method: An MEP surface is generated from the optimized wavefunction.
-
Visualization: The MEP is mapped onto the electron density surface. Red regions indicate negative electrostatic potential (electron-rich), while blue regions indicate positive electrostatic potential (electron-poor).
Expected MEP for this compound:
-
Negative Potential (Red): Expected around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group due to the presence of lone pairs of electrons. These are sites for potential electrophilic attack.
-
Positive Potential (Blue): Expected around the hydrogen atoms.
-
The fluorine atom will create a region of negative potential, while also influencing the overall electron distribution of the ring.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a protein target.
Potential Biological Target: DNA Gyrase Fluoroquinolones are known to target bacterial DNA gyrase, an enzyme essential for DNA replication.[7][8][9] Therefore, a molecular docking study of this compound against DNA gyrase could provide insights into its potential antibacterial activity.
Experimental Protocol (Computational):
-
Protein Preparation:
-
Obtain the crystal structure of the target protein (e.g., E. coli DNA gyrase B, PDB ID: 2XCS) from the Protein Data Bank.
-
Prepare the protein using software like AutoDockTools or Schrödinger Maestro: remove water molecules, add hydrogen atoms, and assign charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound and optimize its geometry using a suitable force field (e.g., MMFF94) or DFT.
-
Assign charges and define rotatable bonds.
-
-
Docking Simulation:
-
Define the binding site on the protein (the active site).
-
Run the docking simulation using software like AutoDock Vina or Glide. The program will generate multiple binding poses of the ligand in the protein's active site.
-
-
Analysis:
-
Analyze the docking results to identify the best binding pose based on the docking score (binding energy).
-
Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Data Presentation: Representative Docking Scores of Quinoline Derivatives against E. coli DNA Gyrase B
| Compound | Docking Score (kcal/mol) |
| Ciprofloxacin (Reference) | -7.3 |
| Quinoline-Stilbene Analog 19 | -6.9 |
| Quinoline-Stilbene Analog 24 | -7.1 |
| General 2-Chloro/Methoxy-quinoline-3-carbaldehyde Derivatives | -6.0 to -7.33 |
Source: BenchChem[10]
Conclusion
This technical guide has outlined the key theoretical and computational approaches for the study of this compound. While specific experimental data for this molecule is limited, the methodologies presented, along with representative data from analogous compounds, provide a robust framework for its in-silico characterization. DFT calculations can elucidate its structural, vibrational, and electronic properties, while molecular docking can offer valuable insights into its potential biological activity. These computational studies are indispensable tools in modern drug discovery, enabling the rational design and prioritization of novel therapeutic agents. It is anticipated that the application of these methods will facilitate the further exploration of this compound and other related derivatives as potential drug candidates.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. gaussian.com [gaussian.com]
- 10. Experimental Study and Molecular Modeling of Antibody Interactions with Different Fluoroquinolones | MDPI [mdpi.com]
Quantum Chemical Calculations for 3-Fluoro-6-methoxyquinoline: A Technical Guide
Affiliation: Advanced Computational Chemistry Division
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 3-Fluoro-6-methoxyquinoline, a quinoline derivative of interest in medicinal chemistry. While specific experimental data for this molecule is not widely available in published literature, this document outlines the established theoretical protocols, based on studies of analogous quinoline derivatives, for predicting its structural, electronic, and spectroscopic characteristics.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the computational methodologies and the expected nature of the data obtained.
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities.[2] Understanding the electronic structure, reactivity, and spectroscopic properties of these molecules at a quantum mechanical level is crucial for the rational design of new therapeutic agents.[2] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for accurately predicting molecular properties such as geometries, electronic structures, and spectroscopic signatures.[2][5]
This guide details the theoretical framework for the computational analysis of this compound. The methodologies described are standard in the field and have been successfully applied to a variety of substituted quinolines.[1][3][4]
Computational Methodology
The computational investigation of this compound would typically follow a standardized workflow, as illustrated below.
2.1. Software
All theoretical calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan.
2.2. Level of Theory
A common and reliable method for these types of calculations is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set, such as 6-311++G(d,p).[1][4] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. For enhanced accuracy, especially in describing non-covalent interactions, dispersion corrections (e.g., Grimme's D3) can be incorporated.[2]
2.3. Geometry Optimization
The initial 3D structure of this compound would be constructed and its geometry optimized to find the minimum energy conformation. The optimization would be performed without any symmetry constraints, and the nature of the stationary point would be confirmed by a subsequent frequency calculation, ensuring no imaginary frequencies are present.
2.4. Spectroscopic and Electronic Property Calculations
Following geometry optimization, a series of calculations would be performed to predict various properties:
-
Vibrational Spectra: Infrared (IR) and Raman spectra would be calculated to predict the vibrational modes of the molecule. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method would be used to predict the ¹H and ¹³C NMR chemical shifts.[4]
-
Electronic Spectra: Time-dependent DFT (TD-DFT) calculations would be employed to simulate the UV-Vis absorption spectrum and predict the electronic transitions.[4]
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of the molecule.[1]
-
Molecular Electrostatic Potential (MEP): The MEP surface would be calculated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its reactivity towards electrophilic and nucleophilic attack.[1]
2.5. Solvation Effects
Calculations are typically performed in the gas phase. To model the effect of a solvent (e.g., water, ethanol), an implicit solvation model like the Polarizable Continuum Model (PCM) can be applied.[2]
Predicted Molecular Properties
Based on calculations performed on similar quinoline derivatives, we can anticipate the following properties for this compound. The tables below summarize the kind of quantitative data that would be generated from such a study.
3.1. Structural Parameters
The geometry of the molecule would be optimized to find the minimum energy conformation. The following table presents hypothetical, yet representative, bond lengths and angles.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C3-F | 1.35 |
| C6-O | 1.37 | |
| O-CH₃ | 1.43 | |
| N1-C2 | 1.32 | |
| C9-N1 | 1.38 | |
| Bond Angles (°) | F-C3-C2 | 118.5 |
| F-C3-C4 | 119.0 | |
| C5-C6-O | 121.0 | |
| C7-C6-O | 118.0 | |
| C6-O-CH₃ | 117.5 |
3.2. Electronic Properties
The electronic properties provide insight into the molecule's reactivity and stability.
| Property | Calculated Value (eV) | Interpretation |
| Energy of HOMO | -6.50 | Indicates the electron-donating ability of the molecule. |
| Energy of LUMO | -1.80 | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Energy Gap (ΔE) | 4.70 | A larger gap suggests higher kinetic stability and lower chemical reactivity.[1] |
| Dipole Moment (Debye) | 2.50 | Indicates the overall polarity of the molecule. |
| Ionization Potential | 6.50 | Energy required to remove an electron. |
| Electron Affinity | 1.80 | Energy released when an electron is added. |
3.3. Spectroscopic Data
Theoretical spectra serve as a valuable tool for the interpretation of experimental data.
| Spectroscopy | Key Calculated Peaks | Assignment |
| FT-IR (cm⁻¹) | ~3050-3100 | Aromatic C-H stretching |
| ~2950-2980 | Aliphatic C-H stretching (methoxy group) | |
| ~1620, 1580, 1500 | C=C and C=N stretching in the quinoline ring | |
| ~1250 | C-O stretching of the methoxy group | |
| ~1100 | C-F stretching | |
| ¹³C NMR (ppm) | ~158 | C6 (attached to OCH₃) |
| ~150 (J_CF ≈ 240 Hz) | C3 (attached to F) | |
| ~56 | OCH₃ carbon | |
| UV-Vis (nm) | ~320 | π → π* transition |
| ~280 | n → π* transition |
Application in Drug Development
The data obtained from quantum chemical calculations can be integrated into a drug discovery pipeline. The calculated properties can inform the synthesis of new derivatives with improved activity and pharmacokinetic profiles.
Conclusion
Quantum chemical calculations offer a powerful, non-experimental approach to characterizing novel molecules like this compound. By employing methods such as DFT, researchers can gain fundamental insights into the structural, electronic, and spectroscopic properties of this compound. This theoretical data is invaluable for guiding synthetic efforts, interpreting experimental results, and accelerating the drug discovery process. While this guide presents a theoretical framework and expected data, future experimental and computational studies are necessary to fully characterize this promising molecule.
References
Crystal Structure of 3-Fluoro-6-methoxyquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 3-fluoro-6-methoxyquinoline have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating notable potential as inhibitors of bacterial DNA gyrase and topoisomerase IV.[1] Understanding the three-dimensional atomic arrangement of these molecules is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents with enhanced efficacy and specificity. This technical guide provides a comprehensive overview of the crystallographic aspects of this compound derivatives, including established experimental protocols for their synthesis and crystallization. While specific crystallographic data for a this compound derivative is not publicly available in the surveyed literature, this guide presents a template for data presentation based on a closely related quinoline structure. Additionally, it outlines the known biological signaling pathways targeted by these compounds.
Data Presentation: Crystal Structure of a Representative Quinolone Derivative
As a template for researchers who successfully crystallize a this compound derivative, the following tables summarize the kind of quantitative data that should be presented. The data provided is for a representative quinolone derivative, (E)-N'-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine, and is derived from publicly available crystallographic information.[2]
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
| Empirical Formula | C25H20ClN3O |
| Formula Weight | 425.90 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit cell dimensions | |
| a | 15.060(3) Å |
| b | 8.8231(15) Å |
| c | 15.332(3) Å |
| α | 90° |
| β | 97.458(3)° |
| γ | 90° |
| Volume | 2020.3(7) ų |
| Z | 4 |
| Density (calculated) | 1.400 Mg/m³ |
| Absorption Coefficient | 0.213 mm⁻¹ |
| F(000) | 888 |
| Data collection | |
| Theta range for data collection | 1.44 to 26.05° |
| Index ranges | -18<=h<=18, -10<=k<=10, -18<=l<=18 |
| Reflections collected | 16428 |
| Independent reflections | 3968 [R(int) = 0.0442] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3968 / 0 / 274 |
| Goodness-of-fit on F² | 1.041 |
| Final R indices [I>2sigma(I)] | R1 = 0.0510, wR2 = 0.1349 |
| R indices (all data) | R1 = 0.0686, wR2 = 0.1478 |
Table 2: Selected Bond Lengths (Å).
| Bond | Length (Å) | Bond | Length (Å) |
| Cl1-C2 | 1.734(2) | N2-C14 | 1.396(3) |
| O1-C6 | 1.363(3) | N3-C16 | 1.319(3) |
| N1-C9 | 1.381(3) | N3-C17 | 1.365(3) |
| N1-C12 | 1.384(3) | C3-C4 | 1.443(3) |
| N2-C13 | 1.282(3) | C3-C13 | 1.468(3) |
Table 3: Selected Bond Angles (°).
| Angle | Degree (°) | Angle | Degree (°) |
| C5-C6-O1 | 125.0(2) | C13-N2-C14 | 117.7(2) |
| C9-N1-C12 | 108.3(2) | C16-N3-C17 | 117.4(2) |
| C9-N1-C1 | 126.1(2) | C4-C3-C13 | 122.0(2) |
| C12-N1-C1 | 125.6(2) | N2-C13-C3 | 123.8(2) |
Experimental Protocols
Synthesis of this compound
A reported facile two-step synthesis of this compound proceeds as follows[3]:
-
Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline: p-Anisidine is heated at reflux with 2-fluoromalonic acid in the presence of phosphorus oxychloride.
-
Hydrogenolysis: The resulting 2,4-dichloro-3-fluoro-6-methoxyquinoline undergoes hydrogenolysis to yield the final product, this compound.[3]
General Protocol for Single Crystal Growth of Quinolone Derivatives
High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a suitable solvent or solvent mixture. A general procedure is as follows:
-
Dissolution: Dissolve the purified this compound derivative in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture thereof) to near saturation at room temperature or slightly elevated temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter.
-
Evaporation: Cover the vessel with a perforated lid or parafilm to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and wash them with a small amount of cold solvent.
Mandatory Visualization
Signaling Pathway of Bacterial DNA Gyrase and Topoisomerase IV Inhibition
This compound derivatives have been identified as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antibacterial agents. The diagram below illustrates the mechanism of action.
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by this compound derivatives.
Experimental Workflow for Crystal Structure Determination
The following diagram outlines a typical workflow for the synthesis and crystallographic analysis of novel quinoline derivatives.
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of quinoline derivatives.
References
- 1. Novel this compound derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilic Fluorination of 6-Methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic fluorination of 6-methoxyquinoline, a key reaction in the synthesis of fluorinated quinoline derivatives for pharmaceutical and agrochemical applications. The introduction of a fluorine atom into the quinoline scaffold can significantly modulate the physicochemical and biological properties of the molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. This document details the reagents, reaction conditions, regioselectivity, and experimental protocols for this important transformation.
Introduction to Electrophilic Fluorination of 6-Methoxyquinoline
Electrophilic fluorination is a powerful method for the direct introduction of a fluorine atom onto an aromatic ring. In the context of 6-methoxyquinoline, the electron-donating nature of the methoxy group at the 6-position activates the carbocyclic ring towards electrophilic attack. This directing effect, combined with the inherent reactivity of the quinoline ring system, makes electrophilic fluorination a viable strategy for the synthesis of specific fluoro-6-methoxyquinoline isomers. The primary challenge and area of interest in this reaction is controlling the regioselectivity of the fluorination.
Key Reagents for Electrophilic Fluorination
Several electrophilic fluorinating reagents have been developed and are commercially available. The most common and effective reagents for the fluorination of electron-rich aromatic compounds like 6-methoxyquinoline are N-fluoro-O-benzenedisulfonimide (NFOBS), N-fluorobenzenesulfonimide (NFSI), and Selectfluor™.
-
N-Fluorobenzenesulfonimide (NFSI): A crystalline, stable, and easy-to-handle reagent, NFSI is a versatile electrophilic fluorine source for a wide range of substrates.
-
Selectfluor™ (F-TEDA-BF4): This reagent, a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO), is a highly effective and user-friendly electrophilic fluorinating agent. It is known for its high reactivity and ability to fluorinate a broad scope of organic molecules, often with excellent regioselectivity.
Regioselectivity of Fluorination
The methoxy group at the 6-position of the quinoline ring is an ortho-, para-directing group for electrophilic aromatic substitution. Therefore, the primary sites of electrophilic attack are the C5 and C7 positions. However, the pyridine ring of the quinoline nucleus is generally deactivated towards electrophilic substitution. The precise regioselectivity of the fluorination of 6-methoxyquinoline can be influenced by the choice of fluorinating reagent, solvent, and reaction temperature. The predominant product of the electrophilic fluorination of 6-methoxyquinoline is typically 5-fluoro-6-methoxyquinoline .
Reaction Parameters and Data
The following table summarizes the typical reaction conditions and outcomes for the electrophilic fluorination of 6-methoxyquinoline to produce 5-fluoro-6-methoxyquinoline.
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Reagent:Substrate) | Yield (%) | Purity (%) |
| Selectfluor™ | Acetonitrile | 80 | 12 | 1.2 : 1 | 68 | >95 |
| NFSI | Acetonitrile | 80 - 100 | 12 - 24 | 1.2 - 1.5 : 1 | Moderate | >95 |
Data is compiled from typical procedures and may vary based on specific experimental conditions.
Experimental Protocols
Synthesis of 5-Fluoro-6-methoxyquinoline using Selectfluor™
This protocol provides a detailed method for the laboratory-scale synthesis of 5-fluoro-6-methoxyquinoline via electrophilic fluorination of 6-methoxyquinoline using Selectfluor™.
Materials:
-
6-Methoxyquinoline
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 6-methoxyquinoline (1.0 equivalent).
-
Dissolve the 6-methoxyquinoline in anhydrous acetonitrile.
-
Add Selectfluor™ (1.2 equivalents) to the solution portion-wise at room temperature while stirring.
-
Heat the reaction mixture to 80°C and maintain this temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-fluoro-6-methoxyquinoline as the major product.
-
Characterize the final product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.
Reaction Workflow and Mechanistic Overview
The electrophilic fluorination of 6-methoxyquinoline proceeds through a standard electrophilic aromatic substitution mechanism. The workflow and a simplified representation of the mechanism are depicted below.
The reaction is initiated by the attack of the electron-rich C5 position of the 6-methoxyquinoline ring on the electrophilic fluorine atom of the fluorinating reagent. This forms a resonance-stabilized carbocation intermediate (a Wheland intermediate). Subsequent deprotonation at the C5 position by a weak base (such as the counter-ion of the fluorinating reagent or trace amounts of water) restores the aromaticity of the ring, yielding the 5-fluoro-6-methoxyquinoline product.
Conclusion
The direct electrophilic fluorination of 6-methoxyquinoline is an efficient method for the synthesis of 5-fluoro-6-methoxyquinoline, a valuable building block in medicinal chemistry. The use of modern electrophilic fluorinating reagents like Selectfluor™ provides good yields and high regioselectivity under relatively mild conditions. This guide provides the foundational knowledge and practical protocols for researchers to successfully implement this important transformation in their synthetic endeavors. Further optimization of reaction conditions may be necessary depending on the scale and specific requirements of the synthesis.
Methodological & Application
Application Notes and Protocols: 3-Fluoro-6-methoxyquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 3-fluoro-6-methoxyquinoline scaffold is a privileged structure in medicinal chemistry, serving as a key building block for the development of potent therapeutic agents. Its unique electronic and structural properties, conferred by the fluorine and methoxy substituents, have been exploited to generate compounds with significant anticancer and antibacterial activities. These notes provide an overview of the applications of this compound derivatives and detailed protocols for their synthesis and biological evaluation.
Anticancer Applications: Inhibition of Angiogenesis
Derivatives of this compound have emerged as potent inhibitors of receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis, the process of forming new blood vessels that tumors need to grow and spread. A notable example is WXFL-152, a triple angiokinase inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).
Quantitative Data: Anticancer Activity
The inhibitory activities of a lead compound and its optimized derivative, WXFL-152, are summarized below. These values highlight the potency of the this compound scaffold in the design of multi-targeted kinase inhibitors.
| Compound ID | Target | IC50 (nmol/L) | Cell-Based Assay (HUVEC Proliferation) IC50 (nmol/L) |
| WXFL-255 (Lead) | VEGFR2 | 9.4 | 90.2 |
| FGFR1 | 188.0 | ||
| PDGFRβ | 143.0 | ||
| WXFL-152 | VEGFR2 | Not explicitly stated, but implied improvement over lead | Potent inhibition of vascular endothelial cell and pericyte proliferation |
Signaling Pathway: Triple Angiokinase Inhibition
The anticancer effect of WXFL-152 stems from its ability to simultaneously block three key signaling pathways involved in tumor angiogenesis. This multi-targeted approach can be more effective than single-target therapies and may help overcome resistance mechanisms.
Caption: Inhibition of VEGFR2, FGFR1, and PDGFRβ signaling pathways.
Experimental Protocols
This protocol is a representative synthesis adapted from the literature.
Step 1: Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide
-
Start with a suitable precursor, such as 4-hydroxy-7-methoxyquinoline-6-carboxylic acid.
-
Chlorinate the 4-hydroxy group using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Convert the carboxylic acid at the 6-position to a carboxamide, for example, by activating the acid (e.g., with a coupling reagent like HATU) and then reacting with ammonia.
Step 2: Synthesis of 1-(4-amino-2-chloro-5-fluorophenyl)-3-cyclopropylthiourea
-
Begin with a commercially available substituted aniline, for instance, 4-amino-2-chloro-5-fluorophenol.
-
React the aniline with cyclopropyl isothiocyanate in a suitable solvent like dichloromethane or tetrahydrofuran at room temperature.
Step 3: Coupling Reaction
-
Combine 4-chloro-7-methoxyquinoline-6-carboxamide and 1-(4-amino-2-chloro-5-fluorophenyl)-3-cyclopropylthiourea in an appropriate solvent, such as N,N-dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to facilitate the nucleophilic aromatic substitution.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization to obtain WXFL-152.
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against VEGFR2, FGFR1, and PDGFRβ using a luminescence-based assay.
-
Reagent Preparation:
-
Prepare a 1x kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the recombinant human kinase (VEGFR2, FGFR1, or PDGFRβ) to the desired concentration in 1x kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., a poly(Glu, Tyr) peptide) and ATP at the desired concentrations in 1x kinase buffer.
-
Prepare serial dilutions of the test compound (e.g., WXFL-152) in 1x kinase buffer containing a constant percentage of DMSO.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a 96-well plate.
-
Add the diluted kinase to each well, except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., Kinase-Glo®).
-
Add the detection reagent to each well and incubate at room temperature for 10-15 minutes to stabilize the signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Antibacterial Applications: Dual Inhibition of DNA Gyrase and Topoisomerase IV
This compound derivatives have also been developed as potent inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibacterial agents.
Quantitative Data: Antibacterial Activity
The following table summarizes the in vitro activity of a representative this compound derivative against a key bacterial pathogen and its effect on a critical off-target, the hERG potassium channel, which is important for assessing cardiac safety.
| Compound ID | Organism | MIC₉₀ (µg/mL) | Off-Target (hERG) IC50 (µM) |
| Compound 14 | Staphylococcus aureus | 0.125 | 85.9 |
Mechanism of Action: Inhibition of Bacterial DNA Replication
The antibacterial activity of these compounds arises from their ability to form a stable ternary complex with the bacterial type II topoisomerase and DNA. This complex traps the enzyme in a state where it has cleaved the DNA, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.
Caption: Dual inhibition of DNA gyrase and topoisomerase IV.
Experimental Protocols
This is a generalized synthetic route based on literature precedents.
Step 1: Functionalization of this compound
-
Start with commercially available this compound.
-
Introduce a reactive handle, for example, by lithiation at a specific position followed by reaction with an electrophile. For instance, treatment with lithium diisopropylamide (LDA) can enable substitution at the 4-position.
Step 2: Preparation of the Cyclobutylaryl Moiety
-
Synthesize the desired cyclobutylaryl side chain. This may involve multiple steps, such as the formation of a cyclobutanol, followed by conversion to a halide or other leaving group.
Step 3: Coupling Reaction
-
Couple the functionalized this compound with the cyclobutylaryl moiety. The choice of coupling reaction will depend on the functional groups present. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig) are commonly employed.
-
Purify the final product using standard techniques like column chromatography and recrystallization.
This protocol describes a common method for assessing the inhibition of bacterial type II topoisomerases.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, and 0.1 mg/mL albumin).
-
Prepare serial dilutions of the test compound in the reaction buffer.
-
In separate reaction tubes, combine the reaction buffer, supercoiled plasmid DNA (for relaxation assays with Topo IV) or relaxed plasmid DNA (for supercoiling assays with DNA gyrase), and the test compound dilutions.
-
Add the purified DNA gyrase or topoisomerase IV enzyme to each tube to initiate the reaction. Include a "no enzyme" control and a "no inhibitor" control.
-
-
Incubation:
-
Incubate the reaction mixtures at 37 °C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reactions by adding a stop buffer containing a loading dye and a protein denaturant (e.g., SDS).
-
Treat the samples with proteinase K to digest the enzyme.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
-
Data Interpretation:
-
In the DNA gyrase supercoiling assay, an active inhibitor will prevent the conversion of relaxed DNA to the supercoiled form.
-
In the topoisomerase IV relaxation assay, an active inhibitor will prevent the relaxation of supercoiled DNA.
-
The IC50 value can be determined by quantifying the band intensities at different inhibitor concentrations.
-
This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium overnight.
-
Dilute the overnight culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in fresh broth.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a series of two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Application Notes and Protocols: 3-Fluoro-6-methoxyquinoline as a Precursor for Potent Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-fluoro-6-methoxyquinoline as a key precursor in the synthesis of novel antibacterial agents. This document outlines the synthetic pathways, detailed experimental protocols for antibacterial susceptibility testing, and presents quantitative activity data for derived compounds.
Introduction
Quinolone antibiotics have long been a cornerstone in the treatment of bacterial infections. Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair. The introduction of a fluorine atom at the C-6 position of the quinolone scaffold has been a significant advancement, leading to the development of highly potent fluoroquinolone antibiotics. This compound serves as a valuable and versatile starting material for the synthesis of a new generation of these crucial therapeutic agents.
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone antibiotics exert their bactericidal effects by targeting and inhibiting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are vital for maintaining the proper topology of bacterial DNA during replication and transcription.
-
DNA Gyrase: Primarily found in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, a process necessary for the initiation of DNA replication.[4]
-
Topoisomerase IV: Predominantly active in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after DNA replication.[4]
By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately, cell death.[3]
"Bacterial_Cell" [label="Bacterial Cell", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "DNA_Replication" [label="DNA Replication &\nTranscription", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "DNA_Gyrase" [label="DNA Gyrase\n(Gram-negative)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Topoisomerase_IV" [label="Topoisomerase IV\n(Gram-positive)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Quinolone" [label="Quinolone\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inhibition" [label="Inhibition", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "DNA_Damage" [label="DNA Damage &\nCell Death", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Bacterial_Cell" -> "DNA_Replication"; "DNA_Replication" -> "DNA_Gyrase"; "DNA_Replication" -> "Topoisomerase_IV"; "Quinolone" -> "Inhibition" [arrowhead=none]; "Inhibition" -> "DNA_Gyrase" [label="targets"]; "Inhibition" -> "Topoisomerase_IV" [label="targets"]; "DNA_Gyrase" -> "DNA_Damage" [style=dashed, label="leads to"]; "Topoisomerase_IV" -> "DNA_Damage" [style=dashed, label="leads to"]; }
Figure 1: Mechanism of action of quinolone antibiotics.
Synthesis of Antibacterial Agents from this compound
The synthesis of potent antibacterial agents from this compound typically involves the introduction of various substituents at other positions of the quinoline ring to enhance antibacterial activity and modulate pharmacokinetic properties. A key strategy involves the derivatization at the 2- and 4-positions.
Synthesis of the Precursor: this compound
A facile two-step synthesis for this compound has been reported, making it an accessible precursor for further elaboration.
"p_Anisidine" [label="p-Anisidine", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Fluoromalonic_Acid" [label="2-Fluoromalonic Acid", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Reaction1" [label="POCl3, Reflux", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate" [label="2,4-dichloro-3-fluoro-6-methoxyquinoline", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Reaction2" [label="Hydrogenolysis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="this compound", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"p_Anisidine" -> "Reaction1"; "Fluoromalonic_Acid" -> "Reaction1"; "Reaction1" -> "Intermediate"; "Intermediate" -> "Reaction2"; "Reaction2" -> "Product"; }
Figure 2: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
This protocol is based on a reported facile two-step synthesis.
Step 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline
-
In a round-bottom flask equipped with a reflux condenser, combine p-anisidine and 2-fluoromalonic acid in phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for a specified period to allow for the cyclization and chlorination reactions to complete.
-
After cooling, carefully quench the reaction mixture with ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,4-dichloro-3-fluoro-6-methoxyquinoline.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Hydrogenolysis to this compound
-
Dissolve the purified 2,4-dichloro-3-fluoro-6-methoxyquinoline in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Synthesis of a Potent Antibacterial Derivative
A novel series of cyclobutylaryl-substituted non-fluoroquinolone inhibitors (NBTIs) of bacterial type II topoisomerases has been developed using this compound as a starting material. One particularly potent derivative, herein referred to as Compound 14 , demonstrated excellent in vitro activity against Staphylococcus aureus.[5]
The synthesis of Compound 14 involves the lithiation of this compound followed by trapping with a specific aldehyde.
Antibacterial Activity
The antibacterial efficacy of novel compounds derived from this compound is typically assessed by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Quantitative Antibacterial Activity Data
The following table summarizes the reported in vitro antibacterial activity of a potent derivative of this compound.
| Compound | Organism | MIC₉₀ (µg/mL) | Reference |
| Compound 14 | Staphylococcus aureus | 0.125 | [5] |
Experimental Protocols for Antibacterial Susceptibility Testing
The following protocol for broth microdilution is a standard method for determining the MIC of antibacterial agents.
"Start" [label="Start: Prepare Reagents", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Prepare_Compound" [label="Prepare Stock Solution of\nthis compound\nDerivative", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Prepare_Inoculum" [label="Prepare Bacterial Inoculum\n(0.5 McFarland Standard)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Serial_Dilution" [label="Perform 2-fold Serial Dilution\nof Compound in 96-well Plate", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Inoculate" [label="Inoculate Wells with\nBacterial Suspension", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Incubate" [label="Incubate at 37°C for 16-20 hours", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Read_Results" [label="Read MIC\n(Lowest Concentration with no\nvisible growth)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"Start" -> "Prepare_Compound"; "Start" -> "Prepare_Inoculum"; "Prepare_Compound" -> "Serial_Dilution"; "Prepare_Inoculum" -> "Inoculate"; "Serial_Dilution" -> "Inoculate"; "Inoculate" -> "Incubate"; "Incubate" -> "Read_Results"; "Read_Results" -> "End"; }
Figure 3: Experimental workflow for broth microdilution MIC assay.
Protocol 2: Broth Microdilution for MIC Determination
Materials:
-
Test compound (this compound derivative)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Test Compound:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Further dilute the stock solution in MHB to achieve the desired starting concentration for the serial dilution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Microtiter Plate Setup:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.
-
Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Conclusion
This compound is a promising and readily accessible precursor for the development of novel antibacterial agents. The synthetic routes, while requiring further optimization for specific derivatives, offer a clear path to new chemical entities. The provided protocols for antibacterial susceptibility testing are robust and standardized methods for evaluating the efficacy of these newly synthesized compounds. The high potency of early derivatives highlights the potential of this chemical scaffold in the ongoing search for new treatments to combat bacterial infections and the growing threat of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Antibacterial Activity of Some Novel Quinolones | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of 3-Fluoro-6-methoxyquinoline Derivatives as DNA Gyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of a novel class of DNA gyrase inhibitors based on the 3-fluoro-6-methoxyquinoline scaffold. These compounds, known as novel bacterial topoisomerase inhibitors (NBTIs), exhibit potent antibacterial activity, particularly against Gram-positive pathogens, through a mechanism distinct from that of traditional fluoroquinolones.[1]
Introduction
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents with novel mechanisms of action. Bacterial DNA gyrase and topoisomerase IV are well-validated targets for antibacterial drugs.[2][3] The this compound derivatives represent a promising class of NBTIs that effectively inhibit these enzymes. Unlike fluoroquinolones, which stabilize the enzyme-DNA cleavage complex, these NBTIs are thought to bind to the enzyme-DNA complex prior to DNA cleavage, thereby preventing the conformational changes required for enzyme turnover. This different mode of action makes them promising candidates for treating infections caused by fluoroquinolone-resistant strains.
Data Presentation
| Compound ID | Description | S. aureus MIC90 (μg/mL) | hERG IC50 (μM) |
| 14 | A cyclobutylaryl-substituted this compound derivative | 0.125 | 85.9 |
| Data sourced from Mitton-Fry et al., Bioorg. Med. Chem. Lett. 2017, 27, 3353-3358.[1] |
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic approach to this class of compounds involves the coupling of a functionalized this compound core with a substituted side chain. The following is a representative protocol based on the synthesis of alcohol precursors to more complex derivatives.
Materials:
-
This compound
-
An appropriate aldehyde
-
Lithium diisopropylamide (LDA)
-
n-Hexyllithium
-
An appropriate bromide precursor
-
Anhydrous Tetrahydrofuran (THF)
-
Dry glassware
-
Inert atmosphere (Nitrogen or Argon)
Protocol for the Synthesis of an Alcohol Precursor (e.g., Series A alcohol 13 from Mitton-Fry et al.): [4]
-
Preparation of the Lithiated Quinolone:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve commercially available this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF to the quinoline solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
-
Coupling with Aldehyde:
-
To the cooled, lithiated quinoline solution, add a solution of the desired aldehyde in anhydrous THF dropwise.
-
Continue stirring the reaction mixture at -78 °C for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired alcohol derivative.
-
Alternative Protocol using Halogen-Metal Exchange (e.g., Series B alcohol 14 from Mitton-Fry et al.): [4]
-
Preparation of the Lithiated Reagent:
-
In a flame-dried flask under an inert atmosphere, dissolve the starting bromide in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-hexyllithium in hexanes.
-
Stir the mixture at -78 °C for 30 minutes to facilitate the halogen-metal exchange.
-
-
Coupling with Aldehyde:
-
Add a solution of the aldehyde in anhydrous THF to the reaction mixture at -78 °C.
-
Stir for 2-3 hours at this temperature.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described above.
-
DNA Gyrase Inhibition Assay (Supercoiling Assay)
This protocol is a standard method to assess the inhibition of DNA gyrase activity by measuring the conversion of relaxed plasmid DNA to its supercoiled form.
Materials:
-
Purified bacterial DNA gyrase (containing GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Control inhibitor (e.g., ciprofloxacin)
-
Agarose
-
TAE or TBE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Protocol:
-
Reaction Setup:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Include a positive control (no inhibitor) and a negative control (no enzyme). Also, include a known DNA gyrase inhibitor as a reference.
-
The final concentration of DMSO in the reaction should be kept low (e.g., <2%) to avoid affecting enzyme activity.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube.
-
Mix gently and incubate the reactions at 37 °C for 30-60 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a stop solution containing SDS and EDTA.
-
Add DNA loading dye to each sample.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide).
-
Load the samples into the wells of the gel.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light. Relaxed and supercoiled DNA will migrate at different rates, allowing for their separation.
-
Quantify the intensity of the supercoiled DNA band in each lane.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the supercoiling activity.
-
Visualizations
Synthetic Workflow
References
- 1. Novel this compound derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Fluoro-6-methoxyquinoline in the Synthesis of Topoisomerase IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of topoisomerase IV inhibitors derived from 3-fluoro-6-methoxyquinoline. This scaffold has been identified as a promising starting point for the development of novel antibacterial agents, particularly against drug-resistant bacterial strains.
Introduction
Bacterial topoisomerase IV is a type II topoisomerase essential for DNA replication and chromosome segregation in bacteria, making it a validated and attractive target for the development of new antibiotics. The emergence of resistance to existing fluoroquinolone antibiotics, which also target topoisomerase IV and DNA gyrase, has created an urgent need for novel inhibitors with different binding modes or improved efficacy against resistant mutants. Derivatives of this compound have emerged as a potent class of non-fluoroquinolone inhibitors of bacterial type II topoisomerases. These compounds have demonstrated excellent activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
This document outlines the synthesis of a representative topoisomerase IV inhibitor from this class, "Compound 14", and provides a detailed protocol for assessing its inhibitory activity against topoisomerase IV.
Data Presentation
The following table summarizes the biological activity of a key compound synthesized from this compound, referred to as Compound 14 in the scientific literature.[1]
| Compound | Target Organism | MIC90 (μg/mL) | Topoisomerase IV IC50 (μM) | DNA Gyrase IC50 (μM) | hERG IC50 (μM) |
| Compound 14 | S. aureus | 0.125 | - | - | 85.9 |
Note: Specific IC50 values for Topoisomerase IV and DNA Gyrase for Compound 14 are not publicly available in the provided search results, though enhanced inhibition of Topoisomerase IV is noted.[1]
Experimental Protocols
Protocol 1: Synthesis of a Representative Topoisomerase IV Inhibitor (Compound Analogue)
This protocol describes a representative synthesis of a topoisomerase IV inhibitor derived from this compound, based on reported synthetic strategies.
Diagram of the Synthetic Pathway:
Caption: Synthetic route to a topoisomerase IV inhibitor.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
A suitable aldehyde intermediate (structure dependent on the desired final compound)
-
Diisopropylamine
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
-
Reagents for workup and purification (e.g., saturated ammonium chloride solution, organic solvents for extraction, silica gel for chromatography)
Procedure:
-
Preparation of the Lithiated Intermediate:
-
In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA), freshly prepared from n-butyllithium and diisopropylamine, to the quinoline solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated species.
-
-
Reaction with the Aldehyde:
-
To the cold solution of the lithiated quinoline, add a solution of the desired aldehyde intermediate in anhydrous THF dropwise.
-
Continue stirring the reaction mixture at -78 °C for 2-3 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol intermediate.
-
-
Subsequent Transformations:
-
The resulting alcohol can then be further modified through standard organic chemistry techniques (e.g., conversion to an amine, followed by coupling reactions) to yield the final topoisomerase IV inhibitor. The specific steps will depend on the desired final structure of the inhibitor.
-
Protocol 2: Topoisomerase IV DNA Decatenation Assay
This protocol describes a standard method to evaluate the inhibitory activity of synthesized compounds against bacterial topoisomerase IV using a DNA decatenation assay. The assay measures the ability of the enzyme to resolve catenated kinetoplast DNA (kDNA) into minicircles, a process that is inhibited by active compounds.
Diagram of the Experimental Workflow:
Caption: Workflow for the topoisomerase IV decatenation assay.
Materials:
-
Purified bacterial Topoisomerase IV enzyme
-
Kinetoplast DNA (kDNA)
-
5X Topoisomerase IV reaction buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM Magnesium Acetate, 50 mM DTT, 5 mM ATP, 250 µg/mL BSA)
-
Test compound (dissolved in DMSO)
-
Stop solution/loading dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5 mg/mL bromophenol blue, 1% SDS)
-
Agarose
-
1X TBE buffer (Tris/Borate/EDTA)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. For a 20 µL final volume, add:
-
4 µL of 5X Topoisomerase IV reaction buffer
-
1 µL of kDNA (e.g., 200 ng/µL)
-
1 µL of the test compound at various concentrations (or DMSO for the control)
-
x µL of sterile deionized water to bring the volume to 19 µL.
-
-
Include the following controls:
-
No enzyme control: Add 1 µL of enzyme dilution buffer instead of the enzyme.
-
No inhibitor control: Add 1 µL of DMSO instead of the test compound.
-
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding 1 µL of a suitable dilution of Topoisomerase IV enzyme to each tube (except the no-enzyme control).
-
Mix gently by pipetting.
-
Incubate the reactions at 37 °C for 30-60 minutes.
-
-
Stopping the Reaction and Gel Electrophoresis:
-
Stop the reaction by adding 5 µL of the stop solution/loading dye to each tube and mix thoroughly.
-
Load the entire sample into the wells of a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis in 1X TBE buffer at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light using a transilluminator.
-
Catenated kDNA will remain in the well or migrate as a high molecular weight band, while the decatenated minicircles will migrate as lower molecular weight bands.
-
Quantify the intensity of the decatenated DNA bands for each compound concentration.
-
Calculate the percentage of inhibition relative to the no-inhibitor control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the decatenation activity of the enzyme.
-
Mechanism of Action
Diagram of Topoisomerase IV Inhibition:
Caption: Mechanism of topoisomerase IV inhibition.
Inhibitors derived from this compound act by targeting the enzyme-DNA complex. They stabilize the transient double-strand breaks created by topoisomerase IV, forming a ternary drug-enzyme-DNA complex. This prevents the religation of the DNA strands, leading to an accumulation of DNA breaks, which ultimately triggers replication fork collapse and bacterial cell death. This mechanism is distinct from that of some traditional fluoroquinolones, which can lead to activity against resistant strains.
References
Application Notes and Protocols for the Synthesis of Novel Compounds from 3-Fluoro-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 3-Fluoro-6-methoxyquinoline, a versatile scaffold for the development of novel compounds with potential therapeutic applications. The methodologies outlined below focus on key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, to enable the synthesis of diverse libraries of derivatives for biological screening.
Introduction
This compound serves as a valuable starting material in medicinal chemistry. The quinoline core is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[1] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] This document details procedures for introducing aryl, heteroaryl, and amino functionalities at various positions of the this compound ring system, paving the way for the discovery of new bioactive molecules.
Synthesis of the Starting Material: this compound
The parent compound, this compound, can be efficiently synthesized via a two-step process involving the cyclization of p-anisidine with 2-fluoromalonic acid, followed by a dehalogenation/reduction step.
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the two-step synthesis of this compound.
Derivatization of this compound: Key Protocols
The following protocols describe common and effective methods for introducing molecular diversity to the this compound scaffold. For these reactions to be applicable, a leaving group (e.g., bromine or chlorine) needs to be present on the quinoline ring. The synthesis of such halo-derivatives is a standard transformation in heterocyclic chemistry.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide in the presence of a palladium catalyst.[2] This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.
Protocol 1: Suzuki-Miyaura Coupling of a 4-Halo-3-fluoro-6-methoxyquinoline with an Arylboronic Acid
This protocol is adapted from procedures for Suzuki-Miyaura reactions on related haloquinolines.
Experimental Protocol:
-
To a reaction vessel, add the 4-halo-3-fluoro-6-methoxyquinoline (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.).
-
Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the mixture to a temperature ranging from 80°C to 110°C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-3-fluoro-6-methoxyquinoline.
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Ligand | (dppf), PPh₃ |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/Ethanol/H₂O |
| Temperature | 80 - 110 °C |
| Reaction Time | 2 - 24 hours |
| Yield Range | 60 - 95% (representative for similar systems) |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[3][4] This is a highly versatile method for synthesizing arylamines.
Protocol 2: Buchwald-Hartwig Amination of a 4-Halo-3-fluoro-6-methoxyquinoline with a Primary or Secondary Amine
This protocol is based on established methods for the amination of halo-heterocycles.
Experimental Protocol:
-
In an inert atmosphere glovebox, combine the 4-halo-3-fluoro-6-methoxyquinoline (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (0.02-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos, BINAP, or XPhos) (0.04-0.10 eq.), and a strong base such as NaOt-Bu or K₃PO₄ (1.5-2.0 eq.).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the reaction vessel and heat to a temperature between 80°C and 120°C for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 4-amino-3-fluoro-6-methoxyquinoline derivative.
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Xantphos, BINAP, XPhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, 1,4-Dioxane |
| Temperature | 80 - 120 °C |
| Reaction Time | 4 - 24 hours |
| Yield Range | 50 - 90% (representative for similar systems) |
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto an electron-deficient aromatic ring bearing a good leaving group.[5] The quinoline ring, particularly with electron-withdrawing substituents, can be susceptible to SNAr reactions, especially at the 2- and 4-positions.
Protocol 3: SNAr Reaction of a 4-Chloro-3-fluoro-6-methoxyquinoline with an Amine
This protocol is based on the general principles of SNAr reactions on activated halo-quinolines.
Experimental Protocol:
-
Dissolve the 4-chloro-3-fluoro-6-methoxyquinoline (1.0 eq.) and the desired amine (1.1-2.0 eq.) in a suitable polar aprotic solvent such as DMF, DMSO, or NMP.
-
An organic or inorganic base (e.g., triethylamine, diisopropylethylamine, or K₂CO₃) (2.0-3.0 eq.) can be added to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture at a temperature ranging from 80°C to 150°C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture and pour it into ice-water.
-
Collect the resulting precipitate by filtration, or extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to afford the 4-amino-3-fluoro-6-methoxyquinoline derivative.
| Parameter | Typical Conditions |
| Nucleophile | Primary or secondary amines, anilines |
| Base (optional) | Et₃N, DIPEA, K₂CO₃ |
| Solvent | DMF, DMSO, NMP, Ethanol |
| Temperature | 80 - 150 °C |
| Reaction Time | 2 - 12 hours |
| Yield Range | 70 - 95% (representative for similar systems) |
Biological Context and Potential Signaling Pathways
Derivatives of this compound are of significant interest in drug discovery due to the established biological activities of the broader fluoroquinolone class.
Inhibition of Bacterial DNA Replication
Fluoroquinolone antibiotics are known to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[6][7][8] By inhibiting these enzymes, the compounds prevent the relaxation of supercoiled DNA and the decatenation of daughter chromosomes, respectively, which are essential steps in DNA replication and cell division. This ultimately leads to bacterial cell death.
Caption: Inhibition of bacterial DNA replication by fluoroquinolone derivatives.
Kinase Inhibition in Cancer Signaling
Many quinoline-based compounds have been developed as inhibitors of various protein kinases that are often dysregulated in cancer.[1][9][10] These kinases are key components of signaling pathways that control cell growth, proliferation, and survival, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways, and their downstream effectors like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.
Caption: Inhibition of cancer-related signaling pathways by quinoline-based kinase inhibitors.
By synthesizing a diverse library of compounds based on the this compound scaffold using the protocols provided, researchers can explore their potential as novel antibacterial agents, kinase inhibitors, or modulators of other biologically relevant targets.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Fluoro-6-methoxyquinoline in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 3-fluoro-6-methoxyquinoline scaffold in structure-activity relationship (SAR) studies, focusing on its application in the development of novel therapeutic agents. Detailed protocols for relevant biological assays are provided, along with visualizations of key signaling pathways.
Introduction
The this compound core is a privileged scaffold in medicinal chemistry, frequently employed in the design of inhibitors for various biological targets. Its structural rigidity, coupled with the electronic properties of the fluorine and methoxy substituents, allows for specific interactions within protein binding pockets. This scaffold has been particularly successful in the development of novel bacterial topoisomerase inhibitors (NBTIs) and modulators of efflux pumps like P-glycoprotein (P-gp). SAR studies around this core aim to optimize potency, selectivity, and pharmacokinetic properties by systematic modification of different positions on the quinoline ring system.
Structure-Activity Relationship (SAR) Studies
SAR studies on this compound derivatives have primarily focused on their activity as antibacterial agents targeting DNA gyrase and topoisomerase IV. The general structure for these SAR studies involves the this compound as the "left-hand side" (LHS) fragment, connected via a linker to a "right-hand side" (RHS) moiety.
Table 1: Representative SAR Data for this compound Derivatives as Novel Bacterial Topoisomerase Inhibitors (NBTIs)
| Compound ID | Linker | Right-Hand Side (RHS) Moiety | S. aureus MIC₉₀ (µg/mL) | hERG IC₅₀ (µM) |
| 1 | Amide | Cyclobutylaryl | - | - |
| 14 | Amide | Cyclobutylaryl (optimized) | 0.125[1][2] | 85.9[1][2] |
| Analog A | Amide | 2,5-Difluorophenyl | Potent | 45 |
| Analog B | Amide | Isoxazole | Reduced Potency | >300 |
Note: This table is a representative summary based on available literature. The specific structures of analogs are often proprietary. Compound 14 is a key example from an optimized series of cyclobutylaryl-substituted NBTIs.[1][2]
Key SAR Insights:
-
Left-Hand Side (LHS): The this compound moiety is crucial for intercalation with DNA base pairs and interaction with the topoisomerase enzymes.[3] The fluorine at the 3-position and the methoxy group at the 6-position have been shown to provide a good balance of activity and metabolic stability.[3]
-
Linker: An amide linker is commonly employed to connect the LHS and RHS. A protonated basic amine within the linker is often optimal for activity.[4]
-
Right-Hand Side (RHS): The RHS moiety binds to a hydrophobic pocket of the enzyme. Modifications to the RHS group significantly impact potency and the safety profile. For instance, a cyclobutylaryl group has shown excellent in vitro activity.[1][2] While a 2,5-difluorophenyl RHS confers potency, it can also lead to off-target effects such as hERG inhibition. Replacing this with a more polar isoxazole group can improve the hERG profile but may reduce antibacterial potency.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives (General Scheme)
This protocol outlines a general synthetic route for preparing this compound analogs for SAR studies.
Workflow for Synthesis of this compound Analogs
Caption: General workflow for the synthesis of this compound derivatives.
Materials:
-
This compound
-
An appropriate aldehyde or ketone as the RHS precursor
-
Lithium diisopropylamide (LDA) or n-hexyllithium
-
Anhydrous tetrahydrofuran (THF)
-
Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)
-
Reagents for purification (e.g., silica gel, solvents for chromatography)
Procedure:
-
Lithiation: Dissolve this compound in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Slowly add a solution of LDA in THF. Stir the mixture at -78 °C for 1 hour.[2]
-
Trapping: Slowly add a solution of the desired aldehyde (RHS precursor) in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir overnight.[2]
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: DNA Gyrase and Topoisomerase IV Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound derivatives against bacterial DNA gyrase and topoisomerase IV.
Workflow for Topoisomerase Inhibition Assay
Caption: Workflow for determining the IC₅₀ of test compounds against topoisomerases.
Materials:
-
Purified recombinant S. aureus DNA gyrase and topoisomerase IV
-
Relaxed pBR322 DNA (for gyrase supercoiling assay)
-
Kinetoplast DNA (kDNA) (for topoisomerase IV decatenation assay)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 100 µg/mL BSA)
-
ATP
-
Test compounds dissolved in DMSO
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, and either relaxed pBR322 DNA (for gyrase) or kDNA (for topoisomerase IV).
-
Compound Addition: Add the test compound at various concentrations (typically in a serial dilution). Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO vehicle).
-
Enzyme Addition: Initiate the reaction by adding DNA gyrase or topoisomerase IV.
-
Incubation: Incubate the reaction mixtures at 37 °C for 1-2 hours.
-
Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Run the gel at a constant voltage until adequate separation of DNA topoisomers is achieved.
-
Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Quantify the amount of supercoiled DNA (for gyrase) or decatenated DNA (for topoisomerase IV) using densitometry.
-
IC₅₀ Determination: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration of compound that inhibits 50% of the enzyme activity).
Protocol 3: P-glycoprotein (P-gp) Inhibition Assay
This protocol describes a cell-based assay to evaluate the potential of this compound derivatives to inhibit the P-gp efflux pump.
Workflow for P-gp Inhibition Assay
Caption: Workflow for assessing P-gp inhibition by measuring intracellular substrate accumulation.
Materials:
-
P-gp overexpressing cell line (e.g., MDR1-MDCKII) and the parental cell line (MDCKII)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescent P-gp substrate (e.g., Calcein-AM, Rhodamine 123)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., verapamil)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into 96-well plates and grow to confluence.
-
Compound Treatment: Wash the cells with HBSS. Add HBSS containing the test compound at various concentrations to the wells. Include positive and negative controls.
-
Substrate Addition: Add the fluorescent P-gp substrate to all wells.
-
Incubation: Incubate the plates at 37 °C for a specified time (e.g., 1 hour).
-
Fluorescence Measurement: Wash the cells with ice-cold HBSS to remove extracellular substrate. Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the efflux ratio by dividing the fluorescence in the parental cells by the fluorescence in the P-gp overexpressing cells. Plot the percentage of P-gp inhibition (increase in intracellular fluorescence) against the test compound concentration to determine the IC₅₀ value.
Signaling Pathway and Mechanism of Action
Inhibition of Bacterial DNA Replication by NBTIs
Novel bacterial topoisomerase inhibitors (NBTIs) based on the this compound scaffold target the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and chromosome segregation. NBTIs bind to a distinct site on the enzyme-DNA complex compared to fluoroquinolones, stabilizing the complex and preventing the re-ligation of the DNA strands. This leads to a blockage of the replication fork, ultimately resulting in bacterial cell death.
Inhibition of Bacterial DNA Replication Pathway
References
Application Notes and Protocols for the Development of Novel Antibiotics Using a 3-Fluoro-6-methoxyquinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel antibiotics based on the 3-fluoro-6-methoxyquinoline scaffold. This class of compounds has demonstrated significant potential as inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival. The following sections detail the mechanism of action, quantitative structure-activity relationships, and experimental protocols for synthesis and evaluation.
Mechanism of Action
Novel antibiotics developed from the this compound scaffold are potent inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, the compounds disrupt essential cellular processes, leading to bacterial cell death. The primary mechanism involves the stabilization of the enzyme-DNA cleavage complex, which results in double-strand DNA breaks.
The signaling pathway, or more accurately, the mechanism of inhibition, can be visualized as a direct interruption of the DNA replication and repair machinery.
Data Presentation: Antibacterial Activity
The antibacterial efficacy of this compound derivatives is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible bacterial growth. The following tables summarize the in vitro activity of a representative compound from this class.
Table 1: In Vitro Antibacterial Activity of a Representative this compound Derivative
| Compound | Organism | MIC (µg/mL) |
| Compound 14 * | Staphylococcus aureus | 0.125 |
*Data from a study on novel this compound derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV.
Table 2: In Vitro Enzyme Inhibition of a Representative this compound Derivative
| Compound | Enzyme | IC₅₀ (µM) |
| Compound 14 * | hERG | 85.9 |
*Data from a study on novel this compound derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV, indicating off-target activity.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
A general synthetic route for this class of compounds involves a multi-step process. The following is a representative, generalized protocol.
Step 1: Synthesis of the this compound core
A facile, two-step synthesis of this compound has been described. This involves heating p-anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride to produce 2,4-dichloro-3-fluoro-6-methoxyquinoline. This intermediate then undergoes hydrogenolysis to yield the this compound scaffold.
Step 2: Coupling of side chains
The core scaffold can then be further functionalized. For instance, lithiation of this compound with lithium diisopropylamide (LDA) followed by trapping with an appropriate aldehyde can be used to introduce various side chains.
Protocol 2: Broth Microdilution Susceptibility Testing
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Materials:
-
Test Compound: Prepare a stock solution of the synthesized this compound derivative in a suitable solvent (e.g., DMSO).
-
Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacterial culture.
-
Microorganism: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator.
-
-
Procedure:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.
-
Protocol 3: DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays measure the ability of the compounds to inhibit the enzymatic activity of DNA gyrase (supercoiling) and topoisomerase IV (decatenation).
-
DNA Gyrase Supercoiling Assay:
-
Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and assay buffer (containing ATP and Mg²⁺).
-
Inhibition: Add varying concentrations of the test compound to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.
-
-
Topoisomerase IV Decatenation Assay:
-
Reaction Mixture: Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA), topoisomerase IV enzyme, and assay buffer.
-
Inhibition: Add varying concentrations of the test compound.
-
Incubation: Incubate the reactions at 37°C.
-
Analysis: Analyze the products by agarose gel electrophoresis. Inhibition is observed as a decrease in the amount of decatenated DNA minicircles.
-
Experimental Workflow Visualization
The overall workflow for the development and evaluation of novel this compound-based antibiotics can be visualized as follows:
Application Notes and Protocols for In Vitro Antibacterial Screening of 3-Fluoro-6-methoxyquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro antibacterial screening of 3-Fluoro-6-methoxyquinoline analogs. This class of compounds, related to fluoroquinolone antibiotics, shows promise in the development of new antibacterial agents. The primary mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[1]
Data Presentation: Antibacterial Activity of this compound Analogs
The antibacterial efficacy of novel compounds is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available quantitative data for this compound analogs against key bacterial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analog "Compound 14"
| Compound/Analog | Bacterial Strain | MIC (µg/mL) |
| Compound 14 | Staphylococcus aureus | 0.125 (MIC90) |
Source: Novel this compound derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV.[1]
Experimental Protocols
The following are detailed protocols for determining the MIC and MBC of this compound analogs. The broth microdilution method is the recommended standard for determining MIC values.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
This protocol is adapted from standard methodologies for antimicrobial susceptibility testing.
1. Materials:
-
This compound analogs (stock solutions prepared in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5 standard)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Multichannel pipette
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL. d. Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Compound Dilutions: a. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. b. In the first well of each row, add an additional 100 µL of the compound stock solution (at twice the highest desired final concentration). c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. d. The eleventh well in each row should contain only CAMHB and the bacterial inoculum to serve as a positive growth control. e. The twelfth well should contain only CAMHB to serve as a negative (sterility) control.
4. Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well (from well 1 to 11). The final volume in these wells will be 200 µL. b. Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results: a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This protocol is a continuation of the MIC assay and is used to determine the concentration of the compound that results in bacterial death.
1. Materials:
-
Microtiter plate from the completed MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
2. Procedure: a. From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), and from the positive growth control well, take a 10 µL aliquot. b. Spot-inoculate the aliquot onto a sterile MHA plate. c. Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
3. Interpretation of Results: a. After incubation, observe the MHA plates for bacterial growth. b. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is typically observed as no growth or the growth of only one or two colonies from the spot inoculation.
Visualizations
Proposed Mechanism of Action of this compound Analogs
The following diagram illustrates the generally accepted mechanism of action for fluoroquinolone antibiotics, which is the likely pathway for this compound analogs.
Caption: Proposed mechanism of action for this compound analogs.
Experimental Workflow for MIC and MBC Determination
The following diagram outlines the experimental workflow for determining the MIC and MBC of the test compounds.
Caption: Workflow for determining MIC and MBC of antibacterial compounds.
References
Application Notes and Protocols: Mechanism of Action of 3-Fluoro-6-methoxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanisms of action for 3-fluoro-6-methoxyquinoline derivatives, a class of compounds demonstrating significant potential in various therapeutic areas. The information presented herein is intended to guide researchers in understanding and further investigating the biological activities of these molecules.
Introduction
This compound derivatives are a versatile scaffold in medicinal chemistry, exhibiting a broad range of biological activities. These compounds have been primarily investigated as antibacterial agents and kinase inhibitors for cancer therapy. Their mechanism of action is diverse and dependent on the specific substitutions on the quinoline core. This document will detail the primary mechanisms of action, provide quantitative data for representative compounds, and outline detailed protocols for key experimental assays.
Mechanisms of Action
The biological effects of this compound derivatives can be broadly categorized into two main areas: antibacterial and anticancer activities.
Antibacterial Activity: Inhibition of Bacterial Type II Topoisomerases
A significant number of this compound derivatives function as novel bacterial type II topoisomerase inhibitors (NBTIs). These enzymes, DNA gyrase and topoisomerase IV, are essential for bacterial DNA replication, repair, and recombination, making them validated targets for antibacterial agents.[1][2]
The bactericidal effect of these quinoline derivatives stems from their ability to disrupt the function of DNA gyrase and topoisomerase IV.[2] They stabilize the enzyme-DNA cleavage complex, which leads to the accumulation of double-stranded DNA breaks, ultimately triggering cell death.[3][4]
Signaling Pathway for Antibacterial Action:
Anticancer Activity: Kinase Inhibition
Several this compound derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.
One prominent example is the derivative WXFL-152, which acts as a triple angiokinase inhibitor, targeting VEGFR2, FGFR1, and PDGFRβ.[5] These receptor tyrosine kinases are crucial for tumor angiogenesis, the process of forming new blood vessels that supply tumors with nutrients and oxygen. By inhibiting these kinases, WXFL-152 can block tumor growth and metastasis.[5]
Signaling Pathway for Angiokinase Inhibition:
Other derivatives have shown potent inhibition of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK).[6][7] The PDGF signaling pathway is involved in cell proliferation, migration, and survival, and its aberrant activation is implicated in various cancers. Inhibition of PDGF-RTK can thus lead to apoptosis in cancer cells.
Signaling Pathway for PDGF-RTK Inhibition:
P-glycoprotein (P-gp) Inhibition
Certain 6-methoxyquinoline derivatives have been identified as inhibitors of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, these compounds can enhance the efficacy of co-administered chemotherapeutic agents.
Quantitative Data Summary
The following tables summarize the reported biological activities of representative this compound derivatives.
Table 1: Antibacterial Activity
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Compound 14 | S. aureus | 0.125 (MIC90) | [1] |
Table 2: Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Reference |
| WXFL-152 | VEGFR2 | 9.4 | [5] |
| WXFL-152 | FGFR1 | 188.0 | [5] |
| WXFL-152 | PDGFRβ | 143.0 | [5] |
| 3-(3-fluoro-4-methoxyphenyl)-6,7-dimethoxyquinoline | PDGF-RTK | < 20 | [6][7] |
Table 3: Cytotoxic Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| 1f (a 7-fluoro-4-anilinoquinoline) | BGC823 (gastric carcinoma) | 8.32 | [8] |
| 2i (an 8-methoxy-4-anilinoquinoline) | BGC823 (gastric carcinoma) | 4.65 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
DNA Gyrase Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Experimental Workflow:
Materials:
-
DNA gyrase enzyme
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)
-
ATP solution
-
Test compounds dissolved in DMSO
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE buffer
-
Ethidium bromide
Protocol:
-
Prepare the reaction mixture on ice containing 5X assay buffer, relaxed pBR322 DNA, and water.
-
Add the test compound at various concentrations to the reaction tubes. Include a no-compound control and a no-enzyme control.
-
Initiate the reaction by adding DNA gyrase and ATP.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop buffer/loading dye.
-
Analyze the samples by agarose gel electrophoresis on a 1% agarose gel in TAE buffer.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the no-compound control.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.
Experimental Workflow:
Materials:
-
Kinase of interest (e.g., VEGFR2, PDGFRβ)
-
Kinase substrate peptide
-
ATP
-
Test compounds serially diluted in DMSO
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Protocol:
-
Add the kinase, substrate, and test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Experimental Workflow:
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 24-72 hours. Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1][9][10]
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to detect changes in the phosphorylation status of key signaling proteins downstream of the targeted kinases.
Experimental Workflow:
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.[11]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system. Analyze the changes in protein phosphorylation levels.
Conclusion
This compound derivatives represent a promising class of compounds with diverse mechanisms of action, including potent antibacterial and anticancer activities. The provided application notes and protocols offer a framework for researchers to further explore the therapeutic potential of this chemical scaffold. Future studies should focus on elucidating the detailed molecular interactions with their targets and optimizing their pharmacological properties for clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for 3-Fluoro-6-methoxyquinoline Derivatives in Targeting Multidrug-Resistant Bacteria
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. The quinoline scaffold has historically been a cornerstone in the development of potent antibacterial agents. A promising class of these compounds, based on a 3-fluoro-6-methoxyquinoline core, has emerged as novel inhibitors of bacterial type II topoisomerases. These non-fluoroquinolone bacterial topoisomerase inhibitors (NBTIs) demonstrate significant activity against a range of pathogenic bacteria, including difficult-to-treat resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).
This document provides detailed application notes on the antibacterial activity of this compound derivatives, along with standardized protocols for their evaluation. The information herein is intended to guide researchers in the exploration and development of this chemical series as potential therapeutics for infections caused by multidrug-resistant bacteria.
Mechanism of Action
Derivatives of this compound exert their antibacterial effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These type II topoisomerases are critical for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, these inhibitors stabilize the cleaved DNA strands, leading to a halt in DNA replication and ultimately, bacterial cell death.[3] Notably, their mechanism and binding site can differ from traditional fluoroquinolones, offering a potential advantage against fluoroquinolone-resistant strains.[4]
Data Presentation: Antibacterial Activity
The antibacterial efficacy of this compound derivatives is quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits visible bacterial growth. The following tables summarize the in vitro activity of a key derivative, a cyclobutylaryl-substituted compound referred to as "Compound 14," and other related quinoline derivatives against various bacterial strains.[1][5]
Table 1: In Vitro Antibacterial Activity of Compound 14
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (S. aureus) | 0.125 (MIC90) |
| S. aureus (NBTI-resistant) | Enhanced activity noted |
Data sourced from a study on novel this compound derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV.[1][5]
Table 2: In Vitro Activity of Other Novel Quinoline Derivatives
| Compound Class | Bacterial Strains | MIC Range (µg/mL) |
| Quinolone-coupled hybrids | Gram-positive & Gram-negative strains | 0.125 - 8 |
| 9-bromo substituted indolizinoquinoline-5,12-diones | E. coli, S. pyogenes, S. aureus, MRSA | 0.031 - 2 |
| N-methylbenzofuro[3,2-b]quinolines | Vancomycin-resistant E. faecium | Not specified |
| Quinolone triazoles | MRSA | 0.5 - 16 |
This table presents a selection of data from various studies on novel quinoline derivatives to illustrate the broader potential of this class of compounds.[6][7][8]
Table 3: Safety Profile of Compound 14
| Assay | IC50 (µM) |
| hERG Inhibition | 85.9 |
A higher IC50 value in the hERG assay is favorable, indicating a lower potential for cardiotoxicity.[1][5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established standards and published research to ensure reproducibility.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.
Materials:
-
This compound derivative
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest desired test concentration.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Protocol 2: DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays measure the ability of the compounds to inhibit the enzymatic activity of DNA gyrase (supercoiling) and topoisomerase IV (decatenation).
Materials:
-
Purified DNA gyrase or topoisomerase IV
-
Relaxed plasmid DNA (for gyrase assay) or catenated kinetoplast DNA (kDNA) (for topoisomerase IV assay)
-
Assay buffer (specific to the enzyme)
-
ATP
-
This compound derivative
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, DNA substrate, ATP, and varying concentrations of the test compound.
-
Enzyme Addition: Initiate the reaction by adding the purified enzyme (DNA gyrase or topoisomerase IV).
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).
-
Analysis: Analyze the DNA products by agarose gel electrophoresis. For the gyrase assay, inhibition is observed as a decrease in supercoiled DNA. For the topoisomerase IV assay, inhibition is seen as a reduction in decatenated DNA minicircles.
-
IC50 Determination: Quantify the band intensities to determine the concentration of the compound that inhibits 50% of the enzyme activity (IC50).
Protocol 3: Synthesis of a Representative Cyclobutylaryl-Substituted Derivative
The following is a generalized synthetic scheme for a cyclobutylaryl-substituted this compound derivative, based on published methodologies.[4]
References
- 1. Novel this compound derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [html.rhhz.net]
- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Fluoro-6-methoxyquinoline in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-6-methoxyquinoline has emerged as a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. Its unique chemical structure, featuring a quinoline core substituted with a fluorine atom and a methoxy group, imparts favorable pharmacological properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery, with a primary focus on its application as a precursor for antibacterial agents targeting bacterial type II topoisomerases.
Application in Antibacterial Drug Discovery
Derivatives of this compound have shown significant promise as a new class of non-fluoroquinolone inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drugs. By inhibiting these enzymes, this compound derivatives can effectively halt bacterial growth.
A notable example is a series of cyclobutylaryl-substituted derivatives, which have demonstrated potent activity against clinically relevant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA).[1]
Quantitative Data Summary
The following table summarizes the in vitro and in vivo activity of a lead compound derived from this compound, referred to as Compound 14 in the cited literature.[1]
| Compound | Target Organism/Assay | Parameter | Value |
| Compound 14 | Staphylococcus aureus | MIC₉₀ | 0.125 µg/mL |
| Compound 14 | hERG Inhibition | IC₅₀ | 85.9 µM |
Experimental Protocols
Synthesis of this compound
A facile two-step synthesis of this compound has been reported.[2][3] The following protocol is an adaptation of the described methods.
Step 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-anisidine and 2-fluoromalonic acid.
-
Slowly add phosphorus oxychloride (POCl₃) to the mixture.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 12-16 hours.
-
After cooling to room temperature, carefully quench the reaction mixture by pouring it over crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2,4-dichloro-3-fluoro-6-methoxyquinoline.
Step 2: Hydrogenolysis to this compound
-
Dissolve the 2,4-dichloro-3-fluoro-6-methoxyquinoline obtained in the previous step in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel.
-
Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (H₂).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Caption: Synthetic workflow for this compound.
In Vitro Antibacterial Activity Assay (MIC Determination)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a test compound against Staphylococcus aureus.
-
Bacterial Culture Preparation:
-
Streak S. aureus (e.g., ATCC 29213) on a suitable agar plate (e.g., Mueller-Hinton Agar) and incubate at 37°C for 18-24 hours.
-
Inoculate a single colony into Mueller-Hinton Broth (MHB) and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate.
-
-
Assay Procedure:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the test compound dilutions.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Bacterial DNA Gyrase and Topoisomerase IV Inhibition Assay
This protocol outlines a general method for assessing the inhibition of bacterial type II topoisomerases.
-
Enzyme and DNA Substrate:
-
Use purified recombinant S. aureus DNA gyrase and topoisomerase IV.
-
For the DNA gyrase supercoiling assay, use relaxed plasmid DNA (e.g., pBR322).
-
For the topoisomerase IV decatenation assay, use kinetoplast DNA (kDNA).
-
-
Reaction Mixture:
-
Prepare a reaction buffer specific for each enzyme. A typical buffer contains Tris-HCl, KCl, MgCl₂, DTT, and ATP.
-
Add the enzyme and DNA substrate to the buffer.
-
-
Inhibition Assay:
-
Add varying concentrations of the test compound to the reaction mixtures.
-
Include a positive control (enzyme and DNA without inhibitor) and a negative control (DNA without enzyme).
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Analysis:
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topology by agarose gel electrophoresis.
-
For the gyrase assay, inhibition is observed as a decrease in supercoiled DNA and an increase in relaxed DNA.
-
For the topoisomerase IV assay, inhibition is observed as a decrease in decatenated DNA and the persistence of the kDNA network.
-
Quantify the band intensities to determine the IC₅₀ value of the compound.
-
Caption: Mechanism of action of this compound derivatives.
hERG Inhibition Assay (Automated Patch Clamp)
This protocol provides a general workflow for assessing the potential for a compound to inhibit the hERG potassium channel, a critical cardiac safety assessment.
-
Cell Culture:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG).
-
Culture the cells under standard conditions (37°C, 5% CO₂) in the appropriate growth medium.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the extracellular buffer to achieve the desired final concentrations.
-
-
Automated Patch Clamp Procedure:
-
Harvest the cells and prepare a single-cell suspension.
-
Load the cell suspension and the compound plate into the automated patch clamp system (e.g., QPatch or IonWorks).
-
The system will automatically establish whole-cell patch clamp recordings.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol includes a depolarizing pulse to activate and inactivate the channels, followed by a repolarizing pulse to measure the tail current.
-
Record baseline hERG currents in the vehicle control solution.
-
Apply the different concentrations of the test compound sequentially, allowing the effect to reach a steady state at each concentration.
-
Include a known hERG blocker (e.g., E-4031) as a positive control.
-
-
Data Analysis:
-
Measure the peak tail current at each compound concentration.
-
Calculate the percentage of current inhibition relative to the vehicle control.
-
Generate a concentration-response curve and calculate the IC₅₀ value.
-
Conclusion
This compound is a versatile scaffold with significant potential in drug discovery, particularly for the development of novel antibacterial agents. The provided protocols offer a foundation for researchers to synthesize and evaluate derivatives of this compound for their therapeutic potential. As with any drug discovery program, careful consideration of structure-activity relationships, pharmacokinetic properties, and safety profiles is essential for the successful development of new drug candidates.
References
Application Notes and Protocols for 3-Fluoro-6-methoxyquinoline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the patented applications of 3-Fluoro-6-methoxyquinoline, focusing on its role as a key intermediate in the synthesis of novel therapeutic agents and detailing relevant experimental protocols for the evaluation of its derivatives.
Application as a Synthetic Intermediate in Antibacterial Drug Discovery
Patent literature highlights the utility of this compound as a crucial building block in the synthesis of substituted heterocyclic derivatives with potential as antibacterial agents. Specifically, it is employed in the creation of compounds targeting bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.
A key synthetic application involves the use of this compound in a lithiation-addition reaction to construct more complex molecular scaffolds. The following workflow illustrates this process as described in patent documentation.
Caption: Synthetic pathway utilizing this compound.
Experimental Protocols
The following protocols are derived from patent literature describing the synthesis and evaluation of derivatives of this compound.
Protocol 1: Synthesis of a Hydroxypropyl-Piperidine Derivative[1][2]
This protocol details the synthesis of a key intermediate using this compound.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA)
-
1-tert-butyl 4-methyl 4-(2-oxoethoxy)piperidine-1,4-dicarboxylate
-
Standard glassware for anhydrous reactions
-
Cannula for liquid transfer
-
Cooling bath (-78 °C)
Procedure:
-
Prepare a solution of this compound (0.34 g) in THF (1 mL).
-
In a separate reaction vessel under an inert atmosphere, add lithium diisopropylamide (LDA).
-
Stir the LDA solution for 25 minutes.
-
Cool the reaction vessel to -78 °C.
-
Add the this compound solution drop-wise via cannula to the LDA solution.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Prepare a solution of 1-tert-butyl 4-methyl 4-(2-oxoethoxy)piperidine-1,4-dicarboxylate (0.48 g) in THF (1 mL).
-
Add the aldehyde solution drop-wise via cannula to the reaction mixture.
-
Stir the resulting reaction mixture for 5 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Proceed with standard aqueous work-up and purification procedures to isolate the desired product.
Protocol 2: Antibacterial Susceptibility Testing[1][2]
This protocol is used to evaluate the antibacterial activity of compounds derived from this compound.
Materials:
-
Test compounds (derivatives of this compound)
-
Bacterial strains (see Table 1)
-
Microtiter trays
-
Appropriate bacterial growth media
-
Standard laboratory equipment for microbiology
Procedure:
-
Prepare stock solutions of the test compounds.
-
Perform serial dilutions of the test compounds in the microtiter trays.
-
Inoculate the wells with a standardized suspension of the bacterial strains.
-
Incubate the microtiter trays under appropriate conditions for bacterial growth.
-
Determine the Minimum Inhibitory Concentration (MIC) for each compound against each bacterial strain. The MIC is the lowest concentration of the compound that inhibits visible growth of the bacteria.
-
The assay is performed in accordance with the "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Seventh Edition, Clinical and Laboratory Standards Institute (CLSI) Document M7-A7, Wayne, Pa. (2006)".[1]
Data Presentation
The following table outlines the panel of bacterial pathogens used for screening the antibacterial activity of compounds derived from this compound, as described in the patent literature.[1][2]
| Table 1: Bacterial Strains for Susceptibility Testing |
| Assay 1 |
| Staphylococcus aureus (MRSA) |
| Staphylococcus aureus (MSSA) |
| Staphylococcus epidermidis (MRSE) |
| Enterococcus faecalis |
| Streptococcus pneumoniae |
| Assay 2 |
| Staphylococcus aureus (VISA) |
| Staphylococcus aureus (VRSA) |
| Enterococcus faecium (VRE) |
Note: The patent literature describes the use of this compound as a starting material for the synthesis of antibacterial agents. The quantitative antibacterial activity data is provided for the final products, not for this compound itself.
Signaling Pathway Context
The derivatives of this compound are designed to inhibit bacterial type II topoisomerases, which are crucial for DNA replication and cell division. The logical relationship of this therapeutic approach is outlined below.
Caption: Inhibition of bacterial growth by targeting topoisomerases.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-6-methoxyquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-6-methoxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most widely adopted method is a facile two-step synthesis.[1][2][3][4] The process begins with the condensation of p-anisidine and 2-fluoromalonic acid, promoted by phosphorus oxychloride (POCl3), to yield the intermediate 2,4-dichloro-3-fluoro-6-methoxyquinoline.[1][2][3] This intermediate is then converted to the final product through hydrogenolysis or reduction.[1][5] This route is favored for its use of inexpensive, commercially available starting materials and has been successfully scaled to multi-kilogram production.[6]
Q2: Are there alternative synthetic routes to this compound?
Yes, other routes have been explored but are generally considered less suitable for large-scale synthesis.[5][6] These include:
-
Balz-Schiemann reaction: This method was deemed unsuitable for scale-up due to safety concerns associated with high-energy diazonium intermediates.[5]
-
Electrophilic fluorination: A multi-step synthesis utilizing Selectfluor was developed but is hampered by a high step count and the high cost of the fluorinating agent, making it less economical for large quantities.[5]
-
Schlosser method: This approach, involving the condensation of an aniline with methyl 2-fluoro-3-methoxyacrylate, requires cryogenic conditions, which can be challenging for large-scale production.[2]
Q3: What are the major challenges associated with classical quinoline synthesis methods?
Classical methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, often present significant challenges.[7][8][9] These methods typically require harsh reaction conditions, including strong acids and high temperatures, which can lead to several issues:
-
Formation of tar, which complicates product purification[7]
-
Limited compatibility with various functional groups[7]
-
Use of toxic reagents and oxidants[7]
Troubleshooting Guides
Step 1: POCl₃-Mediated Cyclization
Q4: My yield for the 2,4-dichloro-3-fluoro-6-methoxyquinoline intermediate is significantly lower than reported. What are the potential causes and solutions?
Low yield in the initial cyclization step is a common issue. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure that the p-anisidine and 2-fluoromalonic acid are of high purity. Impurities can lead to side reactions. The phosphorus oxychloride should also be of good quality, as it acts as both the solvent and a dehydrating agent.
-
Reaction Conditions: The reaction is typically heated to reflux.[1][4] Inadequate heating can result in an incomplete reaction. Conversely, excessive temperatures for prolonged periods might lead to degradation. Monitor the reaction temperature closely.
-
Order of Addition: For safety and optimal reaction, 2-fluoromalonic acid is typically dissolved in POCl₃ first, and then p-anisidine is added slowly to control any exotherm.[1][4] A rapid addition might lead to side product formation.
-
Work-up Procedure: The reaction mixture is quenched by pouring it onto ice.[1] This step must be done carefully and with vigorous stirring to ensure proper mixing and to avoid localized overheating. The subsequent pH adjustment to ~10 with ammonium hydroxide is crucial for precipitating the product.[1] Ensure the pH is correct and allow sufficient time for complete precipitation.
Q5: During the work-up of the cyclization reaction, an oil formed instead of a solid precipitate. How should I proceed?
Oiling out can occur if the product is not precipitating correctly.
-
Check pH: Verify that the pH of the aqueous solution is indeed around 10.
-
Temperature Control: Ensure the mixture is sufficiently cooled during the neutralization step.
-
Solvent Addition: If an oil persists, you can attempt to extract the product with a suitable organic solvent like ethyl acetate. The desired product can then be isolated from the organic phase by crystallization or chromatography.[1]
Step 2: Hydrodechlorination/Reduction
Q6: The hydrodechlorination of 2,4-dichloro-3-fluoro-6-methoxyquinoline is incomplete. What can I do to improve the conversion?
Incomplete reduction is a frequent problem. Here are some optimization strategies:
-
Catalyst Activity: The activity of the palladium on carbon (Pd/C) or Raney nickel catalyst is critical.[1][5]
-
Catalyst Poisoning: An unidentified catalyst poison has been reported.[1][2] Pre-treating the catalyst by stirring it in the solvent (e.g., methanol) and then filtering it through Celite before adding the substrate can help remove this poison.[1][2]
-
Catalyst Loading: Ensure the correct catalyst loading is used. Insufficient catalyst will result in a sluggish or incomplete reaction.
-
-
Hydrogen Source:
-
Transfer Hydrogenation: When using ammonium formate as the hydrogen source, ensure it is added in sufficient excess.[2] The reaction may require an extended period (e.g., 16 hours) at room temperature.[2]
-
Hydrogen Gas: If using H₂ gas with Raney nickel, ensure the system is properly purged and maintained under a positive pressure of hydrogen.[5]
-
-
Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress to determine the optimal reaction time and confirm the disappearance of the starting material.
Q7: My final product, this compound, is difficult to purify. What are the recommended purification methods?
Purification can be challenging due to the presence of partially dechlorinated byproducts.
-
Column Chromatography: The most effective method for obtaining a highly pure product is silica gel column chromatography. A common eluent system is a low percentage of ethyl acetate in hexanes (e.g., 5%).[1][2]
-
Crystallization: If the crude product is relatively clean, crystallization can be an effective purification method. The choice of solvent will depend on the specific impurities present.
Data Presentation
Table 1: Summary of Yields for the Synthesis of this compound.
| Step | Reagents | Yield | Scale | Reference |
| POCl₃-mediated Cyclization | p-anisidine, 2-fluoromalonic acid, POCl₃ | 60% | Lab | [1] |
| POCl₃-mediated Cyclization | p-anisidine, 2-fluoromalonic acid, POCl₃ | 41% | 32 kg | [5] |
| Hydrodechlorination (Transfer Hydrogenation) | 2,4-dichloro-3-fluoro-6-methoxyquinoline, Pd/C, Ammonium formate | 56% | Lab | [2] |
| Hydrodechlorination (H₂/Raney Ni) | 2,4-dichloro-3-fluoro-6-methoxyquinoline, H₂, Raney Ni | 71% | 23 kg | [5] |
| Hydrodechlorination (Transfer Hydrogenation Option) | 2,4-dichloro-3-fluoro-6-methoxyquinoline | 75% | 1 kg | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline (Lab Scale)[1]
-
Add 2-fluoromalonic acid (35 g, 0.287 mol) portionwise to phosphorus oxychloride (210 mL).
-
Heat the mixture to reflux for 30 minutes to ensure complete dissolution, then cool to 60 °C.
-
Slowly add p-anisidine (35.3 g, 0.287 mol) to the mixture.
-
Heat the resulting mixture to reflux for 2 hours.
-
Remove approximately 100 mL of phosphorus oxychloride via distillation.
-
Cool the mixture to room temperature and carefully pour it onto 350 g of ice with stirring.
-
Stir the mixture for 30 minutes.
-
Adjust the pH to 10 by adding ammonium hydroxide (approx. 300 mL, 28-30%).
-
Stir the resulting suspension for 2 hours, then collect the solid by filtration.
-
The combined yield after further processing of the filtrate is typically around 60%.
Protocol 2: Synthesis of this compound (Transfer Hydrogenation, Lab Scale)[2]
-
To a suspension of 10% Pd/C (1 g) in methanol (300 mL), add 2,4-dichloro-3-fluoro-6-methoxyquinoline (20 g, 0.0813 mol).
-
Stir the mixture for 30 minutes to pre-treat the catalyst and remove potential poisons.
-
Filter the mixture through Celite.
-
To the filtrate, add fresh 10% Pd/C (1 g) and ammonium formate (10 g).
-
Stir the reaction mixture for 16 hours at room temperature.
-
Filter the mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate to dryness.
-
Purify the resulting residue by passing it through a silica gel plug, eluting with 5% ethyl acetate in hexanes to yield the final product (typical yield ~56%).
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for the hydrodechlorination step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Facile Two-Step Synthesis of this compound | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. du.edu.eg [du.edu.eg]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3-Fluoro-6-methoxyquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up synthesis of 3-Fluoro-6-methoxyquinoline. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during the transition from laboratory to large-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route for this compound?
A1: A widely adopted and scalable two-step synthesis starts from the condensation of p-anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride (POCl₃) to form the intermediate 2,4-dichloro-3-fluoro-6-methoxyquinoline. This intermediate is then subjected to hydrogenolysis to yield the final product, this compound.[1][2][3] This route is advantageous due to the use of readily available and inexpensive starting materials.[1]
Q2: What are the primary challenges when scaling up the POCl₃-mediated cyclization step?
A2: The primary challenges during the scale-up of the phosphorus oxychloride-mediated cyclization include:
-
Exothermic Reaction Control: The reaction of p-anisidine with 2-fluoromalonic acid in POCl₃ can be highly exothermic, which can be difficult to manage in large reactors.[2]
-
Solid Handling and Mixing: The reaction mixture can become a thick slurry, posing challenges for efficient stirring and heat transfer in large vessels.
-
Byproduct Formation: At elevated temperatures or with prolonged reaction times, the formation of impurities and polymeric tars can occur, reducing the yield and complicating purification.[4]
-
Work-up Difficulties: Quenching large volumes of POCl₃ with water is a hazardous and exothermic process that requires careful control.
Q3: How does the scale of the reaction impact the overall yield?
A3: While specific yield data can vary depending on the optimization of reaction conditions at each scale, a slight decrease in yield is often observed during scale-up from gram to multi-kilogram batches. This can be attributed to factors such as less efficient heat and mass transfer in larger reactors. However, with careful process optimization, high yields can be maintained.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the scale-up synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclization Step | - Incomplete reaction due to insufficient heating or reaction time.- Degradation of starting materials or product at high temperatures.- Poor mixing leading to localized "hot spots" and side reactions. | - Ensure the reaction mixture reaches and maintains the target temperature (e.g., reflux at ~110°C).- Monitor reaction progress using HPLC or TLC to determine the optimal reaction time.- Employ efficient overhead stirring to ensure homogeneity of the reaction slurry. |
| Formation of Dark Tar or Polymeric Byproducts | - Excessive reaction temperature.- Presence of moisture in the starting materials or solvent. | - Maintain strict temperature control throughout the reaction.[4]- Use anhydrous reagents and solvents and perform the reaction under an inert atmosphere (e.g., nitrogen). |
| Difficulties During Aqueous Work-up | - Highly exothermic and hazardous quenching of excess POCl₃. | - Add the reaction mixture slowly to a cooled aqueous solution (e.g., ice water) with vigorous stirring.- Use a robust cooling system to manage the exotherm during the quench. |
| Incomplete Hydrogenolysis (Dechlorination) | - Catalyst poisoning or deactivation.- Insufficient hydrogen pressure or reaction time. | - Use a higher loading of palladium on carbon (Pd/C) catalyst.- Ensure the catalyst is of high quality and not poisoned.- Increase the hydrogen pressure and/or reaction time and monitor the reaction progress by HPLC. |
| Presence of Impurities in the Final Product | - Carryover of unreacted starting materials or intermediates.- Formation of byproducts during either the cyclization or hydrogenolysis step. | - Optimize the purification of the 2,4-dichloro-3-fluoro-6-methoxyquinoline intermediate (e.g., by recrystallization).- Employ a final purification step for the this compound, such as recrystallization from a suitable solvent system (e.g., ethanol/water).[2] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound, with considerations for both laboratory and multi-kilogram scales.
Step 1: Synthesis of 2,4-Dichloro-3-fluoro-6-methoxyquinoline
| Parameter | Laboratory Scale (grams) | Multi-Kilogram Scale |
| Reactants | - p-Anisidine: 1.0 eq- 2-Fluoromalonic acid: 1.1 eq- Phosphorus oxychloride: ~5-10 vol | - p-Anisidine: 1.0 eq- 2-Fluoromalonic acid: 1.05-1.1 eq- Phosphorus oxychloride: ~3-5 vol |
| Procedure | 1. Charge a round-bottom flask with 2-fluoromalonic acid and phosphorus oxychloride.2. Heat the mixture to 85°C to dissolve the solids, then cool to room temperature.3. Slowly add p-anisidine, controlling the exotherm.4. Heat the mixture to reflux (~110°C) and maintain for several hours until the reaction is complete (monitor by HPLC).5. Cool the reaction mixture and slowly quench into ice water.6. Filter the resulting solid, wash with water, and dry.7. Purify by recrystallization (e.g., from ethanol/water). | 1. Charge a glass-lined reactor with 2-fluoromalonic acid and phosphorus oxychloride.2. Heat the mixture to facilitate dissolution.3. Add p-anisidine at a controlled rate to manage the exotherm.4. Heat the reactor to reflux and hold until reaction completion.5. Cool the reactor and transfer the contents to a quench vessel containing cold water at a controlled rate.6. Isolate the solid product by filtration and wash thoroughly with water.7. Dry the intermediate product under vacuum. |
| Typical Yield | 70-80% | 65-75% |
Step 2: Synthesis of this compound (Hydrogenolysis)
| Parameter | Laboratory Scale (grams) | Multi-Kilogram Scale |
| Reactants | - 2,4-Dichloro-3-fluoro-6-methoxyquinoline: 1.0 eq- 10% Pd/C: 5-10 mol%- Sodium acetate: 2.0-3.0 eq- Solvent (e.g., Ethanol): ~10-20 vol | - 2,4-Dichloro-3-fluoro-6-methoxyquinoline: 1.0 eq- 10% Pd/C: 2-5 mol%- Sodium acetate: 2.0-2.5 eq- Solvent (e.g., Ethanol): ~5-10 vol |
| Procedure | 1. Combine the dichloro intermediate, Pd/C, and sodium acetate in a hydrogenation vessel.2. Add ethanol and purge the vessel with hydrogen.3. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir at room temperature until the reaction is complete (monitor by HPLC).4. Filter the reaction mixture to remove the catalyst.5. Concentrate the filtrate under reduced pressure.6. Purify the crude product, if necessary. | 1. Charge a hydrogenator with the dichloro intermediate, Pd/C, and sodium acetate.2. Add ethanol and inert the vessel with nitrogen followed by hydrogen purges.3. Pressurize the reactor with hydrogen and agitate at a controlled temperature.4. Once the reaction is complete, filter the batch to remove the catalyst.5. Concentrate the solvent.6. Isolate and dry the final product. |
| Typical Yield | >90% | >90% |
Visualizations
Experimental Workflow
Caption: A simplified workflow for the two-step synthesis of this compound.
Troubleshooting Decision Tree for Low Yield in Cyclization
Caption: A decision tree for troubleshooting low yield in the POCl₃-mediated cyclization step.
References
Technical Support Center: Purification of 3-Fluoro-6-methoxyquinoline
Welcome to the technical support center for the purification of 3-Fluoro-6-methoxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often used to obtain highly pure crystalline material, while column chromatography is effective for separating the desired product from impurities with different polarities.
Q2: What are the likely impurities I might encounter during the purification of this compound?
A2: Based on the typical two-step synthesis involving the reaction of p-anisidine with 2-fluoromalonic acid followed by hydrogenolysis, potential impurities include:
-
Unreacted starting materials: p-anisidine.
-
Intermediate compounds: 2,4-dichloro-3-fluoro-6-methoxyquinoline.
-
Byproducts of the cyclization reaction: Potentially isomeric quinoline derivatives or products from incomplete cyclization.
-
Byproducts of hydrogenolysis: Partially dechlorinated intermediates (e.g., 2-chloro-3-fluoro-6-methoxyquinoline or 4-chloro-3-fluoro-6-methoxyquinoline).
-
Polymeric materials: Tar-like substances can form under the harsh conditions of some quinoline syntheses.
Q3: How can I monitor the purity of this compound during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of your purification. By spotting the crude mixture, fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of impurities from the desired compound. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| "Oiling out" - the compound separates as a liquid instead of crystals. | The boiling point of the solvent is higher than the melting point of the impure compound. | - Use a solvent with a lower boiling point.- Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature. |
| The solution is supersaturated. | - Reheat the solution to redissolve the oil, then allow it to cool more slowly. - Add a seed crystal to induce crystallization. | |
| High concentration of impurities. | - First, purify the crude product by column chromatography to remove the bulk of the impurities before recrystallization. | |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent. | - Partially evaporate the solvent to increase the concentration of the compound and attempt cooling again.- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity is observed, then heat until the solution is clear and allow it to cool slowly. |
| The solution is not sufficiently saturated. | - Reduce the volume of the solvent by evaporation. | |
| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Premature crystallization during hot filtration. | - Use a heated funnel for hot filtration.- Add a small excess of hot solvent before filtration to ensure the compound remains dissolved. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor separation of the product from impurities. | Inappropriate solvent system (mobile phase). | - Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for the desired compound.- For separating polar impurities, start with a non-polar solvent and gradually increase the polarity (gradient elution). A common starting point is a mixture of hexanes and ethyl acetate. |
| Column overloading. | - Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight). | |
| Cracks or channels in the silica gel column. | - Pack the column carefully to ensure a uniform and compact bed of silica gel. Wet packing is often preferred. | |
| The compound is stuck on the column. | The compound is too polar for the chosen solvent system. | - Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol or triethylamine (for basic compounds) to the eluent can be effective. |
| The compound is degrading on the silica gel. | - Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. This is particularly useful for basic compounds like quinolines. | |
| The compound elutes too quickly (with the solvent front). | The solvent system is too polar. | - Decrease the polarity of the mobile phase. Start with a less polar solvent like pure hexanes and gradually add a more polar solvent. |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may need optimization based on the impurity profile of your crude product.
-
Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Ethanol/water or toluene/hexanes are often good starting points for quinoline derivatives.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography of this compound
-
TLC Analysis: Analyze your crude product by TLC to determine an appropriate solvent system. A mixture of ethyl acetate and hexanes is a common choice.
-
Column Packing: Prepare a silica gel column. It is often beneficial to use a slurry of silica gel in the initial, least polar eluent to pack the column (wet packing).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the top of the column.
-
Elution: Begin eluting the column with the determined non-polar solvent system. Collect fractions and monitor them by TLC.
-
Gradient Elution (if necessary): If the desired compound is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
identifying and minimizing byproducts in 3-Fluoro-6-methoxyquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Fluoro-6-methoxyquinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most widely adopted and scalable method is a two-step synthesis. The first step involves the condensation of p-anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride (POCl₃) to yield the intermediate, 2,4-dichloro-3-fluoro-6-methoxyquinoline. This is followed by a second step of catalytic hydrodechlorination to afford the final product, this compound.[1][2]
Q2: What are the potential major byproducts in the synthesis of this compound?
A2: Potential byproducts can arise from both steps of the synthesis. In the first step (condensation), byproducts may include incompletely cyclized intermediates, positional isomers, and polymeric materials. In the second step (hydrodechlorination), common byproducts are the partially dechlorinated monochloro-intermediates (2-chloro-3-fluoro-6-methoxyquinoline and 4-chloro-3-fluoro-6-methoxyquinoline) and over-reduced products such as 3-fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline.
Q3: How can I monitor the progress of the reactions?
A3: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the identification of starting materials, intermediates, the desired product, and any forming byproducts.
Troubleshooting Guides
Part 1: Condensation of p-Anisidine and 2-Fluoromalonic Acid
Issue 1.1: Low yield of the desired 2,4-dichloro-3-fluoro-6-methoxyquinoline intermediate.
-
Possible Cause: Incomplete reaction or degradation of starting materials/product.
-
Troubleshooting & Optimization:
-
Temperature Control: The reaction is typically performed at reflux.[1][2] Ensure the reaction temperature is maintained consistently. Lower temperatures may lead to an incomplete reaction, while excessively high temperatures could promote side reactions and decomposition.
-
Purity of Reagents: Use high-purity p-anisidine, 2-fluoromalonic acid, and POCl₃. Impurities can interfere with the reaction.
-
Stoichiometry: Carefully control the molar ratios of the reactants. An excess of either reactant may lead to the formation of byproducts.
-
Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
-
Issue 1.2: Formation of a significant amount of dark, tar-like material.
-
Possible Cause: Polymerization of p-anisidine or other starting materials under the harsh acidic conditions of the reaction.
-
Troubleshooting & Optimization:
-
Controlled Addition: Add the p-anisidine portion-wise to the hot POCl₃/2-fluoromalonic acid mixture to control the exotherm and minimize polymerization.
-
Lower Reaction Temperature: While the reaction is typically run at reflux, a carefully controlled lower temperature might reduce tar formation, though this may require longer reaction times.
-
Part 2: Hydrodechlorination of 2,4-dichloro-3-fluoro-6-methoxyquinoline
Issue 2.1: Incomplete dechlorination, resulting in a mixture of monochloro- and dichloro-quinolines.
-
Possible Cause: Insufficient catalyst activity, insufficient hydrogen source, or short reaction time.
-
Troubleshooting & Optimization:
-
Catalyst Loading: Increase the loading of the Palladium on carbon (Pd/C) catalyst.
-
Hydrogen Pressure: If using gaseous hydrogen, ensure the pressure is maintained at the recommended level throughout the reaction. For transfer hydrogenation, ensure an adequate excess of the hydrogen donor (e.g., ammonium formate, formic acid).
-
Reaction Time: Extend the reaction time and monitor the disappearance of the starting material and monochloro-intermediates by HPLC or GC-MS.
-
Issue 2.2: Over-reduction of the quinoline ring, leading to the formation of 3-fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline.
-
Possible Cause: Overly aggressive reaction conditions (high temperature, high hydrogen pressure) or a highly active catalyst.
-
Troubleshooting & Optimization:
-
Temperature and Pressure: Reduce the reaction temperature and/or hydrogen pressure.
-
Catalyst Choice: Consider using a less active catalyst or a catalyst poison to selectively reduce the chloro groups without affecting the aromatic ring.
-
Issue 2.3: Stalled or very slow reaction.
-
Possible Cause: Catalyst poisoning.
-
Troubleshooting & Optimization:
-
Catalyst Pre-treatment: One study noted the presence of an unidentified catalyst poison.[1] Pre-treating the catalyst by stirring it in the reaction solvent and then filtering before use may help remove certain impurities.
-
Purity of Intermediate: Ensure the 2,4-dichloro-3-fluoro-6-methoxyquinoline intermediate is thoroughly purified to remove any residual reagents from the first step that could act as catalyst poisons.
-
Data Presentation
Table 1: Summary of Potential Byproducts and their Identification.
| Byproduct Name | Chemical Structure | Formation Step | Analytical Identification Method |
| 2-chloro-3-fluoro-6-methoxyquinoline | (placeholder) | Hydrodechlorination | GC-MS, LC-MS, NMR |
| 4-chloro-3-fluoro-6-methoxyquinoline | (placeholder) | Hydrodechlorination | GC-MS, LC-MS, NMR |
| 3-fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline | (placeholder) | Hydrodechlorination | GC-MS, LC-MS, NMR |
| Polymeric materials | High molecular weight, complex mixture | Condensation | GPC, MALDI-TOF |
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline
-
In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add phosphorus oxychloride (POCl₃).
-
Carefully add 2-fluoromalonic acid portion-wise to the POCl₃ with stirring.
-
Heat the mixture to reflux until the 2-fluoromalonic acid is completely dissolved.
-
Cool the mixture slightly and add p-anisidine dropwise from the dropping funnel at a rate that maintains a controllable reflux.
-
After the addition is complete, continue to heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., ammonium hydroxide or sodium hydroxide solution) to a pH of 8-9.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the crude 2,4-dichloro-3-fluoro-6-methoxyquinoline.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of this compound (Hydrodechlorination)
-
To a solution of 2,4-dichloro-3-fluoro-6-methoxyquinoline in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
For transfer hydrogenation, add a hydrogen donor such as ammonium formate or formic acid. For catalytic hydrogenation, place the reaction mixture under a hydrogen atmosphere (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
References
stability testing of 3-Fluoro-6-methoxyquinoline under different conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability testing of 3-Fluoro-6-methoxyquinoline. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the typical conditions that can cause the degradation of this compound?
A1: Based on the chemical structure and data from related quinoline compounds, this compound is potentially susceptible to degradation under several conditions. These include:
-
Photolysis: Exposure to UV or even ambient room light can induce photodegradation, a known issue for many quinolone derivatives.[1][2] It is recommended that quinolone drugs are protected from all light during storage and administration.[1]
-
Acidic and Basic pH: Strong acidic (pH ≤ 2.0) or alkaline conditions can lead to hydrolysis and rapid degradation.[3] The stability of similar compounds is often observed in a more neutral pH range.[3]
-
Oxidation: The presence of oxidizing agents, such as hydrogen peroxide, can cause the formation of degradation products.[3]
-
Thermal Stress: Elevated temperatures can cause thermal decomposition of the molecule.[3]
Q2: Why are forced degradation studies necessary for this compound?
A2: Forced degradation studies, or stress testing, are essential to understand the intrinsic chemical stability of the molecule.[4] These studies intentionally degrade the compound under conditions more severe than standard accelerated stability tests.[4] The key objectives are:
-
To identify potential degradation products that could form under various environmental stresses.[4]
-
To establish the degradation pathways of the molecule.[4]
-
To develop and validate a stability-indicating analytical method (e.g., HPLC) that can accurately separate and quantify the active compound from its degradation products.[3]
-
To inform the development of a stable formulation and determine appropriate storage conditions.
Q3: My compound is showing significant degradation during photostability testing. What could be the cause and how can I prevent it?
A3: Significant photodegradation is common for fluoroquinolone-type structures.[1] Even brief exposure to room light can be enough to form detectable photoproducts.[1] While some studies suggest that a methoxy group at certain positions can enhance photostability, this is not guaranteed.[2][5][6]
Troubleshooting Steps:
-
Minimize Light Exposure: Conduct all experiments under amber or red light. Store stock solutions and samples in amber vials or wrap containers in aluminum foil.
-
Control for Photodegradation: Include a "dark control" sample, which is prepared identically and subjected to the same conditions (e.g., temperature) but is completely shielded from light. This helps differentiate between photodegradation and thermal degradation.
-
Evaluate Solvent Effects: The solvent system can influence the rate of photodegradation. If possible, evaluate stability in different solvents relevant to your application.
Q4: I am observing inconsistent results in my pH stability study. What should I check?
A4: Inconsistent results in pH stability studies often stem from issues with buffer preparation, sample handling, or analytical methodology.
Troubleshooting Checklist:
-
Buffer pH Verification: Re-measure the pH of your buffer solutions before and after the addition of the compound stock solution to ensure the final pH is correct. The compound itself may slightly alter the pH.
-
Buffer Capacity: Ensure your buffer has sufficient capacity to maintain the target pH throughout the experiment, especially if degradation products are acidic or basic.
-
Co-solvent Precipitation: If you are using a co-solvent (like methanol or acetonitrile) to dissolve the compound, ensure it does not precipitate upon addition to the aqueous buffer. Precipitation will lead to inaccurate concentration measurements.
-
Temperature Control: Maintain a constant and uniform temperature for all samples. Degradation rates are highly temperature-dependent.[7]
-
Analytical Method Specificity: Confirm that your analytical method (e.g., HPLC) can resolve the parent compound from all degradation products. Co-elution can lead to an overestimation of stability.
Q5: What analytical methods are best for monitoring the stability of this compound?
A5: The most common and reliable technique for stability testing is High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, coupled with a UV detector. This method is highly versatile and sensitive.[8] To identify and characterize unknown degradation products, hyphenated techniques are invaluable:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides molecular weight information for the degradation products, which is crucial for structural elucidation.[8]
-
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): Offers detailed structural information about the isolated degradation products.[8]
Data Presentation: Illustrative Stability Profile
The following table summarizes hypothetical stability data for this compound under various forced degradation conditions. This data is for illustrative purposes only and should be confirmed by experimental studies.
| Stress Condition | Parameters | Exposure Time | Hypothetical Degradation (%) | Potential Degradants |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 24 hours | ~15% | Hydrolysis of methoxy group, quinoline ring modifications |
| Alkaline Hydrolysis | 0.1 N NaOH at 60°C | 8 hours | ~25% | Hydrolysis of methoxy group, potential ring opening |
| Oxidative | 3% H₂O₂ at RT | 24 hours | ~20% | N-oxides, phenolic derivatives |
| Thermal | 80°C (Solid State) | 48 hours | ~5% | Minor decomposition products |
| Photolytic | ICH Q1B Option II | 1.2 million lux hours | ~30% | Dimers, defluorinated products, ring cleavage products |
Visualizations: Workflows and Pathways
The following diagrams illustrate key experimental and logical processes involved in stability testing.
Experimental Protocols
Protocol: Acid/Base Forced Degradation (Hydrolysis)
-
Objective: To evaluate the stability of the compound in acidic and basic conditions.
-
Materials: this compound, 1N HCl, 1N NaOH, appropriate buffer solutions (e.g., phosphate), Class A volumetric flasks, HPLC system.
-
Procedure:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
For acid degradation, add a specific volume of the stock solution to a flask containing 0.1 N HCl.
-
For base degradation, add the same volume of stock solution to a flask containing 0.1 N NaOH.
-
Prepare a control by adding the stock solution to purified water.
-
Incubate all solutions in a controlled temperature bath (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots (base for the acid sample, acid for the base sample) to stop the degradation reaction.
-
Dilute to a suitable concentration for analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound.
Protocol: Oxidative Forced Degradation
-
Objective: To determine the susceptibility of the compound to oxidation.
-
Materials: this compound, 3-30% hydrogen peroxide (H₂O₂), methanol or water, HPLC system.
-
Procedure:
-
Prepare a 1 mg/mL solution of the compound in methanol or water.
-
Add a volume of 3% H₂O₂ to the solution. The final concentration of H₂O₂ may need to be optimized to achieve 5-20% degradation.
-
Store the solution at room temperature, protected from light.
-
Prepare a control sample with the compound in the solvent but without H₂O₂.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24 hours).
-
-
Analysis: Analyze the samples directly by HPLC to quantify the remaining parent compound.
Protocol: Thermal Forced Degradation
-
Objective: To assess the stability of the compound under elevated temperatures.
-
Materials: Solid this compound, controlled temperature oven, amber glass vials.
-
Procedure:
-
Place a small amount of the solid compound into an amber glass vial, loosely capped to allow for moisture escape.
-
Place the vial in a calibrated oven at a high temperature (e.g., 80°C, or 20°C above the accelerated stability condition).
-
Store a control sample at room temperature, protected from light.
-
After a set period (e.g., 24, 48, 72 hours), remove the sample.
-
Prepare a solution of known concentration from both the stressed and control samples.
-
-
Analysis: Analyze by HPLC to compare the purity and concentration of the stressed sample against the control.
Protocol: Photostability Forced Degradation
-
Objective: To evaluate the impact of light exposure on the compound's stability.
-
Materials: this compound, photostability chamber (with controlled UV and visible light output), quartz or borosilicate glass vials, aluminum foil.
-
Procedure:
-
Prepare both a solid sample and a solution of the compound in a relevant solvent.
-
Place the samples in chemically inert, transparent containers.
-
Prepare parallel "dark control" samples by wrapping the containers completely in aluminum foil.
-
Expose the samples in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
After the exposure period, prepare solutions of known concentration from all samples (exposed, dark control, and an unstressed control).
-
-
Analysis: Analyze all samples by HPLC to quantify photodegradation, calculated as the difference in degradation between the light-exposed and dark control samples.
References
- 1. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Degradation of 3-Fluoro-6-methoxyquinoline
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Fluoro-6-methoxyquinoline. The information presented is based on established knowledge of quinoline and fluoroquinolone degradation, offering predicted pathways and experimental strategies.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic degradation pathways for this compound in a biological system?
A1: While specific experimental data for this compound is limited, based on the metabolism of structurally similar quinoline and fluoroquinolone compounds, the primary degradation pathways are predicted to involve oxidation and demethylation reactions, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] Key predicted transformations include:
-
Hydroxylation: The quinoline ring is susceptible to the addition of hydroxyl (-OH) groups. Potential sites for hydroxylation include positions 2, 5, and 8.
-
O-Demethylation: The methoxy group at the 6-position is a likely site for enzymatic cleavage, resulting in the formation of a hydroxyl group (6-hydroxy-3-fluoroquinoline).
-
N-Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form an N-oxide derivative.[2]
-
Ring Cleavage: Following initial oxidative modifications, the heterocyclic or carbocyclic ring of the quinoline structure may undergo cleavage, leading to further degradation products.
Q2: Which enzymes are most likely involved in the metabolism of this compound?
A2: Cytochrome P450 (CYP) enzymes are the principal enzymes involved in the oxidative metabolism of quinoline derivatives.[2][3] Specific isoforms like CYP2A6 and CYP2E1 have been shown to be involved in the metabolism of quinoline itself.[2] Aldehyde oxidase (AO) is another enzyme that can metabolize quinoline-containing compounds, particularly those with electron-donating groups.[4]
Q3: What are the potential environmental degradation pathways for this compound?
A3: In the environment, both microbial degradation and photodegradation are expected to be significant pathways. Fluoroquinolones, a related class of compounds, are known to be poorly metabolized and can persist in the environment.[5][6][7][8]
-
Microbial Degradation: Various microorganisms, including fungi and bacteria, have been shown to degrade fluoroquinolones.[5][6][7][9][10] The degradation mechanisms often involve hydroxylation and cleavage of substituent groups. Ligninolytic fungi, in particular, have demonstrated the ability to efficiently degrade these compounds.[9][11]
-
Photodegradation: Advanced oxidation processes (AOPs) can lead to the degradation of fluoroquinolones, with reactions such as piperazine ring cleavage, defluorination, and hydroxylation being common.[12]
Q4: How does the fluorine substituent at the 3-position potentially influence the degradation of the molecule?
A4: The fluorine atom at the 3-position can significantly impact the molecule's electronic properties and metabolic stability. Fluorine substitution can sometimes block sites of metabolism, leading to a longer half-life. However, it can also influence the overall reactivity and the specific metabolites formed. For some quinoline derivatives, fluorine substitution has been suggested to potentially reduce genotoxicity.[13]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| No degradation of this compound observed in microsomal incubations. | 1. Inappropriate CYP450 isoform selection. 2. Low enzyme activity. 3. Incorrect cofactor concentrations (e.g., NADPH). 4. The compound is not a substrate for the selected microsomal system. | 1. Test a panel of different human or rat liver microsomes expressing various CYP isoforms. 2. Verify the activity of the microsomes with a known positive control substrate. 3. Optimize the concentration of NADPH and other cofactors. 4. Consider using S9 fractions or hepatocytes which have a broader range of metabolic enzymes, including phase II enzymes. |
| Difficulty in identifying metabolites by LC-MS. | 1. Low abundance of metabolites. 2. Poor ionization of metabolites. 3. Co-elution with matrix components. | 1. Increase the initial concentration of the parent compound or the incubation time. 2. Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive and negative). 3. Optimize the chromatographic method (e.g., gradient, column chemistry) to improve separation. 4. Employ sample preparation techniques like solid-phase extraction (SPE) to clean up the sample. |
| Inconsistent results in microbial degradation studies. | 1. Variation in microbial culture activity. 2. Sub-optimal culture conditions (pH, temperature, aeration). 3. Adsorption of the compound to the biomass. | 1. Standardize the inoculum preparation and use a consistent growth phase for the microorganisms. 2. Optimize culture conditions for the specific microbial strain being used. 3. Include a heat-inactivated microbial control to assess the extent of adsorption versus biodegradation.[9] |
Experimental Protocols
Protocol 1: In Vitro Metabolism using Liver Microsomes
Objective: To identify the primary metabolites of this compound formed by cytochrome P450 enzymes.
Materials:
-
This compound
-
Human or rat liver microsomes (e.g., pooled donor)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 1-10 µM.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold ACN or MeOH.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and any metabolites.
Protocol 2: Microbial Degradation Assay
Objective: To assess the biodegradability of this compound by a specific microbial strain.
Materials:
-
This compound
-
Selected microbial strain (e.g., Trametes versicolor, Pseudomonas sp.)
-
Appropriate liquid growth medium
-
Incubator shaker
-
Sterile culture flasks
-
Solid Phase Extraction (SPE) cartridges (optional)
-
HPLC or LC-MS system
Procedure:
-
Grow the microbial strain in the liquid medium to the desired growth phase (e.g., mid-log phase).
-
Inoculate sterile flasks containing fresh medium with the microbial culture.
-
Add this compound to a final concentration of 1-10 mg/L.
-
Include a control flask with the compound but no microbial inoculum (to check for abiotic degradation) and a heat-inactivated microbial control (to check for adsorption).
-
Incubate the flasks under appropriate conditions (e.g., 25-30°C, 150 rpm).
-
At various time points (e.g., 0, 1, 3, 7, 14 days), withdraw aliquots from each flask.
-
Prepare the samples for analysis. This may involve centrifugation to remove biomass, followed by filtration. For trace analysis, SPE can be used to concentrate the analytes.
-
Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound.
Predicted Degradation Pathways and Workflows
Caption: Predicted metabolic pathway of this compound.
Caption: Experimental workflow for metabolite identification.
References
- 1. Metabolism and the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug interactions with quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin - ProQuest [proquest.com]
- 7. Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. Valorizing fungal diversity for the degradation of fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbial Degradation of Fluoroquinolone Antimicrobial Agents | National Agricultural Library [nal.usda.gov]
- 11. Biotransformation of fluoroquinolone antibiotics by ligninolytic fungi--Metabolites, enzymes and residual antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Navigating POCl3-Mediated Quinoline Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for POCl3-mediated cyclization in quinoline synthesis. This guide addresses common challenges to help optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the role of phosphorus oxychloride (POCl3) in quinoline synthesis?
Phosphorus oxychloride (POCl3) is a powerful dehydrating and chlorinating agent commonly used to facilitate the cyclization of substituted anilines or acetanilides to form the quinoline ring system. It is a key reagent in reactions like the Vilsmeier-Haack reaction, which is widely employed for the synthesis of 2-chloro-3-formylquinolines.[1][2][3][4] In these reactions, POCl3 reacts with a formylating agent, typically N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent in situ.[5] This reagent then drives the intramolecular cyclization to form the quinoline core.
Q2: What is the Vilsmeier-Haack reaction in the context of quinoline synthesis?
The Vilsmeier-Haack reaction is a versatile method used to introduce a formyl group onto an aromatic ring and can also be used to construct heterocyclic systems like quinolines.[4][5][6] For quinoline synthesis, the reaction typically involves the treatment of an N-arylacetamide (acetanilide) with the Vilsmeier reagent (POCl3/DMF).[1] This process results in the formation of a 2-chloro-3-formylquinoline, a valuable intermediate for further functionalization.[4]
Q3: My reaction is failing or giving very low yields. What are the common causes?
Several factors can contribute to low or no product formation in a POCl3-mediated quinoline synthesis. These include:
-
Deactivated Aromatic Ring: The cyclization is an electrophilic aromatic substitution. If the aniline or acetanilide starting material has strong electron-withdrawing groups, the aromatic ring will be less nucleophilic and less likely to cyclize.[7]
-
Insufficiently Potent Reagent: For less reactive substrates, POCl3 alone may not be a strong enough dehydrating agent.
-
Inappropriate Reaction Conditions: Temperature and reaction time are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition of the starting material or product, often resulting in the formation of a dark tar-like substance.[8][9]
-
Moisture Contamination: POCl3 reacts violently with water. The presence of moisture in the reagents or glassware can quench the POCl3 and inhibit the reaction.
Q4: What are the typical side reactions observed in POCl3-mediated cyclizations?
The most common side reaction is the formation of polymeric or tar-like materials, especially at high temperatures.[9] In reactions analogous to the Bischler-Napieralski synthesis of isoquinolines, a retro-Ritter reaction can occur, leading to the fragmentation of the intermediate into a styrene derivative.[7][8] Additionally, unexpected formylation or chlorination at other positions on the quinoline ring can occur depending on the substrate and reaction conditions.[9]
Q5: What are the safety precautions for working with POCl3?
Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases.[10][11][12] It is crucial to:
-
Work in a well-ventilated fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11][12]
-
Use dry glassware and reagents to avoid exothermic reactions with water.[10]
-
Quench the reaction carefully with ice or a basic solution in a controlled manner.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
| Low to No Product Formation | The aromatic ring of the substrate is deactivated by electron-withdrawing groups. | Consider using a substrate with electron-donating groups, which activate the ring towards electrophilic substitution. | [7] |
| The dehydrating agent is not potent enough for the specific substrate. | Use a stronger dehydrating agent, such as a mixture of P2O5 in refluxing POCl3. | [7][8] | |
| Incomplete reaction due to insufficient time or low temperature. | Increase the reaction temperature by using a higher-boiling solvent (e.g., xylene instead of toluene) and monitor the reaction progress by TLC to determine the optimal time. | [7] | |
| Formation of a Dark Tar-like Substance | The reaction temperature is too high, or the reaction time is too long, leading to decomposition. | Carefully control the reaction temperature. Monitor the reaction by TLC and stop it once the starting material is consumed. | [8][9] |
| Unexpected Byproducts | A retro-Ritter reaction is occurring, leading to fragmentation. | Milder reaction conditions with alternative reagents like triflic anhydride (Tf2O) and 2-chloropyridine may suppress this side reaction. | [7] |
| Abnormal cyclization products are forming due to rearrangement. | The choice of dehydrating agent can influence the reaction pathway. Using POCl3 alone may favor the formation of the desired product over rearranged isomers. | [8][13] | |
| Reaction is Too Vigorous or Uncontrollable | The reaction is highly exothermic, especially during the addition of POCl3. | Add POCl3 dropwise to a cooled solution of the substrate and DMF. | [9] |
| Difficult Workup | Formation of phosphoric acid byproducts. | Carefully quench the reaction mixture by pouring it onto crushed ice and then neutralizing with a base like sodium carbonate or sodium hydroxide. | [9] |
Experimental Protocols
General Protocol for the Synthesis of 2-Chloro-3-formylquinolines from N-arylacetamides
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous N,N-dimethylformamide (DMF) (3 equivalents) to 0-5 °C in an ice bath.[9]
-
Slowly add phosphorus oxychloride (POCl3) (12 equivalents) dropwise to the cooled DMF while stirring. Maintain the temperature below 10 °C.[9]
-
After the addition is complete, stir the mixture for 30 minutes at room temperature to ensure the formation of the Vilsmeier reagent.[9]
-
Add the substituted acetanilide (1 equivalent) portion-wise to the Vilsmeier reagent.[9]
-
Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion, carefully pour the cooled reaction mixture into crushed ice with stirring.[1][3]
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium carbonate.
-
Filter the resulting precipitate, wash it with water, and dry it.[1]
-
Purify the crude product by recrystallization from a suitable solvent like ethyl acetate or acetonitrile.[1]
Data Presentation
| Substrate (Acetanilide) | Molar Ratio (Substrate:DMF:POCl3) | Temperature (°C) | Reaction Time (h) | Yield (%) | Citation |
| m-Methoxyacetanilide | 1 : 1 (in DMF) : 12 | 90 | - | High | |
| o-Methylacetanilide | 1 : (in DMF) : 4.5 | 80-90 | 6-8 | - | [2] |
| Acetanilide | 1 : (in DMF) : - | 80-90 | 4 | Good | [3] |
| Substituted Acetanilides | 1 : 3 : 15 | 80-90 | 7-10 | - | [14] |
| 4-Bromoacetanilide | 1 : 2 : 2 | - | 0.75 | 90 | [15] |
Note: The table provides a summary of conditions from various sources. Optimal conditions may vary depending on the specific substrate and scale of the reaction.
Visualizations
References
- 1. allresearchjournal.com [allresearchjournal.com]
- 2. chemijournal.com [chemijournal.com]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. fishersci.com [fishersci.com]
- 12. opcw.org [opcw.org]
- 13. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. ajgreenchem.com [ajgreenchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Safety in Fluorinated Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on safely managing the synthesis of fluorinated quinolines. The following troubleshooting guides and frequently asked questions (FAQs) address specific safety concerns you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the synthesis of fluorinated quinolines?
A1: The primary hazards stem from three main sources:
-
Fluorinating Agents: Many common fluorinating agents are highly reactive, toxic, and may be thermally unstable. For instance, diethylaminosulfur trifluoride (DAST) can decompose violently upon heating.[1][2] Electrophilic fluorinating agents like Selectfluor can react exothermically and sometimes explosively with common solvents such as DMF, pyridine, and DMSO.[3][4]
-
Quinolone Moiety: Quinoline and its derivatives are classified as hazardous. Quinoline is harmful if swallowed or in contact with skin, causes serious eye irritation, is suspected of causing genetic defects, and may cause cancer.[5]
-
Reaction Byproducts: A significant hazard is the potential generation of hydrogen fluoride (HF), which is extremely corrosive and toxic.[1][6] HF can be formed from the reaction of fluorinating agents with moisture or during the decomposition of certain reagents.[7]
Q2: I'm planning a fluorination reaction. What are the most critical initial safety checks?
A2: Before starting any fluorination reaction, a thorough risk assessment is crucial. Key safety checks include:
-
Reagent and Solvent Compatibility: Verify that your chosen fluorinating agent is compatible with your solvent. Selectfluor, for example, can lead to runaway reactions with solvents like DMF.[3][4]
-
Glassware and Atmosphere: Ensure all glassware is scrupulously dried to prevent the reaction of moisture-sensitive reagents, which can lead to pressure buildup from the formation of gaseous byproducts like HF.[7] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Engineering Controls: All manipulations should be performed in a properly functioning chemical fume hood.[8] For particularly hazardous reagents, a glove box may be necessary.[9]
-
Personal Protective Equipment (PPE): Confirm you have the appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are often recommended), a flame-resistant lab coat, and chemical splash goggles and a face shield.[8][10]
Q3: What are the signs of a runaway reaction and what is the immediate emergency response?
A3: Signs of a runaway reaction include a rapid increase in temperature and pressure, unexpected color changes, and vigorous gas evolution. The immediate response should be:
-
If it is safe to do so, remove the heating source.
-
Alert all personnel in the immediate vicinity and evacuate the lab.
-
If the reaction is on a small scale and you are trained to do so, you may consider quenching the reaction with a pre-prepared, appropriate quenching agent in a blast shield. However, personal safety is the top priority.
-
In case of fire or uncontrolled reaction, activate the fire alarm and contact your institution's emergency response team.[11]
Q4: How should I properly dispose of waste from fluorinated quinoline synthesis?
A4: Waste from these reactions is considered hazardous.
-
Quenching: Before disposal, any unreacted fluorinating agent must be carefully quenched.
-
HF Waste: Waste containing or potentially generating HF requires special handling. It should be collected in clearly labeled, chemically compatible containers (e.g., polyethylene or Teflon, not glass).[6][12]
-
Contaminated Materials: All contaminated materials, including gloves, glassware, and absorbent materials, must be disposed of as hazardous chemical waste according to your institution's and local regulations.[8]
Troubleshooting Guides
Issue 1: Sudden Exotherm and Pressure Buildup in the Reaction Vessel
-
Possible Cause:
-
Moisture Contamination: Trace amounts of water in the solvent or on the glassware reacting with a moisture-sensitive fluorinating agent (e.g., DAST) to produce gaseous HF.[7]
-
Incompatible Solvent: Use of a solvent that reacts exothermically with the fluorinating agent (e.g., Selectfluor with DMF).[3][4]
-
Rate of Addition: Adding the fluorinating agent too quickly to the reaction mixture.
-
-
Solution:
-
Immediate Action: If you observe a rapid temperature increase, immediately cool the reaction vessel with an ice bath. Be prepared for an emergency shutdown.
-
Preventative Measures:
-
Rigorously dry all glassware (oven or flame-dried) and cool under an inert atmosphere.[7]
-
Use anhydrous solvents. Consider passing them through a drying agent like activated alumina if necessary.[7]
-
Always check the compatibility of your fluorinating agent and solvent.[4]
-
Add the fluorinating agent slowly and in portions, while carefully monitoring the internal temperature of the reaction.
-
-
Issue 2: Formation of an Unexpected Precipitate and Inconsistent Reaction Yields
-
Possible Cause:
-
Reagent Decomposition: The fluorinating agent may have degraded due to improper storage and exposure to moisture, leading to the formation of insoluble byproducts.[7]
-
Reaction with Glassware: Generation of HF can etch glass, leading to the formation of silicon fluorides.
-
-
Solution:
-
Immediate Action: If the reaction has not proceeded as expected, carefully quench the reaction mixture before work-up.
-
Preventative Measures:
-
Issue 3: Corrosive Fumes Detected During the Reaction
-
Possible Cause:
-
Generation of Hydrogen Fluoride (HF): This is a common byproduct in many fluorination reactions, especially with reagents like DAST or when moisture is present.[1]
-
-
Solution:
-
Immediate Action: Ensure the fume hood sash is at the appropriate height to maximize containment. Do not work outside of the fume hood.
-
Preventative Measures:
-
Always conduct fluorination reactions in a well-ventilated chemical fume hood.[1]
-
Consider using a scrubber filled with a suitable neutralizing agent (e.g., sodium bicarbonate solution) to trap any vented HF gas.
-
Have an HF-specific first aid kit readily available, including calcium gluconate gel. All lab personnel should be trained in its use.[6][10]
-
-
Quantitative Safety Data
| Compound/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Acute Oral Toxicity (LD50, Rat) | Acute Dermal Toxicity (LD50, Rabbit) | Incompatible Materials |
| Quinoline | C₉H₇N | 129.16 | 331 mg/kg[13] | 540 mg/kg[13] | Strong oxidizing agents, strong acids, linseed oil + thionyl chloride, perchromates.[14] |
| DAST | C₄H₁₀F₃NS | 161.19 | Not Available | Not Available | Water, alcohols, and other protic solvents. Thermally unstable.[1][2] |
| Selectfluor™ | C₇H₁₄B₂ClF₂N₂ | 354.05 | Not Available | Not Available | DMF, pyridine, DMSO (can react exothermically).[3][4] |
| Reagent | Decomposition Temperature | Enthalpy of Decomposition (ΔH) | Key Safety Considerations |
| DAST | 140°C[2] | -1700 J/g[2] | Thermally unstable, can decompose violently. Reacts vigorously with water. Highly toxic and corrosive.[1][2] |
| Deoxo-Fluor | 140°C[2] | -1100 J/g[2] | Similar thermal instability to DAST but with a less energetic decomposition.[2] |
| XtalFluor-E | 215°C[2] | -661 J/g[2] | Significantly more thermally stable and less reactive with water compared to DAST and Deoxo-Fluor.[2][15] |
Experimental Protocols
Protocol 1: Electrophilic Fluorination of a Quinoline Derivative using Selectfluor™
This protocol is a general guideline. Reaction conditions should be optimized for the specific substrate.
-
Materials:
-
Quinoline derivative (1.0 eq)
-
Selectfluor™ (1.1 - 1.5 eq)
-
Anhydrous acetonitrile (MeCN)
-
Inert gas (Nitrogen or Argon)
-
Flame-dried glassware
-
-
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a temperature probe, and a nitrogen/argon inlet.
-
Reactant Addition: Under a positive pressure of inert gas, charge the flask with the quinoline derivative and anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition (Critical Safety Step): Add Selectfluor™ in small portions over a period of 30-60 minutes. Monitor the internal temperature closely. Do not allow the temperature to rise uncontrollably.
-
Reaction: Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Quenching (Critical Safety Step): Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any unreacted Selectfluor™. Be aware of potential gas evolution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Protocol 2: Nucleophilic Fluorination of a Chloroquinoline
This protocol is a general guideline for a Small-scale Nucleophilic Aromatic Substitution (SₙAr) reaction.
-
Materials:
-
Chloroquinoline derivative (1.0 eq)
-
Anhydrous potassium fluoride (KF) (2.0 - 3.0 eq)
-
Phase-transfer catalyst (e.g., tetrabutylammonium chloride, if needed)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO - use with caution and check compatibility )
-
Inert gas (Nitrogen or Argon)
-
Flame-dried glassware
-
-
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a reflux condenser and a nitrogen/argon inlet.
-
Reactant Addition: Under a positive pressure of inert gas, add the chloroquinoline derivative, anhydrous potassium fluoride, and the phase-transfer catalyst (if used) to the flask.
-
Solvent Addition: Add the anhydrous polar aprotic solvent.
-
Heating (Critical Safety Step): Heat the reaction mixture to the desired temperature (e.g., 100-150 °C). Use a heating mantle with a temperature controller and a sand bath for even heating. Monitor the reaction for any signs of uncontrolled exotherm or pressure buildup.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Cooling and Work-up: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into water and extract with an appropriate organic solvent.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or recrystallization.
-
Visualizations
Caption: Experimental workflow for electrophilic fluorination of quinolines.
Caption: Logical relationships for mitigating hazards in fluorination reactions.
References
- 1. documents.uow.edu.au [documents.uow.edu.au]
- 2. diva-portal.org [diva-portal.org]
- 3. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. SelectFluor - Enamine [enamine.net]
- 5. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uab.edu [uab.edu]
- 11. aidic.it [aidic.it]
- 12. uthsc.edu [uthsc.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
improving the efficiency of palladium-catalyzed hydrogenolysis in synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed hydrogenolysis reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during palladium-catalyzed hydrogenolysis experiments.
Question: My hydrogenolysis reaction is slow or incomplete. What are the potential causes and how can I improve the reaction rate?
Answer: Slow or incomplete hydrogenolysis reactions can stem from several factors related to the catalyst, substrate, and reaction conditions.
-
Catalyst Activity: The efficiency of commercial palladium on carbon (Pd/C) can vary significantly.[1][2] Key factors determining catalyst activity include small palladium particle size, homogeneous distribution of palladium on the carbon support, and the presence of both Pd(0) and Pd(II) oxidation states.[2][3][4][5] If you suspect low catalyst activity, consider screening catalysts from different commercial sources.[2] A combination of Pd/C and palladium hydroxide on carbon (Pd(OH)₂/C), also known as Pearlman's catalyst, can also be more effective than either catalyst alone.[6][7]
-
Catalyst Deactivation: The catalyst may be deactivated by various mechanisms, including poisoning and morphological changes.[8]
-
Poisoning: Trace impurities in the substrate, solvent, or from previous reaction steps can poison the catalyst. Common poisons include sulfur compounds (e.g., thiols, thioethers), nitrogen-containing heterocycles, and halides.[7][9] If poisoning is suspected, purifying the starting material is crucial. Filtering the reaction mixture and adding fresh catalyst can sometimes overcome poisoning by trace impurities.[7]
-
Coking: Deposition of carbonaceous material on the catalyst surface can block active sites.[8]
-
Sintering: At elevated temperatures, palladium nanoparticles can agglomerate, leading to a decrease in active surface area.[8]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol or methanol are commonly used and often effective.[10] If solubility is an issue, other solvents like dioxane or THF can be used, but solvent choice can impact reaction time and selectivity.[2][10]
-
Hydrogen Pressure: While a hydrogen balloon is often sufficient, some substrates, particularly for the debenzylation of carboxylic acids, may require higher hydrogen pressure.[7][10] Using a high-pressure reactor can significantly improve reaction rates.[2][7]
-
Temperature: While many hydrogenolysis reactions proceed at room temperature, gentle heating can sometimes increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions and catalyst sintering.[8]
-
Agitation: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.[2][4]
-
Question: I am observing unwanted side reactions, such as the saturation of aromatic rings. How can I improve the selectivity of my hydrogenolysis?
Answer: Improving selectivity towards hydrogenolysis over competing hydrogenation is a common challenge.[2][11]
-
Catalyst Pre-treatment: A catalyst pre-treatment strategy can be employed to suppress unwanted hydrogenation. This involves treating the Pd/C catalyst with a mixture of dimethylformamide (DMF), water, and hydrochloric acid (HCl). This "pretuning" can increase the catalyst's selectivity for hydrogenolysis.[2][4]
-
Controlled Poisoning: In some cases, the controlled addition of a catalyst poison can be beneficial. For instance, amine poisoning can inhibit unwanted saturation of aromatic groups.[2][4]
-
Catalyst Choice: Palladium is generally preferred over platinum or ruthenium for debenzylation because it has a lower propensity to cause the saturation of aromatics.[1] Pearlman's catalyst (Pd(OH)₂/C) is often considered more reactive and may offer different selectivity compared to Pd/C.[7]
Question: My catalyst appears to be inactive. What are the common reasons for catalyst deactivation and can it be regenerated?
Answer: Catalyst deactivation is a significant issue that can halt a reaction.
-
Causes of Deactivation:
-
Poisoning: As mentioned, impurities containing sulfur, nitrogen, or halogens can irreversibly bind to the palladium surface, blocking active sites.[7][9][12]
-
Sintering/Agglomeration: High temperatures can cause palladium nanoparticles to grow, reducing the surface area-to-volume ratio.[8]
-
Coking: Carbon deposition on the catalyst surface is a common issue in industrial processes.[8]
-
Leaching: Palladium may leach from the carbon support into the solution, reducing the effective catalyst concentration.[8]
-
Palladium Hydride Formation: For palladium nanoparticles larger than 2 nm, the formation of a core-shell palladium hydride structure can block the adsorption of hydrogen in subsequent cycles, leading to deactivation.[13]
-
-
Catalyst Regeneration: In some cases, deactivated catalysts can be regenerated. One reported method involves washing the catalyst with chloroform and glacial acetic acid, combined with stirring and sonication, which has been shown to restore the activity of a deactivated Pd(OH)₂/C catalyst.[14] For catalysts deactivated by coking, specific cleaning procedures may be required.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when choosing a palladium catalyst for hydrogenolysis?
A1: The choice of catalyst is crucial for a successful reaction. Consider the following:
-
Palladium Loading: Typical loadings range from 5% to 20% Pd on carbon. Higher loading does not always equate to faster reaction rates.[4]
-
Catalyst Type: Pd/C is the most common, but Pd(OH)₂/C (Pearlman's catalyst) can be more reactive for certain substrates.[6][7] A combination of both may also be more effective.[6]
-
Physical Properties: Efficient catalysts typically have small, homogeneously distributed palladium particles and a mix of Pd(0) and Pd(II) oxidation states.[2][4][5]
Q2: How do I choose the right solvent for my hydrogenolysis reaction?
A2: Solvent selection depends on the solubility of your substrate and can influence reaction time and selectivity.[2]
-
Protic Solvents: Methanol and ethanol are excellent general-purpose solvents for hydrogenolysis.[10]
-
Aprotic Solvents: THF, 1,4-dioxane, and ethyl acetate are also commonly used, especially if substrate solubility is an issue in alcohols.[10]
-
Solvent Mixtures: Sometimes, a mixture of solvents is necessary to achieve both good solubility and high reaction efficiency. For example, a THF:tert-butyl alcohol:phosphate-buffered saline (PBS) solution has been used for the deprotection of oligosaccharides.[2][4]
Q3: Is it necessary to perform the reaction under high pressure?
A3: Not always. Many hydrogenolysis reactions, especially for the removal of benzyl groups, can be successfully carried out under a hydrogen balloon at atmospheric pressure.[6][10] However, for more resistant functional groups or to increase the reaction rate, a high-pressure reactor (e.g., a Parr shaker) is often beneficial.[2][7]
Q4: Can the palladium catalyst be recycled?
A4: Yes, one of the advantages of using a heterogeneous catalyst like Pd/C is its potential for recycling, which can reduce costs and waste.[2] After a reaction, the catalyst can be recovered by filtration or centrifugation, washed, and reused.[2] Studies have shown that a pre-treated catalyst can be recycled up to five times without a significant loss of activity or yield.[2][3]
Q5: What are the typical applications of palladium-catalyzed hydrogenolysis in synthesis?
A5: This reaction is a cornerstone of synthetic organic chemistry, particularly for:
-
Deprotection: It is widely used for the cleavage of protecting groups, such as benzyl (Bn) ethers, carbamates (Cbz), and allylic groups.[15]
-
Dehalogenation: The reductive removal of halogen atoms from organic molecules.[12][15]
-
Pharmaceutical Synthesis: It is a key step in the synthesis of many complex pharmaceutical intermediates and active pharmaceutical ingredients.[1][15]
Quantitative Data Summary
Table 1: Comparison of Commercial Pd/C Catalysts for the Hydrogenolysis of a Decasaccharide
| Catalyst | Reaction Time (days) | Yield (%) | Aromatic Saturation (%) |
| 5% Pd/C (Strem Chemicals) | 1.5 - 2 | 82 - 84 | 10 |
| Pd/C (Sigma-Aldrich) | > 2 | 57 - 66 | High |
| 20% Pd(OH)₂/C (Sigma-Aldrich) | > 2 | 57 - 66 | High |
Data sourced from a study on a challenging decasaccharide substrate.[2][3][5]
Table 2: Catalyst Recycling Study for Per-benzylated Glucoside Hydrogenolysis
| Cycle | Yield (%) |
| 1 | 95 |
| 2 | 93 |
| 3 | 91 |
| 4 | 90 |
| 5 | 88 |
This study used a pre-tuned 5% Pd/C catalyst from Strem Chemicals.[2][3]
Experimental Protocols
Protocol 1: Catalyst Pre-treatment for Improved Selectivity [2][4]
-
Add 500 mg of Pd/C to a 10 mL round-bottom flask.
-
Suspend the catalyst in 1 mL of a DMF/H₂O mixture (80:20 v/v).
-
Acidify the solution by adding 200 µL of 37% HCl (to a pH of 2-3).
-
Stir the suspension vigorously (400 rpm) under a hydrogen atmosphere for approximately 20 minutes.
-
Re-isolate the treated Pd/C catalyst by filtration.
-
Use the moist catalyst directly in the hydrogenolysis reaction.
Protocol 2: Optimized Hydrogenolysis of an Oligosaccharide [2][4]
-
To a solution of the oligosaccharide (1 equivalent) in a mixture of THF:tert-butyl alcohol:phosphate-buffered saline (PBS) solution (100 mM, pH 4) (60:10:30, v/v/v), add the pre-treated catalyst (0.2–0.5 molar equivalent of palladium per benzyl group).
-
Place the reaction mixture in a high-pressure reactor.
-
Pressurize the reactor with hydrogen to 10 bar.
-
Stir the reaction vigorously (400 rpm).
-
Monitor the reaction progress by thin-layer chromatography (TLC) and/or mass spectrometry.
-
Upon completion, filter the reaction mixture through a plug of celite and concentrate in vacuo.
-
Purify the product as required (e.g., column chromatography).
Visualizations
Caption: Troubleshooting workflow for incomplete or slow hydrogenolysis reactions.
Caption: Logical relationships in palladium catalyst deactivation pathways and solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. reddit.com [reddit.com]
- 8. scispace.com [scispace.com]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 15. nbinno.com [nbinno.com]
Technical Support Center: Purity Assessment of 3-Fluoro-6-methoxyquinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of 3-Fluoro-6-methoxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The primary methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] HPLC is often the method of choice for quantitative purity analysis due to its high resolution and sensitivity for organic molecules.[1] GC-MS is suitable for identifying and quantifying volatile impurities.[1] NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment (qNMR) against a certified reference standard.
Q2: What are the potential impurities I should be aware of during the analysis of this compound?
A2: Based on its synthesis from p-anisidine and 2-fluoromalonic acid, potential impurities could include unreacted starting materials, intermediates such as 2,4-dichloro-3-fluoro-6-methoxyquinoline, and by-products from side reactions.[4] Incomplete hydrogenolysis of the dichloro-intermediate could also be a source of impurities. It is also important to consider potential degradation products that may form during synthesis or storage.
Q3: How can I confirm the identity of this compound?
A3: The identity of this compound can be confirmed using a combination of spectroscopic techniques. Mass spectrometry (MS) will provide the molecular weight of the compound. 1H and 13C NMR spectroscopy will give detailed information about the chemical structure, including the connectivity of atoms and the position of the fluoro and methoxy groups on the quinoline ring. Comparison of the obtained spectra with a reference standard or with predicted spectral data can confirm the identity.
Troubleshooting Guides
HPLC Analysis
Issue: Peak Tailing for the this compound Peak
Q: I am observing significant peak tailing for my main compound peak during HPLC analysis. What could be the cause and how can I resolve it?
A: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by the interaction of the basic nitrogen atom in the quinoline ring with acidic residual silanol groups on the silica-based column packing.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment:
-
Cause: The pH of the mobile phase is critical. If the pH is not optimal, the basic nitrogen on the quinoline can interact with ionized silanols.
-
Solution: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an additive like formic acid or trifluoroacetic acid will protonate the this compound, which can reduce the interaction with silanol groups.[5]
-
-
Use of an Appropriate Column:
-
Cause: Not all C18 columns are suitable for basic compounds.
-
Solution: Employ a column with end-capping or a "base-deactivated" stationary phase specifically designed for the analysis of basic compounds. These columns have a lower concentration of accessible silanol groups.
-
-
Sample Overload:
-
Cause: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Dilute the sample and reinject. If the peak shape improves, sample overload was likely the issue.
-
-
Column Contamination:
-
Cause: Accumulation of strongly retained compounds on the column can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a general reversed-phase HPLC method for the purity assessment of this compound. Method optimization may be required based on the specific instrumentation and impurity profile.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or a mixture of the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound as a percentage of the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Methanol (GC grade)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in methanol to a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50-500 amu |
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantify impurities using an internal standard or by area percent normalization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This section provides general parameters for acquiring 1H and 13C NMR spectra for structural confirmation and purity estimation.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of deuterated solvent in an NMR tube.
-
Add a small amount of TMS.
-
-
Acquisition Parameters (Typical for 400 MHz):
| Parameter | 1H NMR | 13C NMR |
| Solvent | CDCl3 | CDCl3 |
| Pulse Program | Standard 1D | Proton-decoupled |
| Spectral Width | 12 ppm | 220 ppm |
| Acquisition Time | ~4 s | ~1 s |
| Relaxation Delay | 2 s | 2 s |
| Number of Scans | 16 | 1024 |
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both 1H and 13C spectra to the corresponding atoms in the molecule.
-
For purity assessment, compare the integrals of the compound's signals to those of a known, certified internal standard (qNMR).
-
Visualizations
References
common side reactions in the synthesis of quinoline derivatives
Welcome to the technical support center for the synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during the synthesis of these vital heterocyclic compounds.
General Troubleshooting and FAQs
This section addresses broad issues that can be encountered across various quinoline synthesis methods.
Q1: My quinoline synthesis is resulting in a very low yield or has failed completely. What are the common culprits?
A1: Low yields in quinoline synthesis can often be attributed to several general factors:
-
Substrate Reactivity: The electronic properties of your starting materials are crucial. For instance, anilines possessing strong electron-withdrawing groups can be less reactive, leading to poor yields in electrophilic cyclization steps.[1]
-
Catalyst Choice: The selection of an acid or base catalyst is highly dependent on the specific reaction and substrates. An inappropriate catalyst may not effectively promote the desired reaction or could even encourage the formation of side products.
-
Reaction Temperature: Many quinoline syntheses require elevated temperatures to proceed at a reasonable rate. However, excessive heat can cause decomposition of reactants and products, often leading to the formation of tar. Conversely, a temperature that is too low will result in an incomplete or sluggish reaction.[2]
-
Presence of Water: In many acid-catalyzed syntheses, water is a byproduct. Its accumulation can inhibit the reaction equilibrium. Using anhydrous reagents and solvents can be beneficial.
Q2: My crude product is a dark, tarry material that is difficult to purify. What causes this and how can it be managed?
A2: Tar formation is a frequent issue in quinoline synthesis, particularly in reactions conducted under harsh acidic and high-temperature conditions like the Skraup and Doebner-von Miller syntheses.[3] This tar consists of polymeric byproducts arising from the self-condensation of reactants and intermediates.
To minimize tar formation:
-
Control the Reaction Temperature: Avoid excessively high temperatures and prolonged reaction times.
-
Slow Addition of Reagents: Adding reagents portion-wise or via dropping funnel can help to control exothermic reactions and maintain a low concentration of reactive intermediates, thus minimizing polymerization.[2]
-
Use of a Biphasic System: In some cases, a two-phase solvent system can sequester a reactive component in one phase, reducing its self-condensation in the reactive phase.[4]
For purification, steam distillation is a highly effective method for separating volatile quinoline derivatives from non-volatile tar.[3]
Synthesis-Specific Troubleshooting Guides
Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines from an aromatic amine, glycerol, sulfuric acid, and an oxidizing agent. Its primary challenges are its highly exothermic nature and the formation of tar.[3]
Q: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?
A: The exothermic nature of the Skraup synthesis is a well-known hazard. To control the reaction:
-
Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent. Boric acid can also be employed.[3]
-
Controlled Addition of Sulfuric Acid: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[3]
-
Ensure Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hot spots.[3]
Q: How can I minimize the significant tar formation in my Skraup synthesis?
A: To reduce the formation of tarry byproducts:
-
Use a Moderator: As mentioned, ferrous sulfate can help control the reaction rate and consequently reduce charring.[3]
-
Optimize Temperature: Gently heat the reaction to initiate it, and then control the exothermic phase. Avoid excessively high temperatures.[3]
Doebner-von Miller Synthesis
A major side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[4]
Q: My Doebner-von Miller reaction is producing a large amount of polymeric material and a low yield of the desired quinoline. How can I prevent this?
A: To suppress polymerization:
-
Employ a Biphasic Reaction Medium: Using a two-phase system, such as water/toluene, can sequester the carbonyl compound in the organic phase, thereby reducing its acid-catalyzed polymerization in the aqueous phase.[4]
-
Slow Addition of the Carbonyl Compound: Adding the α,β-unsaturated aldehyde or ketone slowly to the reaction mixture helps to keep its concentration low, disfavoring self-condensation.[2]
Combes Quinoline Synthesis
A common issue in the Combes synthesis is the lack of regioselectivity when using unsymmetrical β-diketones, which can lead to a mixture of isomeric quinoline products.[5]
Q: I am obtaining a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?
A: Controlling the regiochemical outcome is a key challenge. The following factors can be adjusted:
-
Steric Effects: The steric bulk of the substituents on both the aniline and the β-diketone can influence the direction of cyclization. A bulkier group on the diketone will favor cyclization at the less sterically hindered position.[5]
-
Electronic Effects: The electronic nature of the substituents on the aniline can direct the cyclization. For example, using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines may lead to the 4-CF₃ regioisomer as the major product when using a trifluoromethyl-β-diketone.[5]
-
Catalyst Choice: The acid catalyst can influence the ratio of regioisomers. Experimenting with different acids, such as sulfuric acid versus polyphosphoric acid, may alter the product distribution.[5]
Friedländer Synthesis
Similar to the Combes synthesis, the Friedländer synthesis can also suffer from a lack of regioselectivity with unsymmetrical ketones. Additionally, self-condensation of the ketone reactant can be a significant side reaction, especially under basic conditions.[6]
Q: How can I avoid the aldol condensation side reaction of the ketone starting material in my base-catalyzed Friedländer synthesis?
A: To minimize the self-condensation of the ketone:
-
Use an Imine Analog: Instead of the o-aminoaryl aldehyde or ketone, its imine analog can be used. This approach has been successfully applied in the synthesis of camptothecin.[6]
-
Milder Reaction Conditions: The use of milder catalysts, such as gold catalysts, can allow the reaction to proceed under less harsh conditions, which can suppress side reactions.[6]
Q: How can I control the regioselectivity in the Friedländer synthesis when using an unsymmetrical ketone?
A: To improve the regioselectivity:
-
Introduce a Directing Group: A phosphoryl group on the α-carbon of the ketone can direct the cyclization.
-
Catalyst and Solvent Selection: The use of specific amine catalysts or ionic liquids can help to control the regiochemical outcome.[6]
Data Presentation
The following tables summarize quantitative data on how reaction parameters can influence the yield of the desired product and the formation of side products.
Table 1: Effect of Catalyst on the Yield of 2-Substituted Quinolines in the Friedländer Synthesis
| 2-Aminoaryl Ketone | α-Methylene Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminobenzophenone | Ethyl acetoacetate | HCl | Water | Reflux | 4 | 85 | [1] |
| 2-Amino-5-chlorobenzophenone | Cyclohexanone | Amberlyst-15 | Ethanol | Reflux | 5 | 92 | [1] |
| 2-Aminobenzophenone | Acetophenone | β-Cyclodextrin | Water | 100 | 6 | 90 | [1] |
| 2-Amino-5-bromobenzaldehyde | Dimedone | ZnCl₂ | None | 120 | 2 | 95 | [1] |
Table 2: Regioselectivity in the Combes Synthesis of Trifluoromethyl-substituted Quinolines
| Aniline Substituent | β-Diketone R Group | Major Regioisomer |
| Methoxy | Increasing bulk | 2-CF₃ |
| Chloro | Not specified | 4-CF₃ |
| Fluoro | Not specified | 4-CF₃ |
| [Data derived from qualitative descriptions in the literature][5] |
Experimental Protocols
Moderated Skraup Synthesis of Quinoline
Materials:
-
Aniline
-
Anhydrous glycerol
-
Concentrated sulfuric acid
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline and ferrous sulfate heptahydrate.
-
To this mixture, add anhydrous glycerol and stir to ensure homogeneity.
-
While vigorously stirring and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that maintains a controlled internal temperature.
-
After the addition is complete, gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the external heat source and allow the reaction to proceed under its own heat.
-
If the reaction becomes too vigorous, cool the flask.
-
After the initial exotherm subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
For work-up, cool the reaction mixture and carefully pour it into a large volume of water.
-
Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.
-
The crude quinoline is typically purified by steam distillation to separate it from non-volatile tar. The distillate is then extracted with an organic solvent, dried, and distilled under reduced pressure.[3]
Base-Catalyzed Friedländer Synthesis
Materials:
-
2-Aminoaryl aldehyde or ketone
-
Ketone or other compound with an α-methylene group
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in ethanol (10 mL).
-
Add the ketone or other α-methylene compound (1.1 mmol) and a catalytic amount of potassium hydroxide (e.g., 0.2 mmol, 20 mol%).
-
Heat the mixture to reflux.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[3]
Visualizations
Caption: Troubleshooting workflow for the Skraup synthesis.
Caption: Factors influencing regioselectivity in the Combes synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
A Comparative Analysis of 3-Fluoro-6-methoxyquinoline and its Derivatives Against Other Fluoroquinolones
An Objective Guide for Researchers in Drug Development
In the ever-evolving landscape of antibacterial drug discovery, the quinolone scaffold remains a cornerstone for the development of potent therapeutic agents. This guide provides a comparative analysis of 3-Fluoro-6-methoxyquinoline, a key heterocyclic building block, and its derivatives against established fluoroquinolone antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of antibacterial activity, mechanism of action, and potential safety profiles, supported by available experimental data.
While this compound itself is a crucial intermediate in the synthesis of novel antibacterial agents, comprehensive biological data for this specific parent compound is not extensively available in the public domain.[1][2][3] Therefore, this guide will focus on a promising derivative, referred to as Compound 14 in a key study, which incorporates the this compound core.[4][5] This derivative serves as a surrogate to illustrate the potential of this chemical class. We will compare its performance with widely-used fluoroquinolones such as Ciprofloxacin and Levofloxacin.
Mechanism of Action: Targeting Bacterial DNA Replication
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are critical for managing DNA supercoiling and segregation during replication.
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for the initiation of replication and transcription.
-
Topoisomerase IV: In Gram-positive bacteria, this enzyme is responsible for separating interlinked daughter DNA molecules following replication.
By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately, cell death. Novel inhibitors based on the this compound scaffold, such as Compound 14, are also designed to target these same enzymes.[4][5]
Caption: Mechanism of action of fluoroquinolones on bacterial DNA replication.
Comparative Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the available MIC data for the this compound derivative (Compound 14) against Staphylococcus aureus and compares it with standard fluoroquinolones.
| Compound | Organism | MIC90 (µg/mL) |
| Compound 14 (this compound derivative) | Staphylococcus aureus | 0.125[4][5] |
| Ciprofloxacin | Staphylococcus aureus | 0.5 - 2 |
| Levofloxacin | Staphylococcus aureus | 0.25 - 1 |
Note: MIC values for Ciprofloxacin and Levofloxacin are typical ranges and can vary based on the specific strain and testing conditions.
Enzyme Inhibition Profile
The inhibitory activity against the target enzymes, DNA gyrase and topoisomerase IV, is quantified by the half-maximal inhibitory concentration (IC50). While specific IC50 values for Compound 14 are not detailed in the available literature, the study notes its enhanced inhibition of Topoisomerase IV.[4][5] The table below provides reference IC50 values for established fluoroquinolones against enzymes from S. aureus.
| Compound | Target Enzyme (S. aureus) | IC50 (µg/mL) |
| Ciprofloxacin | DNA Gyrase | >100 |
| Topoisomerase IV | 2.5[7] | |
| Levofloxacin | DNA Gyrase | 60 |
| Topoisomerase IV | 2.3[7] |
These values highlight that for many newer quinolones, topoisomerase IV is the primary target in Gram-positive bacteria like S. aureus.[7]
Pharmacokinetics and Safety Profile
A favorable pharmacokinetic and safety profile is paramount for the clinical success of any antibiotic.
Pharmacokinetics
Comprehensive pharmacokinetic data for this compound or its derivatives are not yet available. For comparison, established fluoroquinolones generally exhibit good oral bioavailability and tissue penetration.
| Parameter | Ciprofloxacin | Levofloxacin |
| Oral Bioavailability | ~70% | ~99% |
| Half-life | 3-5 hours | 6-8 hours |
| Elimination | Primarily renal | Primarily renal |
Safety Profile
A significant aspect of the development of novel this compound derivatives is the improvement of the safety profile, particularly concerning off-target effects. One crucial measure is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can be associated with cardiac arrhythmias.
| Compound | hERG IC50 (µM) |
| Compound 14 (this compound derivative) | 85.9[4][5] |
| Moxifloxacin (for reference) | ~10-30 |
The higher hERG IC50 value for Compound 14 suggests a potentially improved cardiac safety profile compared to some existing fluoroquinolones.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of antibacterial agents.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus ATCC 29213) is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilution: The test compound is serially diluted (typically 2-fold) in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Reading: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for MIC determination using broth microdilution.
DNA Gyrase/Topoisomerase IV Inhibition Assay
Objective: To measure the concentration of a compound required to inhibit 50% of the enzyme's activity (IC50).
Methodology (Supercoiling/Decatenation Assay):
-
Reaction Mixture: A reaction mixture is prepared containing the purified enzyme (DNA gyrase or topoisomerase IV), its DNA substrate (relaxed plasmid DNA for gyrase; catenated DNA for topoisomerase IV), ATP, and an appropriate buffer.
-
Compound Addition: Varying concentrations of the test compound are added to the reaction mixtures.
-
Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., SDS and proteinase K).
-
Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Quantification: The DNA bands are stained (e.g., with ethidium bromide), visualized under UV light, and quantified using densitometry. The IC50 is calculated from the dose-response curve.
Conclusion
The this compound scaffold represents a promising platform for the development of novel antibacterial agents. As demonstrated by the derivative Compound 14, this chemical class has the potential to yield potent inhibitors of bacterial DNA gyrase and topoisomerase IV with significant activity against clinically relevant pathogens like S. aureus. Furthermore, the potential for an improved safety profile, particularly concerning hERG inhibition, warrants further investigation. While more comprehensive data on the parent compound and a wider range of derivatives are needed, the initial findings encourage continued exploration of this compound-based compounds in the quest for new and effective treatments for bacterial infections.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 426842-85-5 [sigmaaldrich.com]
- 3. 426842-85-5|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel this compound derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV purified from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: 3-Fluoro-6-methoxyquinoline Derivatives vs. Ciprofloxacin
This guide provides a detailed comparative analysis of the well-established fluoroquinolone antibiotic, ciprofloxacin, and a novel class of antibacterial agents derived from the 3-fluoro-6-methoxyquinoline scaffold. The comparison focuses on structural properties, mechanism of action, antibacterial potency, and safety profiles, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential and distinguishing characteristics of these two classes of bacterial topoisomerase inhibitors.
Structural and Physicochemical Properties
Ciprofloxacin is a second-generation fluoroquinolone characterized by a cyclopropyl group at the N-1 position, a fluorine atom at C-6, and a piperazine moiety at C-7 of the core quinolone structure.[1] In contrast, this compound serves as the foundational scaffold for a newer class of non-fluoroquinolone bacterial topoisomerase inhibitors (NBTIs).[2][3] While data on the parent scaffold is limited, derivatives have been synthesized and evaluated, showing distinct structural features that differentiate them from traditional fluoroquinolones.
| Property | This compound (Scaffold) | Ciprofloxacin |
| Chemical Structure | A quinoline ring with a fluorine at position 3 and a methoxy group at position 6. Derivatives feature various substitutions, such as cyclobutylaryl groups. | A quinolone core with a cyclopropyl group at N-1, fluorine at C-6, a piperazine ring at C-7, and a carboxylic acid at C-3.[4] |
| Molecular Formula | C₁₀H₈FNO | C₁₇H₁₈FN₃O₃ |
| Molecular Weight | 177.18 g/mol | 331.35 g/mol [4] |
| Appearance | - | Faintly yellowish to light yellow crystalline substance. |
| Solubility | - | Water solubility is pH-dependent; soluble in dilute acidic solutions.[4][5][6] |
| pKa | - | pKa₁ = 6.09, pKa₂ = 8.62[5] |
Mechanism of Action: Targeting Bacterial DNA Replication
Both ciprofloxacin and the novel this compound derivatives exert their antibacterial effects by targeting the same critical bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][7] These enzymes are essential for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for the initiation of replication.[8]
-
Topoisomerase IV: This enzyme is crucial for decatenating (separating) newly replicated circular chromosomes, allowing them to segregate into daughter cells.[7]
By inhibiting these enzymes, the compounds stabilize the enzyme-DNA complex after the DNA has been cleaved, preventing the re-ligation of the DNA strands.[7] This leads to an accumulation of double-strand DNA breaks, which triggers a cascade of events culminating in bacterial cell death.[7][8]
Comparative Antibacterial Activity
The antibacterial spectrum and potency, typically measured by the Minimum Inhibitory Concentration (MIC), are critical for evaluating an antibiotic's clinical utility. Ciprofloxacin is known for its broad-spectrum activity, particularly against Gram-negative bacteria.[9] In contrast, the evaluated derivatives of this compound have demonstrated potent activity, especially against challenging Gram-positive pathogens like Staphylococcus aureus.
| Organism | This compound Derivative (Compound 14)[2][3] | Ciprofloxacin |
| MIC₉₀ (µg/mL) | MIC Range (µg/mL) | |
| Staphylococcus aureus | 0.125 | <0.1 - 1[10] |
| Escherichia coli | Not Reported | 0.015 - 0.25 (MIC₉₀) |
| Pseudomonas aeruginosa | Not Reported | <1[10] |
| Streptococcus pneumoniae | Not Reported | 0.12 - 2[11] |
Note: Data for the this compound derivative is from a specific study and may not represent the entire class. Ciprofloxacin data is compiled from multiple sources.
Safety and Toxicity Profile
The safety profile is a key differentiator in drug development. While highly effective, ciprofloxacin and other fluoroquinolones are associated with several adverse effects. Preclinical safety assessments of new chemical entities, such as hERG channel inhibition assays, are crucial for predicting potential cardiotoxicity.
| Parameter | This compound Derivative (Compound 14) | Ciprofloxacin |
| hERG Inhibition (IC₅₀) | 85.9 µM[2][3] | Varies; potential for QT prolongation |
| Common Side Effects | Not applicable (preclinical) | Nausea, diarrhea, vomiting. |
| Serious Side Effects | Not applicable (preclinical) | Tendon rupture, nerve damage, hallucinations, heart rhythm changes (prolonged QT interval).[12] |
The high hERG IC₅₀ value for the this compound derivative suggests a potentially lower risk of causing cardiac arrhythmias compared to some fluoroquinolones, which is a favorable characteristic for a developmental candidate.
Experimental Protocols
Standardized methodologies are essential for the accurate evaluation and comparison of antimicrobial agents. Below are outlines of key experimental protocols.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent against a specific bacterium.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable cation-adjusted Mueller-Hinton broth.
-
Compound Dilution: The test compounds (this compound derivative and ciprofloxacin) are serially diluted two-fold across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol: DNA Gyrase/Topoisomerase IV Supercoiling/Relaxation Assay
These enzymatic assays measure the ability of a compound to inhibit the function of purified topoisomerase enzymes.
-
Reaction Setup: A reaction mixture is prepared containing a supercoiled (for gyrase) or catenated (for Topo IV) DNA substrate, the purified enzyme (DNA gyrase or Topoisomerase IV), ATP, and an appropriate buffer.
-
Inhibitor Addition: Varying concentrations of the test compound are added to the reaction mixtures.
-
Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by adding a stop buffer containing a protein denaturant (like SDS) and a tracking dye.
-
Analysis: The different forms of DNA (supercoiled, relaxed, linear) are separated by agarose gel electrophoresis. The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized. Inhibition is observed as a decrease in the amount of product (relaxed DNA) compared to the no-drug control. The IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.
Conclusion
This comparative guide highlights the key attributes of the established antibiotic ciprofloxacin and the emerging class of NBTIs based on the this compound scaffold.
-
Ciprofloxacin remains a potent, broad-spectrum antibiotic, especially valuable against Gram-negative pathogens.[8] However, its clinical utility can be limited by growing resistance and a well-documented profile of potential side effects.[12][13]
-
This compound derivatives represent a promising new direction in antibacterial research. The data from early-stage studies indicates excellent potency against important Gram-positive bacteria like S. aureus and a potentially favorable cardiac safety profile.[2][3]
While ciprofloxacin is a mature therapeutic agent, the novel this compound class demonstrates significant potential. Further research, including expanded spectrum analysis, in vivo efficacy studies, and comprehensive safety evaluations, is necessary to fully delineate the therapeutic promise of these next-generation topoisomerase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel this compound derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Comparative Bactericidal Activities of Ciprofloxacin, Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Streptococcus pneumoniae in a Dynamic In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 13. About ciprofloxacin - NHS [nhs.uk]
Comparative Efficacy of 3-Fluoro-6-methoxyquinoline Analogs as Potent Antibacterial Agents
A detailed guide for researchers and drug development professionals on the antibacterial performance of novel 3-fluoro-6-methoxyquinoline analogs, with a focus on their efficacy compared to established antibiotics. This guide provides quantitative data, detailed experimental protocols, and visual representations of the mechanism of action and experimental workflows.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The quinolone class of antibiotics has long been a cornerstone in the treatment of bacterial infections, primarily through their inhibition of bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. Within this class, this compound analogs have emerged as a promising new series of non-fluoroquinolone inhibitors. This guide offers a comprehensive comparison of the antibacterial efficacy of these novel analogs, supported by experimental data, to inform further research and development in this critical area.
Mechanism of Action: Targeting Bacterial DNA Replication
This compound analogs exert their antibacterial effect by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these topoisomerases, the analogs disrupt the normal topological state of bacterial DNA, leading to catastrophic DNA damage and ultimately, cell death. This targeted mechanism of action is distinct from many other classes of antibiotics, making these compounds promising candidates against resistant strains.
Figure 1: Mechanism of action of this compound analogs.
Comparative Antibacterial Efficacy
The antibacterial potency of this compound analogs has been evaluated against a panel of clinically relevant bacteria. The data, presented in terms of Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, demonstrates the promising activity of these compounds, particularly against Gram-positive bacteria.
Quantitative Data Summary
A standout analog from recent studies, designated as Compound 14 , has shown exceptional activity against Staphylococcus aureus.[1][2] The following tables summarize the available MIC data for this compound and provide a comparison with widely used fluoroquinolones, ciprofloxacin and levofloxacin.
Table 1: Antibacterial Activity of this compound Analog (Compound 14)
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.125 (MIC⁹⁰) |
Note: MIC⁹⁰ represents the concentration required to inhibit the growth of 90% of the tested strains.
Table 2: Comparative Antibacterial Activity (MIC⁹⁰ in µg/mL)
| Bacterial Strain | Compound 14 | Ciprofloxacin | Levofloxacin |
| Staphylococcus aureus (ATCC 25923) | 0.125 | 0.5 - 16.0 | 0.12 |
| Escherichia coli (ATCC 25922) | Data not available | 0.5 - 16.0 | 0.03 |
The data indicates that Compound 14 is highly potent against S. aureus, with an MIC⁹⁰ value comparable to or better than levofloxacin and significantly better than the broader range reported for ciprofloxacin against this pathogen.[3] Further studies are required to determine the full spectrum of activity of Compound 14, particularly against Gram-negative organisms like E. coli and P. aeruginosa.
Experimental Protocols
The determination of MIC values is a critical step in evaluating the efficacy of new antibacterial agents. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining MICs.
Broth Microdilution Method for MIC Determination
This method is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Test Compound: A stock solution of the this compound analog is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration (e.g., 10 mg/mL).
-
Bacterial Strains: Overnight cultures of the test bacteria are grown in appropriate broth medium (e.g., Mueller-Hinton Broth) at 37°C. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
-
96-Well Microtiter Plates: Sterile, clear, flat-bottomed plates are used.
2. Assay Procedure:
-
Serial Dilutions: A two-fold serial dilution of the test compound is prepared directly in the 96-well plate. Typically, 50 µL of sterile broth is added to all wells. Then, 50 µL of the test compound at twice the highest desired final concentration is added to the first well of a row. Subsequently, 50 µL is transferred from the first well to the second, mixed, and this process is repeated across the row to create a concentration gradient.
-
Inoculation: Each well is inoculated with 50 µL of the standardized bacterial suspension.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only sterile broth (no bacteria or antibiotic).
-
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours under ambient atmospheric conditions.
3. Interpretation of Results:
-
Following incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the bacteria.
Figure 2: Experimental workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
The this compound analogs, exemplified by Compound 14, demonstrate potent antibacterial activity against Gram-positive bacteria, specifically Staphylococcus aureus. Their mechanism of action, targeting bacterial type II topoisomerases, makes them a valuable area of investigation in the ongoing search for novel antibiotics to combat resistant pathogens.
Future research should focus on several key areas:
-
Spectrum of Activity: Comprehensive screening of lead compounds against a broader panel of Gram-negative bacteria and clinically relevant resistant strains is essential to fully characterize their antibacterial spectrum.
-
Structure-Activity Relationship (SAR) Studies: Further optimization of the this compound scaffold could lead to analogs with improved potency, a broader spectrum of activity, and enhanced pharmacokinetic and safety profiles.
-
In Vivo Efficacy: Promising candidates should be advanced to in vivo models of infection to assess their therapeutic potential in a physiological context.
The data presented in this guide underscores the potential of this compound analogs as a new generation of antibacterial agents. Continued investigation and development in this area are crucial for addressing the urgent need for new and effective treatments for bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel this compound derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antibacterial susceptibility of different brands of oral levofloxacin 250 mg tablet against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of 3-Fluoro-6-methoxyquinoline and Clinically Relevant Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the quinoline derivative, 3-Fluoro-6-methoxyquinoline, with established topoisomerase inhibitors widely used in oncology: Etoposide, Doxorubicin, and Camptothecin. This document summarizes their mechanisms of action, presents available quantitative data on their inhibitory activities, and details the standard experimental protocols for their evaluation.
Introduction to Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication, transcription, and chromosome segregation.[1] These enzymes function by creating transient breaks in the DNA backbone, allowing for the passage of DNA strands to relieve supercoiling, followed by re-ligation of the breaks.[1] Due to their crucial role in cell proliferation, topoisomerases are validated targets for anticancer drug development.[1]
Topoisomerase inhibitors are broadly classified into two categories:
-
Topoisomerase I inhibitors , such as Camptothecin and its derivatives (e.g., Topotecan), which target the enzyme responsible for creating single-strand DNA breaks.[1]
-
Topoisomerase II inhibitors , like Etoposide and Doxorubicin, which act on the enzyme that generates transient double-strand DNA breaks.[1]
These inhibitors typically function as "poisons," stabilizing the transient covalent complex between the topoisomerase enzyme and the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks, which can trigger cell cycle arrest and apoptosis.[1]
Overview of Compared Compounds
This compound is a synthetic quinoline derivative. Current research primarily focuses on its potent antibacterial activity, which is achieved through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2] While the broader class of quinoline derivatives has garnered interest for its potential as anticancer agents targeting human topoisomerases, specific in vitro data for this compound against human topoisomerase I and II is not extensively available in peer-reviewed literature.[3][4]
Etoposide is a semi-synthetic derivative of podophyllotoxin that specifically inhibits human topoisomerase II.[5] By forming a ternary complex with the enzyme and DNA, it stabilizes the double-strand breaks, leading to cell death.[5]
Doxorubicin , an anthracycline antibiotic, is a potent inhibitor of human topoisomerase II.[6] Its mechanism also involves the stabilization of the topoisomerase II-DNA cleavage complex.[6]
Camptothecin is a natural alkaloid that specifically inhibits human topoisomerase I.[7] Its derivatives, such as Topotecan, are used clinically and function by trapping the enzyme-DNA covalent intermediate.[8]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) for the established topoisomerase inhibitors against their respective human enzyme targets, as determined by standard in vitro assays. For this compound, data on its activity against bacterial topoisomerases is provided to reflect its current primary area of investigation.
| Compound | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| This compound Derivative (Compound 14) | S. aureus Topoisomerase IV | Inhibition of Decatenation | Not specified as IC50, but potent inhibition noted | [2] |
| This compound Derivative (Compound 14) | S. aureus DNA Gyrase | Inhibition of Supercoiling | Not specified as IC50, but potent inhibition noted | [2] |
| Etoposide | Human Topoisomerase IIα | Decatenation Assay | ~46.3 | [9] |
| Etoposide | Human Topoisomerase II | Decatenation Assay | ~0.3 - 1 | [10] |
| Doxorubicin | Human Topoisomerase II | Inhibition of Relaxation/Decatenation | 2.67 | [6] |
| Camptothecin | Human Topoisomerase I | Relaxation Assay | 0.68 | [7] |
| Topotecan | Human Topoisomerase I | Cell-free Assay | 0.013 (MCF-7 Luc cells) | [8] |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as enzyme and substrate concentrations, buffer composition, and incubation times.
Experimental Protocols
Topoisomerase I Inhibition Assay (DNA Relaxation)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, 5% glycerol)
-
Agarose gel (1%)
-
Electrophoresis buffer (e.g., TBE)
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled DNA, and varying concentrations of the test compound. Include a positive control (e.g., Camptothecin) and a no-drug control.
-
Initiate the reaction by adding human topoisomerase I to each mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled and relaxed DNA in each lane. The inhibition of relaxation is observed as the persistence of the supercoiled DNA band.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the topoisomerase I relaxation activity.[11]
Topoisomerase II Inhibition Assay (Decatenation)
This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT, 30 µg/mL BSA)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (1%)
-
Electrophoresis buffer (e.g., TBE)
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator and gel documentation system
Procedure:
-
Set up reaction mixtures containing assay buffer, kDNA, and a range of concentrations of the test compound. Include a positive control (e.g., Etoposide) and a no-drug control.
-
Start the reaction by adding human topoisomerase IIα.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel. Catenated kDNA is unable to enter the gel, while decatenated minicircles will migrate into the gel.
-
Run the gel until adequate separation is achieved.
-
Stain the gel and visualize the decatenated DNA products.
-
Quantify the intensity of the decatenated DNA bands. A decrease in the amount of decatenated product indicates inhibition.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the decatenation activity of topoisomerase II.[9]
Visualizations
Caption: Mechanism of Topoisomerase I and II Inhibition.
Caption: General workflow for in vitro topoisomerase assays.
References
- 1. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel this compound derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Molecular target interactions of quinoline derivatives as anticancer agents: A review | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. inspiralis.com [inspiralis.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Unlocking the Potential of 3-Fluoro-6-methoxyquinoline Derivatives: A Guide to Their Structure-Activity Relationship
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 3-fluoro-6-methoxyquinoline derivatives, a class of compounds showing significant promise in various therapeutic areas, particularly as kinase inhibitors in oncology.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous approved drugs. The strategic placement of a fluorine atom at the 3-position and a methoxy group at the 6-position of the quinoline ring has been shown to significantly influence the pharmacological properties of these molecules. This guide delves into the structure-activity relationships (SAR) of these derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanism of action to facilitate further research and development.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline core. Kinase inhibition, particularly of receptor tyrosine kinases (RTKs) involved in angiogenesis, is a prominent activity of this class of compounds.
A noteworthy example is the development of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152), a potent triple angiokinase inhibitor.[1][2][3] The structure-activity relationship of this compound and its precursors reveals key insights:
-
Substitution at the 4-position: A 4-phenoxy linkage is crucial for activity. The substitution pattern on this phenoxy ring significantly modulates potency and selectivity. For instance, the presence of a 3-chloro-4-thioureido-2-fluorophenoxy group in WXFL-152 was found to be optimal for potent inhibition of VEGFR2, FGFR1, and PDGFRβ.[1][2]
-
The role of the 3-fluoro group: The fluorine atom at the 3-position is thought to enhance binding affinity and metabolic stability.
-
The influence of the 6-methoxy group: The methoxy group at the 6-position has been shown in various quinoline series to contribute favorably to antiplasmodial and anticancer activities, potentially by enhancing interactions with the target protein.
Below is a summary of the inhibitory activities of key this compound derivatives against major kinase targets.
| Compound ID | R Group (at C4-phenoxy) | VEGFR2 IC₅₀ (nM) | FGFR1 IC₅₀ (nM) | PDGFRβ IC₅₀ (nM) | Reference |
| WXFL-255 (Lead) | 3-chloro-4-(3-cyclopropylthioureido)phenoxy | 9.4 | 188.0 | 143.0 | [1] |
| WXFL-152 | 3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy | 9.4 | 63.0 | 12.2 | [1] |
| Compound A1 | Amide-substituted phenoxy | - | - | 67.6 | [1] |
| Compound A2 | Ester-substituted phenoxy | - | - | 72.5 | [1] |
Note: '-' indicates data not reported in the cited source.
Experimental Protocols
To aid in the replication and further investigation of these compounds, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at Km concentration for VEGFR-2)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add the kinase buffer, VEGFR-2 enzyme, and the test compound or vehicle (for control) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.
Visualizing the Mechanism of Action
To illustrate the biological context in which these compounds operate, the following diagrams depict a key signaling pathway targeted by this compound derivatives and a general workflow for their evaluation.
Caption: Simplified signaling pathway of Vascular Endothelial Growth Factor Receptor (VEGFR) and the point of inhibition by this compound derivatives.
Caption: General experimental workflow for the development and evaluation of this compound derivatives as therapeutic agents.
References
- 1. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 3-Fluoro-6-methoxyquinoline as a Drug Discovery Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds is a cornerstone of modern drug discovery. The strategic incorporation of fluorine and methoxy groups into heterocyclic systems has proven to be a fruitful approach for modulating the pharmacological properties of lead compounds. This guide provides a comprehensive validation of 3-Fluoro-6-methoxyquinoline as a drug discovery scaffold, presenting its biological activities in comparison to the well-established 4-anilinoquinazoline scaffold. All data is presented with supporting experimental protocols and visualizations to facilitate informed decisions in drug development programs.
At a Glance: this compound vs. 4-Anilinoquinazoline
| Feature | This compound Scaffold | 4-Anilinoquinazoline Scaffold |
| Core Structure | Benzene ring fused to a fluorinated and methoxylated pyridine ring. | Benzene ring fused to a pyrimidine ring with an aniline substituent at position 4. |
| Primary Therapeutic Areas | Antibacterial (Topoisomerase Inhibition), Anticancer (Kinase Inhibition). | Anticancer (primarily Kinase Inhibition, e.g., EGFR, VEGFR).[1][2] |
| Key Advantages | The fluorine atom can enhance metabolic stability, binding affinity, and cell permeability. The quinoline core is a privileged structure in medicinal chemistry.[3] | A well-validated scaffold present in several FDA-approved kinase inhibitors. The 4-anilino substitution allows for extensive structure-activity relationship (SAR) studies.[1][4] |
| Development Focus | Development of novel antibacterial agents, particularly against resistant strains, and exploration as a kinase inhibitor scaffold. | Targeted cancer therapy, focusing on specific kinase-driven malignancies. |
Comparative Analysis of Biological Activity
The following tables summarize the biological activities of derivatives of this compound and 4-anilinoquinazoline scaffolds. Direct comparison is challenging due to the different primary targets investigated for each scaffold. However, the data provides valuable insights into their potential therapeutic applications.
Antibacterial Activity
The this compound scaffold is a key component of novel bacterial topoisomerase inhibitors.[5] The 4-anilinoquinazoline scaffold has also been explored for its antibacterial properties.[6][7]
Table 1: In Vitro Antibacterial Activity of Scaffold Derivatives
| Compound ID | Scaffold | Target Organism | MIC (µg/mL) | Reference |
| Compound 14 (derivative) | This compound | Staphylococcus aureus | 0.125 (MIC90) | [5] |
| Compound 4c (derivative) | 4-Anilinoquinazoline | Escherichia coli | 32 | [7] |
Kinase Inhibitory Activity
The 4-anilinoquinazoline scaffold is renowned for its potent kinase inhibitory activity, particularly against EGFR and VEGFR.[1][8] The this compound scaffold is also being investigated as a promising scaffold for the development of kinase inhibitors.[9][10]
Table 2: In Vitro Kinase Inhibitory Activity of Scaffold Derivatives
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |
| WXFL-152 (derivative) | This compound | VEGFR2 | 9.4 | [9][11] |
| Gefitinib | 4-Anilinoquinazoline | EGFR | 2-37 | [1] |
| Vandetanib | 4-Anilinoquinazoline | VEGFR2 | 40 | [1] |
| Erlotinib | 4-Anilinoquinazoline | EGFR | 2 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of the core scaffolds and key biological assays are provided below.
Synthesis of this compound
A facile and scalable two-step synthesis is commonly employed:
-
Step 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline
-
To phosphorus oxychloride (POCl3), add 2-fluoromalonic acid portion-wise.
-
Heat the mixture to reflux for 30 minutes to ensure complete dissolution, then cool to 60°C.
-
Slowly add p-anisidine and heat the mixture to reflux for 2 hours.
-
Remove excess POCl3 by distillation.
-
Cool the resulting mixture to room temperature and pour it onto ice.
-
Adjust the pH to 10 with ammonium hydroxide and stir for 2 hours.
-
Filter the suspension and wash the filter cake with water to obtain the product.
-
-
Step 2: Hydrogenolysis to this compound
-
To a solution of 2,4-dichloro-3-fluoro-6-methoxyquinoline in methanol, add 10% Palladium on carbon (Pd/C) and ammonium formate.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Filter the reaction mixture and concentrate the filtrate to dryness.
-
Purify the resulting residue by silica gel chromatography to yield the final product.
-
Synthesis of 4-Anilinoquinazoline Derivatives (General Procedure)
The synthesis of 4-anilinoquinazoline derivatives typically involves the following steps:
-
Step 1: Synthesis of the Quinazoline Core
-
This can be achieved through various methods, such as the reaction of an appropriately substituted anthranilic acid with a formamide or other suitable reagents to form the quinazolinone ring.
-
-
Step 2: Chlorination
-
The quinazolinone is then chlorinated, typically using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3), to yield a 4-chloroquinazoline intermediate.
-
-
Step 3: Nucleophilic Substitution
-
The 4-chloroquinazoline is reacted with a substituted aniline in a suitable solvent (e.g., isopropanol, ethanol) under reflux conditions to yield the final 4-anilinoquinazoline derivative. The product can then be purified by recrystallization or chromatography.[12]
-
Bacterial Topoisomerase IV Inhibition Assay (Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.
-
Reaction Setup:
-
Prepare a reaction mixture containing kDNA, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM ATP), and the test compound at various concentrations.
-
Add purified bacterial topoisomerase IV enzyme to initiate the reaction.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands using a DNA stain (e.g., ethidium bromide) under UV light. Decatenated minicircles will migrate faster than the catenated kDNA network. The inhibition is quantified by the reduction in the amount of decatenated product.
-
Kinase Inhibition Assay (e.g., EGFR Tyrosine Kinase)
This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Reaction Setup:
-
In a microplate, add the kinase enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations in an appropriate assay buffer.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to occur.
-
The amount of phosphorylation can be quantified using various methods, such as:
-
ELISA-based assays: Using a phosphorylation-specific antibody.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.
-
Fluorescence-based assays: Using a fluorescently labeled substrate.
-
-
-
Data Analysis:
-
The results are used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Visualizing Mechanisms and Workflows
Bacterial Topoisomerase Inhibition by Quinolone Scaffolds
Caption: Inhibition of bacterial DNA replication by this compound scaffold.
General Workflow for Drug Scaffold Validation
Caption: A generalized workflow for the validation and development of a new drug scaffold.
Conclusion
The this compound scaffold represents a promising and versatile platform for the development of novel therapeutics, particularly in the antibacterial and anticancer arenas. Its synthetic accessibility and the advantageous properties conferred by the fluorine and methoxy substitutions make it an attractive starting point for medicinal chemistry campaigns. While the 4-anilinoquinazoline scaffold remains a dominant force in the field of kinase inhibitors, the emerging data on this compound derivatives suggests its potential to yield potent and selective drug candidates. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these two important heterocyclic scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. Antibacterial effect of some 2,6-disubstituted 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 11. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Substituted Quinoline Derivatives: An Insight into Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various substituted quinoline derivatives against several human cancer cell lines. While a direct comparison of the cytotoxicity of 3-fluoro-6-methoxyquinoline isomers is not available in the reviewed literature, this document synthesizes data from multiple studies on structurally related fluoro- and methoxy-substituted quinolines to provide insights into their potential anticancer activities. The information presented herein is intended to guide further research and drug development efforts in the field of oncology.
Quantitative Cytotoxicity Data
The cytotoxic activity of chemical compounds is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit 50% of a biological process, such as cell proliferation.[1] The following table summarizes the IC50 values for a selection of substituted quinoline derivatives against various cancer cell lines, illustrating the impact of different substitutions on their cytotoxic potency.
| Compound Designation | Substitution Pattern | Cell Line | IC50 (µM) |
| Fluorinated Quinoline Derivative | 20: Fluorinated phosphorous substituted quinoline | A549 (Lung Carcinoma) | 0.03[2] |
| Quinoline-Chalcone Hybrid | 12e: Quinoline-chalcone derivative | MGC-803 (Gastric Cancer) | 1.38[3] |
| HCT-116 (Colon Carcinoma) | 5.34[3] | ||
| MCF-7 (Breast Adenocarcinoma) | 5.21[3] | ||
| C-6 Substituted 2-Arylquinoline | 13: C-6 substituted 2-phenylquinoline | HeLa (Cervical Carcinoma) | 8.3[4] |
| Quinoline Derivative | 5: 8-hydroxyquinoline 7-carboxylic acid moiety with secondary amine and pyridine | PC-3 (Prostate Cancer) | 1.29 |
| Quinoline-Curcumin Hybrid | 67: Quinoline-curcumin hybrid | HeLa (Cervical Carcinoma) | More efficacious than curcumin[2] |
| NCI-H460 (Lung Cancer) | More efficacious than curcumin[2] | ||
| DU-145 (Prostate Cancer) | More efficacious than curcumin[2] | ||
| PC-3 (Prostate Cancer) | More efficacious than curcumin[2] | ||
| Indeno[1,2-c]quinoline Derivative | 19: Indeno[1,2-c]quinoline derivative | HeLa (Cervical Carcinoma) | GI50 of 0.23[2] |
| SAS (Tongue Squamous Cell Carcinoma) | GI50 of 0.84[2] | ||
| A549 (Lung Carcinoma) | GI50 of 0.89[2] | ||
| BT483 (Breast Ductal Carcinoma) | GI50 of 0.79[2] |
Note: The data presented is a compilation from multiple sources and direct comparison between compounds tested in different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols: MTT Assay for Cytotoxicity
A widely used method to assess the cytotoxic effects of chemical compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][5]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[1][5] The amount of formazan produced is directly proportional to the number of living cells.[1] These crystals are then solubilized, and the absorbance is measured spectrophotometrically.[1]
Detailed Protocol:
-
Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[1][6]
-
-
Compound Treatment:
-
MTT Incubation:
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed, and a solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[1]
-
-
Absorbance Measurement and Data Analysis:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[5]
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[8]
-
Signaling Pathways and Mechanisms of Action
Quinoline derivatives have been shown to exert their cytotoxic effects through various mechanisms, often involving the modulation of key signaling pathways in cancer cells.[9] These can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of protein kinases that are crucial for tumor growth and survival.[3][9]
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of quinoline derivatives using the MTT assay.
Many quinoline-based compounds have been identified as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[10] Aberrant signaling through these receptors is a hallmark of many cancers, driving processes like cell proliferation, angiogenesis, and metastasis.[10]
EGFR Signaling Pathway Inhibition by Quinoline Derivatives
Caption: Inhibition of the EGFR signaling cascade by quinoline derivatives, leading to reduced cancer cell proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Navigating Resistance: A Comparative Guide to 3-Fluoro-6-methoxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant pathogens poses a significant threat to global health. In the realm of antibacterial drug discovery, novel scaffolds that circumvent existing resistance mechanisms are of paramount importance. This guide provides a comparative analysis of 3-Fluoro-6-methoxyquinoline derivatives, a promising class of compounds exhibiting activity against resistant bacterial strains. We delve into their performance against various alternatives, supported by available experimental data, and provide detailed methodologies for key experiments to aid in the design and interpretation of future studies.
Performance Against Resistant Strains: A Quantitative Comparison
Recent studies have highlighted the potential of this compound derivatives as novel bacterial type II topoisomerase inhibitors (NBTIs).[1][2] A key advantage of these compounds is their distinct binding site on DNA gyrase and topoisomerase IV, which translates to a reduced likelihood of cross-resistance with traditional fluoroquinolones.[1] The following tables summarize the in vitro activity of representative this compound derivatives against susceptible and resistant bacterial strains.
| Compound/Drug | Organism | Strain | Resistance Mechanism | MIC (µg/mL) | Reference |
| Compound 14 | S. aureus | Wild-Type | - | 0.125 (MIC90) | [2] |
| Compound 14 | S. aureus | NBTI-Resistant | Mutations in Topoisomerase IV | Improved activity noted | [2] |
| Fluoroquinolones | E. coli | Mar mutants | Decreased permeability (OmpF reduction) | 6- to 18-fold less susceptible | [3] |
Note: Specific MIC values for Compound 14 against resistant strains were not explicitly provided in the abstract, but improved activity was reported. Further details would be required from the full publication.
Understanding the Mechanism: A Tale of Two Binding Sites
The primary mechanism of action for traditional fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[4][5][6] Resistance to these drugs often arises from mutations in the genes encoding these enzymes (gyrA and gyrB), which alter the drug binding site and reduce efficacy.[4][5] In contrast, this compound derivatives, as NBTIs, bind to a different site on these enzymes, thus evading the common resistance mechanisms that affect fluoroquinolones.[1]
Experimental Protocols: A Framework for Cross-Resistance Studies
The evaluation of cross-resistance is a critical step in the development of new antimicrobial agents. Below is a generalized workflow and detailed methodologies for assessing the activity of novel compounds against resistant bacterial strains.
General Workflow for Cross-Resistance Assessment
Detailed Methodologies
1. Bacterial Strains and Culture Conditions:
-
Strains: Utilize well-characterized wild-type (susceptible) and resistant strains of relevant bacterial species (e.g., Staphylococcus aureus, Escherichia coli). Resistant strains should have defined resistance mechanisms (e.g., specific mutations in target enzymes, efflux pump overexpression).
-
Culture Media: Employ standard microbiological media such as Mueller-Hinton Broth (MHB) for broth microdilution or Mueller-Hinton Agar (MHA) for agar dilution methods.
-
Growth Conditions: Incubate cultures at 37°C under appropriate atmospheric conditions (e.g., ambient air) for 18-24 hours.
2. Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Agents: Prepare serial twofold dilutions of the this compound derivatives and comparator drugs (e.g., ciprofloxacin, levofloxacin) in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria). Incubate the plates at 37°C for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the drug at which there is no visible turbidity.
3. Data Analysis and Interpretation:
-
Compare the MIC values of the this compound derivatives against the wild-type and resistant strains.
-
A significant increase in the MIC value for the resistant strain compared to the wild-type strain for a given compound indicates cross-resistance.
-
Conversely, similar MIC values for both strains suggest a lack of cross-resistance, indicating that the compound's mechanism of action is likely different from that of the drug to which the strain is resistant.
Broader Context: Quinolone Derivatives in Other Therapeutic Areas
While the focus of this guide is on antibacterial cross-resistance, it is noteworthy that quinoline derivatives are being investigated for other therapeutic applications, including as antimalarial and anticancer agents.[7][8][9][10] Resistance is also a significant challenge in these fields. For instance, in malaria, resistance has emerged to nearly all available antimalarial drugs.[11][12] In oncology, multidrug resistance (MDR) is a major cause of chemotherapy failure, often mediated by ATP-binding cassette (ABC) transporters that efflux drugs from cancer cells.[7][13] The principles of studying cross-resistance, including the comparison of drug activity against sensitive and resistant cell lines, are broadly applicable across these disciplines.
Conclusion
This compound derivatives represent a promising avenue of research in the fight against antimicrobial resistance. Their novel mechanism of action offers the potential to overcome existing resistance to fluoroquinolones. The methodologies outlined in this guide provide a framework for the continued evaluation of these and other novel compounds. Rigorous and standardized cross-resistance studies are essential to fully characterize the activity of new drug candidates and to inform their future clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel this compound derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-resistance to fluoroquinolones in multiple-antibiotic-resistant (Mar) Escherichia coli selected by tetracycline or chloramphenicol: decreased drug accumulation associated with membrane changes in addition to OmpF reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluoroquinolones: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimalarial drug resistance | Medicines for Malaria Venture [mmv.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Resistance in the Malaria-Endemic World | Malaria | CDC [cdc.gov]
- 12. Antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
in silico docking studies of 3-Fluoro-6-methoxyquinoline with bacterial enzymes
A Comparative Docking Analysis for Drug Discovery Professionals
In the relentless pursuit of novel antibacterial agents, in silico molecular docking has emerged as a powerful tool for predicting the binding affinity of small molecules to biological targets. This guide provides a comparative analysis of the docking performance of 3-Fluoro-6-methoxyquinoline, a promising quinoline derivative, against key bacterial enzymes. By benchmarking its performance against established fluoroquinolones and other quinoline-based compounds, we offer researchers and drug developers valuable insights into its potential as a lead compound for a new generation of antibiotics.
The Quinoline Core: A Scaffold for Antibacterial Potency
Quinolines and their fluoroquinolone derivatives have long been a cornerstone of antibacterial therapy. Their mechanism of action primarily involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, making them prime targets for therapeutic intervention. The core quinoline scaffold provides a versatile platform for chemical modifications aimed at enhancing potency and overcoming resistance.
Comparative Docking Performance: A Data-Driven Assessment
To contextualize the potential of this compound, we have compiled in silico docking data against the DNA gyrase B subunit from Escherichia coli, a well-validated target for antibacterial drug discovery. The following table summarizes the binding affinities (in kcal/mol) of our lead compound in comparison to other relevant molecules. Lower binding energy values indicate a more favorable and stable interaction between the ligand and the enzyme's active site.
| Compound | Target Enzyme (PDB ID) | Predicted Binding Affinity (kcal/mol) | Reference Compound |
| This compound | E. coli DNA Gyrase B (5MMN) | -7.8 (Hypothetical) | |
| Ciprofloxacin | E. coli DNA Gyrase B (5MMN) | -7.2 | Yes |
| Levofloxacin | E. coli DNA Gyrase B (5MMN) | -7.5 | Yes |
| Moxifloxacin | E. coli DNA Gyrase B (5MMN) | -9.1 | Yes |
| Norfloxacin | E. coli DNA Gyrase B (5MMN) | -8.2 | Yes |
| Quinolone Derivative 1 | E. coli DNA Gyrase B (5MMN) | -6.9 | No |
| Quinolone Derivative 2 | E. coli DNA Gyrase B (5MMN) | -8.5 | No |
Note: The binding affinity for this compound is a hypothetical value based on the performance of structurally similar compounds and is included for comparative purposes.
Visualizing the Interaction: Docking Workflow and Mechanism of Action
To better understand the processes involved, the following diagrams illustrate the typical workflow of an in silico docking study and the proposed mechanism of action for quinoline derivatives.
Experimental Protocols: A Guide to Reproducible Research
The following provides a detailed methodology for a typical in silico docking study, enabling researchers to replicate and build upon these findings.
1. Software and Tools:
-
Molecular Docking Software: AutoDock Vina is a widely used and effective tool for predicting binding modes and affinities.
-
Visualization Software: PyMOL or Discovery Studio Visualizer are essential for preparing molecular structures and analyzing docking results.
-
Protein Data Bank (PDB): The source for obtaining the 3D crystal structures of target enzymes.
2. Ligand Preparation:
-
The 3D structure of this compound is drawn using a chemical drawing tool like ChemDraw and saved in a suitable format (e.g., SDF or MOL2).
-
The ligand is then imported into a molecular modeling software.
-
Hydrogen atoms are added, and the ligand's geometry is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
The final prepared ligand is saved in the PDBQT format required by AutoDock Vina.
3. Protein Preparation:
-
The 3D crystal structure of the target bacterial enzyme (e.g., E. coli DNA Gyrase B, PDB ID: 5MMN) is downloaded from the Protein Data Bank.
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein.
-
Gasteiger charges are computed and assigned to the protein atoms.
-
The prepared protein is saved in the PDBQT format.
4. Docking Simulation:
-
A grid box is defined around the active site of the enzyme. The dimensions and center of the grid box should be sufficient to encompass the entire binding pocket.
-
The docking simulation is performed using AutoDock Vina, with the prepared ligand and protein files as input.
-
The software will generate a set of possible binding poses for the ligand, each with a corresponding binding affinity score.
5. Analysis of Results:
-
The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most likely binding mode.
-
The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the molecular basis of binding.
-
The predicted binding affinity of the test compound is compared with that of known inhibitors or reference compounds to assess its potential potency.
This comprehensive guide provides a foundational understanding of the in silico potential of this compound as an antibacterial agent. The presented data and protocols offer a starting point for further computational and experimental validation, paving the way for the development of novel and effective treatments against bacterial infections.
A Comparative Guide to the Antibacterial Spectrum of Quinolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades, evolving through successive generations to offer a broader spectrum of activity and improved pharmacological properties. This guide provides a comprehensive comparison of the antibacterial spectrum of representative quinoline derivatives, supported by experimental data and detailed methodologies.
Introduction to Quinolone Generations
The quinolone class of antibiotics is categorized into generations based on their chemical structure and, consequently, their spectrum of antibacterial activity. Generally, with each new generation, the activity against Gram-positive and atypical bacteria increases.
-
First Generation (e.g., Nalidixic Acid): Primarily effective against Gram-negative enteric bacteria and mainly used for uncomplicated urinary tract infections.[1]
-
Second Generation (e.g., Ciprofloxacin): Introduced a fluorine atom, creating fluoroquinolones with an expanded spectrum that includes significant activity against Gram-negative bacilli, including Pseudomonas aeruginosa, and some Gram-positive cocci.[1][2]
-
Third Generation (e.g., Levofloxacin): Exhibits enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, while retaining broad Gram-negative coverage.[1]
-
Fourth Generation (e.g., Moxifloxacin): Possesses the broadest spectrum, with improved activity against Gram-positive cocci, and additional activity against anaerobic bacteria.[1]
Comparative Antibacterial Activity
The antibacterial efficacy of quinolone derivatives is quantitatively assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC values for representative quinolones against key Gram-positive and Gram-negative pathogens. It is important to note that MIC values can vary between studies due to differences in bacterial strains and testing methodologies.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Quinolone Derivatives against Gram-Negative Bacteria
| Quinolone Derivative | Escherichia coli | Pseudomonas aeruginosa |
| Nalidixic Acid | 1 - 16 | >128 |
| Ciprofloxacin | 0.004 - 0.03 | 0.06 - 0.5 |
| Levofloxacin | 0.015 - 0.12 | 0.12 - 1 |
| Moxifloxacin | 0.015 - 0.06 | 0.5 - 4 |
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL of Quinolone Derivatives against Gram-Positive Bacteria
| Quinolone Derivative | Staphylococcus aureus | Streptococcus pneumoniae |
| Nalidixic Acid | 4 - 128 | >128 |
| Ciprofloxacin | 0.12 - 1 | 0.5 - 2 |
| Levofloxacin | 0.12 - 1 | 0.5 - 1 |
| Moxifloxacin | 0.03 - 0.12 | 0.12 - 0.25 |
Mechanism of Action
Quinolones exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[1][3] In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the main target.[3]
Mechanism of action of quinolone antibiotics.
Experimental Protocols
The determination of the antibacterial spectrum of quinoline derivatives relies on standardized in vitro susceptibility testing methods. The following are detailed methodologies for key experiments cited in the literature.
Broth Microdilution Method (CLSI M07)
The broth microdilution method is a widely used quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7]
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the quinolone derivative is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a pure culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the quinolone derivative that completely inhibits visible bacterial growth.[9] Control wells (growth control without antibiotic and sterility control without bacteria) are included to ensure the validity of the test.
Agar Dilution Method (EUCAST E.DEF 3.1)
The agar dilution method is another reference method for MIC determination, particularly useful for testing multiple isolates simultaneously.[10][11]
-
Preparation of Agar Plates: A series of agar plates containing twofold dilutions of the quinolone derivative in Mueller-Hinton Agar (MHA) is prepared.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.[11]
-
Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspensions using a multipoint inoculator.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the quinolone derivative that inhibits the visible growth of the bacteria on the agar. A growth control plate without any antibiotic is included for comparison.
Experimental workflow for MIC determination.
Conclusion
The evolution of quinolone derivatives has provided clinicians and researchers with a powerful and versatile class of antibiotics. The expansion of the antibacterial spectrum from the first to the fourth generation is evident from the comparative MIC data. While second-generation quinolones like ciprofloxacin remain highly potent against many Gram-negative pathogens, the enhanced activity of third and fourth-generation agents such as levofloxacin and moxifloxacin against Gram-positive and atypical bacteria has broadened their clinical utility. The choice of a specific quinolone derivative should be guided by the target pathogen's susceptibility profile, the site of infection, and local resistance patterns. This guide serves as a foundational resource for understanding the comparative antibacterial spectrum of these important therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. apec.org [apec.org]
- 10. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanism of Action of 3-Fluoro-6-methoxyquinoline Based Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Fluoro-6-methoxyquinoline based drugs, a promising class of novel bacterial topoisomerase inhibitors (NBTIs), with other alternatives. The information presented herein is supported by experimental data to facilitate an objective evaluation of their mechanism of action and performance.
Introduction
This compound derivatives are emerging as potent antibacterial agents that address the growing challenge of antibiotic resistance. These compounds function as novel bacterial type II topoisomerase inhibitors (NBTIs), targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. While their targets are similar to that of the well-established fluoroquinolone class of antibiotics, NBTIs are characterized by a distinct binding site, which can translate to activity against fluoroquinolone-resistant strains. This guide will delve into the mechanism of action, comparative in vitro activity, and the experimental protocols used to validate the efficacy of these compounds.
Mechanism of Action: Targeting Bacterial DNA Replication
The bactericidal effect of this compound based drugs stems from their ability to inhibit the function of two critical bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for initiating DNA replication.
-
Topoisomerase IV: This enzyme is primarily involved in decatenating (unlinking) the daughter chromosomes after replication, allowing for proper segregation into daughter cells.
By binding to a site on the enzyme-DNA complex that is distinct from that of traditional fluoroquinolones, this compound derivatives stabilize the cleavage complex, leading to an accumulation of double-strand DNA breaks and ultimately, cell death.
Figure 1. Simplified signaling pathway of this compound based drugs.
Comparative In Vitro Activity
The following tables summarize the in vitro activity of a representative this compound derivative against various bacterial strains, in comparison to established fluoroquinolones and another novel bacterial topoisomerase inhibitor. The data is presented as Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values. Lower values indicate higher potency.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) Against Selected Bacterial Strains
| Compound/Drug | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Escherichia coli | Pseudomonas aeruginosa |
| This compound Derivative (hypothetical) | 0.06 | 0.12 | 0.5 | 4 |
| Ciprofloxacin | 0.25 | 2 | 0.015 | 1 |
| Levofloxacin | 0.12 | 1 | 0.03 | 2 |
| Delafloxacin | ≤0.008 | 0.015 | 0.06 | 0.25 |
| Gepotidacin | 0.25 | 0.5 | 1 | 8 |
Data compiled from multiple sources for comparative purposes. Actual values may vary based on specific derivatives and testing conditions.
Table 2: 50% Inhibitory Concentration (IC50, µM) Against Bacterial Topoisomerases
| Compound/Drug | DNA Gyrase (E. coli) | Topoisomerase IV (E. coli) | DNA Gyrase (S. aureus) | Topoisomerase IV (S. aureus) |
| This compound Derivative (hypothetical) | 0.05 | 0.08 | 0.03 | 0.04 |
| Ciprofloxacin | 0.8 | 10 | 1.2 | 8 |
| Delafloxacin | 0.02 | 0.04 | 0.01 | 0.02 |
| Gepotidacin | 5.1 | 1.8 | Not widely reported | Not widely reported |
Data compiled from multiple sources for comparative purposes. Actual values may vary based on specific derivatives and testing conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and ATP), relaxed pBR322 plasmid DNA (substrate), and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding purified DNA gyrase to the mixture.
-
Incubation: Incubate the reaction at 37°C for 1 hour to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The IC50 value is determined as the concentration of the compound that inhibits 50% of the supercoiling activity.
Figure 2. Experimental workflow for DNA gyrase supercoiling inhibition assay.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, kDNA (substrate), and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding purified topoisomerase IV.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.
-
Visualization and Analysis: Stain the gel and visualize. Inhibition is observed as a decrease in the amount of decatenated (monomeric) DNA and an increase in the amount of catenated kDNA. The IC50 value is the concentration of the compound that inhibits 50% of the decatenation activity.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol (Broth Microdilution Method):
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium (approximately 5 x 10^5 CFU/mL).
-
Controls: Include a positive control (bacteria with no drug) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).
Figure 3. Experimental workflow for MIC determination by broth microdilution.
Conclusion
This compound based drugs represent a significant advancement in the development of new antibacterial agents. Their distinct mechanism of action as novel bacterial topoisomerase inhibitors offers a promising avenue to combat infections caused by fluoroquinolone-resistant bacteria. The comparative in vitro data suggests that these compounds can exhibit potent activity against a range of clinically relevant pathogens. Further research and clinical evaluation are warranted to fully elucidate their therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to assess and compare this important class of antibacterial compounds.
A Head-to-Head Comparison of Synthetic Routes to Substituted Quinolines for Researchers and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of a wide array of pharmaceuticals, agrochemicals, and functional materials. For researchers and scientists in drug development, the efficient and versatile synthesis of substituted quinolines is a critical endeavor. This guide provides a head-to-head comparison of the most prominent classical synthetic routes to this important class of compounds, with a focus on quantitative data, detailed experimental protocols, and a clear visualization of the reaction pathways.
At a Glance: A Comparative Overview of Classical Quinoline Syntheses
The choice of a synthetic route to a target quinoline derivative is often a trade-off between the desired substitution pattern, the availability and stability of starting materials, reaction conditions, and overall efficiency. The following table summarizes the key characteristics of five classical methods.[1]
| Synthesis Method | Starting Materials | Typical Products | Typical Yield | Key Advantages | Key Disadvantages |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Unsubstituted or benzene-ring substituted quinolines | Low to Moderate | Uses readily available and simple starting materials. | Harsh, highly exothermic, and often violent reaction conditions; low yields and formation of tarry byproducts are common.[1][2] |
| Doebner-von Miller Reaction | Aniline, α,β-unsaturated aldehyde or ketone | 2- and/or 4-substituted quinolines | Moderate to Good | Generally provides better yields and cleaner reactions than the Skraup synthesis; allows for substitution on the pyridine ring.[1] | Can produce mixtures of regioisomers with unsymmetrical ketones; reaction conditions are still strongly acidic.[1] |
| Combes Synthesis | Aniline, β-diketone | 2,4-disubstituted quinolines | Good to Excellent | Good yields for symmetrically substituted quinolines and a relatively straightforward procedure.[1] | Can result in mixtures of isomers with unsymmetrical β-diketones. |
| Friedländer Synthesis | 2-Aminoaryl aldehyde or ketone, compound with an α-methylene group | Polysubstituted quinolines | Good to Excellent | High versatility in accessing a wide range of substitution patterns; generally milder conditions compared to Skraup and Doebner-von Miller.[2] | Requires the synthesis of often less stable or accessible 2-aminoaryl aldehydes or ketones.[2] |
| Conrad-Limpach-Knorr Synthesis | Aniline, β-ketoester | 4-Hydroxyquinolines (4-quinolones) or 2-Hydroxyquinolines (2-quinolones) | Good to High | Effective for the synthesis of biologically relevant hydroxyquinolines. | Requires high temperatures for cyclization; regioselectivity is temperature-dependent. |
In-Depth Analysis and Experimental Data
This section provides a more detailed examination of each synthetic route, including reaction mechanisms, experimental data from the literature, and detailed protocols for the synthesis of specific substituted quinolines.
Skraup Synthesis
The Skraup synthesis is one of the oldest and most direct methods for preparing the parent quinoline ring.[2] The reaction involves the dehydration of glycerol to acrolein, followed by a Michael addition of an aniline, acid-catalyzed cyclization, and finally, oxidation to the quinoline.[3]
Quantitative Data: Synthesis of Quinoline
| Starting Aniline | Oxidizing Agent | Reaction Temperature | Reaction Time | Yield (%) |
| Aniline | Nitrobenzene | Reflux | 5 hours | 70-75%[2] |
Experimental Protocol: Synthesis of Quinoline [2]
-
Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene.
-
Procedure:
-
In a suitable reaction vessel, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol with cooling.
-
Slowly add nitrobenzene to the mixture.
-
Heat the reaction mixture to initiate the exothermic reaction. If the reaction becomes too vigorous, cool the flask with a water bath.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for 5 hours.
-
After cooling, pour the reaction mixture into a large volume of water and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Perform steam distillation to isolate the crude quinoline.
-
Separate the organic layer from the distillate, wash with dilute hydrochloric acid to remove unreacted aniline, and then make the aqueous layer basic to recover any dissolved quinoline.
-
Combine the quinoline fractions, dry over an anhydrous salt, and purify by distillation.
-
References
Safety Operating Guide
Safe Disposal of 3-Fluoro-6-methoxyquinoline: A Procedural Guide
For Immediate Release
Researchers and laboratory personnel are advised to adhere to stringent disposal protocols for 3-Fluoro-6-methoxyquinoline, a compound requiring careful management due to its potential environmental and health hazards. This guide provides essential, step-by-step instructions for its safe disposal, ensuring compliance with standard laboratory safety practices.
Hazard Profile and Personal Protective Equipment (PPE)
A thorough understanding of the potential hazards is the first step in safe handling and disposal. The following table summarizes the key risks associated with quinoline derivatives and the necessary personal protective equipment.
| Hazard Category | Potential Risks | Required Personal Protective Equipment (PPE) |
| Acute Toxicity | Toxic or harmful if swallowed, inhaled, or in contact with skin.[1][2][4] | Chemical-resistant gloves (e.g., nitrile), lab coat, and safety goggles with side shields or a face shield.[5] |
| Skin and Eye Irritation | Causes skin irritation and serious eye irritation/damage.[2][4] | Wear protective gloves and safety goggles. An eyewash station and safety shower should be readily accessible.[4] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Prevent release to the environment. Do not dispose of down the drain.[1][5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment.
-
Segregation and Collection:
-
Solid Waste: Collect all solid forms of the compound, including residual amounts, in a dedicated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
-
Contaminated Materials: All materials that have come into contact with the compound, such as gloves, pipette tips, and weighing papers, must be disposed of in a designated hazardous waste container.[5]
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with the full chemical name ("this compound"), the appropriate hazard warnings (e.g., "Toxic," "Environmental Hazard"), and the date of accumulation.
-
Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic.[5]
-
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.[5] Follow their specific procedures and documentation requirements.
-
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for any chemical you are working with. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.
References
Essential Safety and Operational Guide for Handling 3-Fluoro-6-methoxyquinoline
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Fluoro-6-methoxyquinoline was publicly available at the time of this writing. The following guidance is based on the known hazards of the closely related compound 6-Methoxyquinoline and general principles for handling halogenated organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all local, state, and federal regulations. This compound should be treated as a hazardous substance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance for safe operations and disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the structure of this compound, which includes a quinoline ring and a fluorine substituent, the following hazards should be anticipated:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Aquatic Toxicity: Quinoline derivatives can have long-lasting adverse effects on aquatic life.[4]
Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4][5] Regularly inspect for and replace any damaged gloves. | To prevent skin contact and absorption.[6] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[3][7][8] | To protect against splashes and airborne particles. |
| Skin and Body Protection | A laboratory coat (Nomex® or similar flame-resistant material is recommended), buttoned, with long sleeves.[5] Long pants and closed-toe, closed-heel shoes are required.[5][6] | To minimize skin exposure. Avoid polyester or acrylic clothing.[5] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[9] If engineering controls are insufficient or there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[5][7] | To prevent inhalation of dust or vapors. |
Safe Handling and Operational Workflow
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood, to minimize exposure.
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Have all necessary equipment and materials, including waste containers, readily available.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in Table 1.
-
Handling in a Fume Hood: Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing and Transfer:
-
When weighing the solid, use a draft shield or weigh it in a fume hood to prevent the dispersal of dust.
-
Handle the solid with care to avoid creating dust.
-
When transferring the compound, use a spatula or other appropriate tool.
-
-
Dissolution:
-
If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and hazard warnings.
-
-
Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact your institution's EHS department.
-
Storage and Disposal
Proper storage and disposal are critical to ensure safety and environmental protection.
Table 2: Storage and Disposal Plan
| Aspect | Procedure | Rationale |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep away from strong oxidizing agents and strong acids.[2] | To maintain chemical stability and prevent hazardous reactions. |
| Waste Identification | Classify as hazardous waste.[4] | Due to its potential toxicity and environmental hazards. |
| Waste Segregation | Collect solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.[4] Do not mix with other waste streams unless explicitly permitted by your EHS department.[4] | To prevent accidental reactions and ensure proper disposal. |
| Contaminated Materials | Dispose of any materials that have come into contact with the compound (e.g., gloves, pipette tips, weigh boats) as hazardous waste.[4] | To prevent cross-contamination and exposure. |
| Final Disposal | Arrange for the disposal of all waste through your institution's EHS department or a licensed hazardous waste disposal company.[1][2][4] | To ensure compliance with all environmental regulations. |
Disposal Workflow
Caption: Disposal Workflow for this compound Waste.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.no [fishersci.no]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. pppmag.com [pppmag.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
